Daidzein
説明
This compound has been reported in Streptomyces padanus, Glycine soja, and other organisms with data available.
This compound is an isoflavone extract from soy, which is an inactive analog of the tyrosine kinase inhibitor genistein. It has antioxidant and phytoestrogenic properties. (NCI)
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
This compound is one of several known isoflavones. Isoflavones compounds are found in a number of plants, but soybeans and soy products like tofu and textured vegetable protein are the primary food source. Up until recently, this compound was considered to be one of the most important and most studied isoflavones, however more recently attention has shifted to isoflavone metabolites. Equol represents the main active product of this compound metabolism, produced via specific microflora in the gut. The clinical effectiveness of soy isoflavones may be a function of the ability to biotransform soy isoflavones to the more potent estrogenic metabolite, equol, which may enhance the actions of soy isoflavones, owing to its greater affinity for estrogen receptors, unique antiandrogenic properties, and superior antioxidant activity. However, not all individuals consuming this compound produce equol. Only approximately one-third to one-half of the population is able to metabolize this compound to equol. This high variability in equol production is presumably attributable to interindividual differences in the composition of the intestinal microflora, which may play an important role in the mechanisms of action of isoflavones. But, the specific bacterial species in the colon involved in the production of equol are yet to be discovered. (A3191, A3189).
structure
特性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022310 | |
| Record name | 7,4'-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Daidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-66-8 | |
| Record name | Daidzein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daidzein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daidzein | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13182 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7,4'-Dihydroxyisoflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAIDZEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6287WC5J2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Daidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
323 °C | |
| Record name | Daidzein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Daidzein Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found predominantly in leguminous plants such as soybean (Glycine max), has garnered significant attention from the scientific and pharmaceutical communities. Its structural similarity to estrogen allows it to exert phytoestrogenic effects, leading to extensive research into its potential health benefits, including applications in hormone-dependent conditions and as a precursor for other bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants, detailing the enzymatic steps, presenting available quantitative data, and offering detailed experimental protocols for the key enzymes involved.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound is a specialized branch of the general phenylpropanoid pathway. It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the isoflavone scaffold.[3][4] The key enzymes involved are Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl:CoA-Ligase (4CL), Chalcone Synthase (CHS), Chalcone Reductase (CHR), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), and 2-hydroxyisoflavanone dehydratase (HID).[1]
Pathway Visualization
Caption: The core biosynthetic pathway of this compound, from L-phenylalanine to the final isoflavone product.
Enzymology and Quantitative Data
The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for every enzyme from a single plant source is not always available, the following tables summarize key quantitative parameters that have been reported in the literature, primarily from soybean and related legumes.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, NH₃ | None |
| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | NADPH, O₂ |
| 4-Coumaroyl:CoA-Ligase | 4CL | p-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA, AMP, PPi | Mg²⁺ |
| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone, 4x CoA, 3x CO₂ | None |
| Chalcone Reductase | CHR | (in complex with CHS) | Isoliquiritigenin | NADPH |
| Chalcone Isomerase | CHI | Isoliquiritigenin | Liquiritigenin | None |
| Isoflavone Synthase | IFS | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone | NADPH, O₂ |
| 2-Hydroxyisoflavanone Dehydratase | HID | 2,7,4'-Trihydroxyisoflavanone | This compound, H₂O | None |
Table 1: Enzymes of the this compound Biosynthesis Pathway. This table outlines the key enzymes, their substrates, products, and required cofactors.
| Enzyme | Plant Source | Km | Vmax | kcat | kcat/Km | Optimal pH |
| Chalcone Isomerase | Glycine max | - | - | - | 1.1 x 10⁹ M⁻¹ min⁻¹ | 7.6 |
| β-glucosidase (for isoflavone conjugates) | Glycine max | 6.38 mM | 2.82 U/ml | - | - | 6.0 |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of this compound and for the activity assays of key enzymes in its biosynthetic pathway.
Extraction and Quantification of this compound and its Precursors by HPLC
This protocol is adapted from methodologies for the analysis of isoflavones in soybean.
1. Sample Preparation and Extraction: a. Grind dried plant material (e.g., soybean seeds, roots) to a fine powder. b. Weigh approximately 100 mg of the powder into a microcentrifuge tube. c. Add 1 mL of 80% (v/v) ethanol or acetonitrile. d. Vortex vigorously and incubate with shaking for 1-2 hours at room temperature. e. Centrifuge at 13,000 rpm for 10 minutes to pellet the solid material. f. Transfer the supernatant to a new tube and filter through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient of solvent A (water with 0.1% acetic acid) and solvent B (acetonitrile with 0.1% acetic acid). c. Gradient Program: A linear gradient tailored to separate this compound and its precursors. An example program could be: 0-5 min, 15% B; 5-35 min, 15-50% B; 35-40 min, 50-100% B; 40-45 min, 100% B; 45-50 min, 100-15% B; 50-60 min, 15% B. d. Flow Rate: 1.0 mL/min. e. Detection: UV detector at 260 nm. f. Quantification: Prepare a standard curve using a pure this compound standard of known concentrations.
Caption: Workflow for the extraction and HPLC quantification of this compound from plant material.
Enzyme Activity Assays
The following are generalized protocols for assaying the activity of key enzymes in the this compound biosynthesis pathway. These should be optimized for the specific plant tissue and experimental setup.
1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay: a. Principle: The assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm. b. Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing protease inhibitors). Centrifuge to obtain a crude enzyme extract. c. Reaction Mixture (1 mL total volume):
- 100 mM Tris-HCl, pH 8.8
- 40 mM L-phenylalanine
- Enzyme extract d. Procedure:
- Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.
- Initiate the reaction by adding the enzyme extract.
- Incubate at 37°C for 30-60 minutes.
- Stop the reaction by adding 50 µL of 4 M HCl.
- Measure the absorbance at 290 nm.
- Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient.
2. 4-Coumaroyl:CoA-Ligase (4CL) Activity Assay: a. Principle: This assay spectrophotometrically measures the formation of 4-coumaroyl-CoA from p-coumaric acid at 333 nm. b. Enzyme Extraction: Prepare a crude enzyme extract as described for PAL. c. Reaction Mixture (1 mL total volume):
- 100 mM Potassium phosphate buffer, pH 7.5
- 5 mM ATP
- 5 mM MgCl₂
- 0.2 mM Coenzyme A
- 0.2 mM p-Coumaric acid
- Enzyme extract d. Procedure:
- Combine all components except the enzyme extract and measure the initial absorbance at 333 nm.
- Add the enzyme extract to start the reaction.
- Monitor the increase in absorbance at 333 nm over time.
- Calculate the rate of 4-coumaroyl-CoA formation using its molar extinction coefficient.
3. Chalcone Synthase (CHS) Activity Assay: a. Principle: The assay measures the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. The product can be quantified by HPLC or spectrophotometry. b. Enzyme Extraction: Prepare a crude enzyme extract as described for PAL. c. Reaction Mixture (250 µL total volume):
- 100 mM Potassium phosphate buffer, pH 7.0
- 50 µM 4-Coumaroyl-CoA
- 100 µM Malonyl-CoA
- 20 µg of purified protein or an aliquot of crude extract d. Procedure:
- Incubate the reaction mixture at 30°C for 30-60 minutes.
- Stop the reaction by adding an equal volume of acidified methanol.
- Analyze the products by HPLC, monitoring for the appearance of naringenin chalcone or its cyclized product, naringenin.
4. Isoflavone Synthase (IFS) Microsomal Assay: a. Principle: This assay measures the conversion of liquiritigenin to 2-hydroxyisoflavanone in a microsomal preparation, which is then dehydrated to this compound for quantification. b. Microsome Preparation: Homogenize plant tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction. c. Reaction Mixture (200 µL total volume):
100 mM Potassium phosphate buffer, pH 7.5
100 µM Liquiritigenin
1 mM NADPH
Microsomal protein suspension d. Procedure:
Pre-incubate the microsomes and liquiritigenin at 30°C for 5 minutes.
Start the reaction by adding NADPH.
Incubate at 30°C for 1-2 hours.
Stop the reaction by extracting with ethyl acetate.
Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC for this compound production.
Conclusion
The biosynthesis of this compound in plants is a well-defined pathway involving a series of specific enzymatic conversions. Understanding the intricacies of this pathway, from the kinetic properties of the enzymes to the practical aspects of their measurement, is crucial for researchers in plant biology, natural product chemistry, and drug development. The methodologies and data presented inthis guide provide a solid foundation for further investigation into the regulation of this compound production, its metabolic engineering in various host systems, and the exploration of its diverse biological activities. The continued study of this pathway holds significant promise for advancements in agriculture, nutrition, and medicine.
References
- 1. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]
- 2. Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Daidzein: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein is a naturally occurring isoflavone, a class of organic compounds belonging to the flavonoids. It is predominantly found in legumes, with soybeans being a particularly rich source.[1] As a phytoestrogen, this compound exhibits structural similarities to mammalian estrogens, allowing it to interact with estrogen receptors and exert a range of biological effects. This has led to extensive research into its potential therapeutic applications, including in the management of menopausal symptoms, osteoporosis, cardiovascular diseases, and certain types of cancer.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Physicochemical Properties
This compound's chemical structure is characterized by a three-ring system, which forms the backbone of isoflavonoids. Its systematic IUPAC name is 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one[3] |
| Systematic IUPAC Name | 7-Hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[1] |
| CAS Number | 486-66-8 |
| Molecular Formula | C₁₅H₁₀O₄ |
| Molecular Weight | 254.24 g/mol |
| InChI Key | ZQSIJRDFPHDXIC-UHFFFAOYSA-N |
| SMILES | O=C1C(C2=CC=C(O)C=C2)=COC3=CC(O)=CC=C13 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 323 °C | |
| pKa1 | 7.51 ± 0.07 | |
| pKa2 | 9.47 ± 0.14 | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | ||
| DMSO | 30 mg/mL | |
| DMF | 10 mg/mL | |
| Ethanol | 0.1 mg/mL | |
| Methanol | Soluble | |
| LogP | 2.87 |
Biological and Pharmacological Properties
Mechanism of Action
This compound's primary mechanism of action involves its interaction with estrogen receptors (ERs), specifically ERα and ERβ. It exhibits a higher binding affinity for ERβ. This interaction allows this compound to act as a selective estrogen receptor modulator (SERM), exhibiting either estrogenic or anti-estrogenic effects depending on the tissue type and the endogenous estrogen levels.
In addition to its ER-mediated effects, this compound has been shown to possess antioxidant and anti-inflammatory properties. It can also influence various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, independent of the estrogen receptor.
Metabolic Pathways
Upon ingestion, this compound is primarily present as its glycoside conjugate, daidzin. In the intestine, daidzin is hydrolyzed by bacterial β-glucosidases to the aglycone form, this compound, which is then absorbed. The gut microbiota further metabolizes this compound into several key metabolites, most notably equol and O-desmethylangolensin (O-DMA). Equol, in particular, exhibits greater estrogenic activity than this compound itself. The ability to produce equol varies significantly among individuals, depending on their gut microbiome composition.
Bioavailability
The bioavailability of this compound is influenced by several factors, including its poor water solubility and the metabolic activity of the gut microbiota. This compound is more bioavailable than the other major soy isoflavone, genistein. The conversion of this compound to its more bioactive metabolite, equol, is a key determinant of its overall physiological effects.
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of this compound in plasma samples.
Materials and Reagents:
-
This compound standard
-
Internal standard (e.g., ethylparaben)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (optional, for mobile phase modification)
-
Plasma samples
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Create a series of calibration standards by spiking blank plasma with known concentrations of this compound and a fixed concentration of the internal standard.
-
For plasma samples, precipitate proteins by adding methanol (e.g., 3 volumes of methanol to 1 volume of plasma).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase typically consists of a mixture of methanol and water, with or without a small percentage of acetic acid, run in an isocratic or gradient mode.
-
Set the flow rate (e.g., 1.0 mL/min) and the injection volume (e.g., 20 µL).
-
Set the UV detector to the appropriate wavelength for this compound detection (e.g., 249 nm).
-
Inject the prepared standards and samples onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on the viability of cultured cells.
Materials and Reagents:
-
Cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well.
-
Incubate the plate for a few hours to allow viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Estrogen Receptor Competitive Binding Assay
This protocol is for determining the binding affinity of this compound to the estrogen receptor.
Materials and Reagents:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
Radiolabeled estradiol (e.g., [³H]E₂)
-
Unlabeled estradiol (for standard curve)
-
This compound
-
Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
-
Hydroxyapatite slurry (for separating bound and free ligand)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a series of tubes, add a fixed amount of rat uterine cytosol and a fixed concentration of radiolabeled estradiol.
-
Add increasing concentrations of unlabeled estradiol (for the standard curve) or this compound (for the test compound) to the tubes. Include a control with no unlabeled competitor.
-
-
Incubation:
-
Incubate the tubes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.
-
Wash the pellets to remove the unbound radiolabeled estradiol.
-
-
Quantification:
-
Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol).
-
The binding affinity (Ki) of this compound can be calculated from the IC₅₀ value.
-
Carbonic Anhydrase Inhibition Assay
This colorimetric assay measures the ability of this compound to inhibit carbonic anhydrase activity.
Materials and Reagents:
-
Carbonic anhydrase (CA) enzyme
-
Assay buffer
-
Substrate (e.g., p-nitrophenyl acetate)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Assay Preparation:
-
In a 96-well plate, add the assay buffer and the CA enzyme to the appropriate wells.
-
Add different concentrations of this compound to the test wells. Include a control without any inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate to allow this compound to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate to all wells to start the enzymatic reaction. The enzyme will hydrolyze the substrate, leading to a color change.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength in kinetic mode over a period of time.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of this compound.
-
Determine the percentage of inhibition for each this compound concentration compared to the control.
-
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Conclusion
This compound is a well-researched isoflavone with a diverse range of biological activities, primarily stemming from its ability to modulate estrogen receptor signaling. Its metabolism by the gut microbiota into more potent metabolites like equol is a critical factor influencing its in vivo effects. This guide provides a foundational understanding of this compound's chemical and pharmacological properties, along with standardized protocols for its investigation in a laboratory setting. Further research into its mechanisms of action and clinical efficacy will continue to be a promising area of study for drug development and nutritional science.
References
- 1. This compound-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC method for the pharmacokinetic study of this compound-loaded nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide on the Core Mechanisms of Action of Daidzein in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential anticancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental data, and methodologies.
Core Mechanisms of Action
This compound's anticancer activity is multifaceted, involving the modulation of several key cellular processes, including apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. These effects are mediated through its interaction with various signaling pathways and molecular targets.
Induction of Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through the intrinsic mitochondrial pathway.[3][4] This process is often initiated by the generation of reactive oxygen species (ROS).[3]
Key Molecular Events:
-
ROS Generation: this compound treatment leads to an increase in intracellular ROS levels.
-
Mitochondrial Dysfunction: The accumulation of ROS disrupts the mitochondrial membrane potential.
-
Bcl-2 Family Protein Regulation: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. In some cancer cell lines, such as BEL-7402, this compound also downregulates Bcl-xL and upregulates Bim.
-
Cytochrome c Release: The altered mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3/7, which are the executioners of apoptosis.
Experimental Evidence:
Studies on MCF-7 breast cancer cells demonstrated that this compound-induced apoptosis is accompanied by ROS generation, disruption of mitochondrial membrane potential, and modulation of Bcl-2 family proteins, leading to caspase activation. Similar findings were observed in BEL-7402 hepatoma cells, where this compound also induced apoptosis via an ROS-mediated mitochondrial dysfunction pathway.
Cell Cycle Arrest
This compound can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases.
Key Molecular Events:
-
G0/G1 Phase Arrest: In human colon cancer LoVo cells and melanoma A-375 cells, this compound at higher concentrations causes cell cycle arrest at the G0/G1 phase. This is associated with the suppression of cell cycle regulatory proteins like cyclin D1, CDK4, and CDK6.
-
G2/M Phase Arrest: In human breast cancer MCF-7 and MDA-MB-453 cells, as well as BEL-7402 cells, this compound induces arrest at the G2/M phase. This is linked to decreased expression of CDK1 and cyclin B1.
-
CDK Inhibitor Upregulation: this compound treatment can increase the expression of CDK inhibitors such as p21(Cip1) and p57(Kip2).
Experimental Evidence:
In MCF-7 and MDA-MB-453 breast cancer cells, this compound was found to cause significant cell cycle arrest in both G1 and G2/M phases in a dose- and time-dependent manner. In LoVo colon cancer cells, higher concentrations of this compound led to G0/G1 arrest.
Modulation of Estrogen Receptor Signaling
This compound, as a phytoestrogen, can interact with estrogen receptors (ERα and ERβ), and its effect on cancer cells can be biphasic, depending on its concentration and the ER status of the cells.
Key Molecular Events:
-
Preferential Binding to ERβ: this compound shows a higher binding affinity for ERβ compared to ERα.
-
Alteration of ERα/ERβ Ratio: In ER-positive breast cancer cells like MCF-7, this compound can decrease the expression of ERα and increase the expression of ERβ, leading to a lower ERα/ERβ ratio, which is associated with apoptosis.
-
Biphasic Effect: At low concentrations, this compound may stimulate the growth of ERα-positive breast cancer cells, while at higher concentrations, it inhibits their proliferation.
Experimental Evidence:
In MCF-7 cells, this compound treatment led to a significant decrease in the ERα/ERβ ratio, which correlated with the induction of apoptosis. Studies have also highlighted the biphasic nature of this compound's effect on ERα-positive breast cancer cell proliferation.
Inhibition of Metastasis and Angiogenesis
This compound has demonstrated the potential to inhibit key processes in cancer progression, including metastasis and angiogenesis.
Metastasis Inhibition:
-
MMP Suppression: this compound can suppress the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.
-
Inhibition of Cell Migration and Invasion: By downregulating MMPs and modulating signaling pathways like MAPK, this compound can inhibit the migration and invasion of cancer cells.
Angiogenesis Inhibition:
-
Downregulation of Pro-angiogenic Factors: this compound has been shown to down-regulate the expression of several pro-angiogenic molecules, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor 1 (FGF1).
Experimental Evidence:
In SKOV3 ovarian cancer cells, this compound inhibited cell migration in a concentration-dependent manner, which was associated with decreased expression of MMP-2 and MMP-9. In a study on prostate cancer cell lines, this compound was found to down-regulate the expression of genes involved in angiogenesis, such as EGF and IGF. However, some studies have shown conflicting results, with this compound promoting metastasis in certain contexts.
Modulation of Key Signaling Pathways
This compound's anticancer effects are mediated through the modulation of several critical intracellular signaling pathways.
-
PI3K/Akt Pathway: this compound can suppress the phosphorylation of PI3K and Akt, leading to the deactivation of this pro-survival pathway. This inhibition contributes to the induction of apoptosis and cell cycle arrest.
-
MAPK Pathway: this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. It can inhibit the phosphorylation of ERK1/2 and p38, which are involved in cell proliferation and migration. In some contexts, this compound can activate the JNK pathway, which is associated with apoptosis.
-
Raf/MEK/ERK Cascade: In SKOV3 ovarian cancer cells, this compound was found to inhibit cell growth by suppressing the phosphorylation of MEK and ERK in the Raf/MEK/ERK cascade.
Quantitative Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Key Molecular Effects | Reference |
| MCF-7 | Breast Cancer | 50 | Induction of apoptosis via mitochondrial pathway, ROS generation, altered ERα/ERβ ratio. | |
| BEL-7402 | Hepatoma | 59.7 ± 8.1 | Induction of apoptosis via ROS-mediated mitochondrial dysfunction, G2/M cell cycle arrest. | |
| SKOV3 | Ovarian Cancer | 20 | Induction of mitochondrial apoptosis, G2/M cell cycle arrest, inhibition of Raf/MEK/ERK cascade. | |
| LoVo | Colon Cancer | >10 (inhibitory) | G0/G1 cell cycle arrest and apoptosis at higher concentrations. | |
| A-375 | Melanoma | 18 | G0/G1 cell cycle arrest, apoptosis, autophagy, deactivation of PI3K/Akt pathway. | |
| A549 | Lung Adenocarcinoma | 226.2 ± 1.2 | Synergizes with Gefitinib to induce ROS-mediated cell death. | |
| H1975 | Lung Adenocarcinoma | 257.3 ± 1.1 | Synergizes with Gefitinib to induce ROS-mediated cell death. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., 5x10³ MCF-7 cells) in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, and 100 µM) for specified time periods (e.g., 24, 48, and 72 hours).
-
Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using an ELISA reader.
Apoptosis Assay (Annexin V/PI Staining)
-
Treat cancer cells (e.g., BEL-7402) with the desired concentration of this compound (e.g., 30 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic and necrotic cells.
Cell Cycle Analysis
-
Seed cells (e.g., 2x10⁵ BEL-7402 cells/well) and incubate for 24 hours.
-
Treat the cells with this compound (e.g., 30 µM) for 24 hours.
-
Harvest the cells, wash with cold PBS, and fix with 70% ethanol.
-
Treat the fixed cells with RNase A and stain with Propidium Iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.
Western Blot Analysis
-
Treat cancer cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: this compound-induced apoptosis via the mitochondrial pathway.
Caption: this compound's effect on cell cycle regulatory proteins.
Caption: this compound's inhibitory effect on key signaling pathways.
Conclusion
This compound exhibits a wide range of anticancer activities by targeting multiple, interconnected cellular processes and signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis underscores its potential as a chemopreventive and therapeutic agent. However, its biphasic effects, particularly in relation to estrogen receptor signaling, warrant further investigation to fully elucidate its clinical utility. This guide provides a foundational understanding of this compound's mechanisms of action, which can inform future research and the development of novel cancer therapies.
References
- 1. Recent updates on this compound against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the anti-tumor activities of the soy isoflavone this compound on murine neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein's Affinity for Estrogen Receptors: A Technical Guide for Researchers
An in-depth examination of the binding characteristics and downstream signaling of the isoflavone daidzein with estrogen receptors ERα and ERβ, tailored for researchers, scientists, and professionals in drug development.
This compound, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its estrogenic and anti-estrogenic properties. These effects are primarily mediated through its interaction with the two main estrogen receptor subtypes, ERα and ERβ. Understanding the nuances of this binding is critical for elucidating its physiological roles and therapeutic potential. This guide provides a comprehensive overview of this compound's binding affinity, the experimental protocols used for its measurement, and the subsequent signaling cascades it initiates.
Quantitative Binding Affinity of this compound for Estrogen Receptors
This compound exhibits a clear preferential binding affinity for ERβ over ERα.[1][2][3][4][5] This selectivity is a key determinant of its biological activity, as ERα and ERβ often have different, and sometimes opposing, functions in various tissues. The binding affinity of this compound is generally lower than that of the endogenous estrogen, 17β-estradiol (E2). The following tables summarize the quantitative data on the binding affinity of this compound and its metabolite, equol, to estrogen receptors.
| Compound | Receptor | IC50 (nM) | Notes | Reference |
| This compound | ERα | >300,000 | EC50 for activation of ERα binding to ERE. | |
| This compound | ERβ | 350 | EC50 for activation of ERβ binding to ERE. | |
| This compound | ER46 (an ERα isoform) | 1,110 | - | |
| Genistein | ER46 (an ERα isoform) | 2.53 | For comparison. | |
| 17β-Estradiol | ER46 (an ERα isoform) | 0.01758 | For comparison. |
Table 1: IC50 Values for this compound and Related Compounds
| Compound | Receptor | Relative Binding Affinity (RBA) (%) | β/α Selectivity Ratio | Reference |
| This compound | ERα | 0.1 | 64 | |
| This compound | ERβ | 6.4 | ||
| Genistein | ERα | 0.021 | 324 | |
| Genistein | ERβ | 6.8 | ||
| S-Equol | ERα | 0.5 | 60 | |
| S-Equol | ERβ | 30 | ||
| 17β-Estradiol | ERα | 100 | 0.4 | |
| 17β-Estradiol | ERβ | 40 |
Table 2: Relative Binding Affinity (RBA) of this compound and Related Compounds Compared to 17β-Estradiol RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. The RBA of E2 is set to 100%.
Experimental Protocols: Determining Binding Affinity
The most common method to determine the binding affinity of compounds like this compound to estrogen receptors is the competitive radioligand binding assay. This technique measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source:
-
Full-length human ERα and ERβ can be purified from recombinant expression systems.
-
Alternatively, cytosol containing estrogen receptors can be prepared from target tissues, such as the rat uterus. This involves homogenization of the tissue in a buffer, followed by ultracentrifugation to isolate the cytosolic fraction containing the receptors.
-
-
Competitive Binding Incubation:
-
A constant concentration of the radiolabeled ligand ([3H]-E2) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.
-
Incubations are typically carried out at 0-4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxyapatite (HAP) is commonly used to absorb the receptor-ligand complexes, separating them from the unbound radioligand.
-
The HAP with the bound complexes is then washed to remove any remaining free radioligand.
-
-
Quantification and Data Analysis:
-
The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.
-
A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.
-
The Relative Binding Affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound, such as 17β-estradiol.
-
References
- 1. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcerp.org [bcerp.org]
- 4. Estrogen receptor modulators genistein, this compound and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hub.hku.hk [hub.hku.hk]
The In Vivo Journey of Daidzein: A Technical Guide to its Metabolism and Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of daidzein, a prominent isoflavone found in soy products. Understanding the metabolic fate of this compound is crucial for elucidating its physiological effects and for the development of isoflavone-based therapeutics. This document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines key experimental protocols, and provides visual representations of the core processes.
Core Metabolic Pathways of this compound
This compound undergoes extensive metabolism in vivo, primarily through two interconnected routes: Phase I and Phase II metabolism in the liver and biotransformation by the gut microbiota.
Phase I and Phase II Metabolism
Upon absorption, this compound is transported to the liver where it undergoes Phase I and Phase II metabolism. Phase I reactions, primarily hydroxylation, are mediated by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites.[1][2][3] Subsequently, Phase II enzymes catalyze the conjugation of this compound and its hydroxylated metabolites with glucuronic acid and sulfate, forming more water-soluble glucuronides and sulfates that can be readily excreted in urine and bile.[4][5]
Gut Microbiota Biotransformation
A significant portion of this compound's biotransformation is orchestrated by the intestinal microbiota. This microbial metabolism is highly variable among individuals, leading to distinct "metabotypes" that can influence the overall physiological effects of this compound consumption. The two primary pathways of gut microbial metabolism are the production of equol and O-desmethylangolensin (O-DMA).
The initial step in both pathways is the reduction of this compound to dihydrothis compound (DHD). From this key intermediate, distinct bacterial populations mediate the subsequent transformations. Equol producers harbor bacteria capable of converting DHD to (S)-equol, a metabolite with higher estrogenic activity than this compound itself. In contrast, O-DMA producers possess a microbial community that metabolizes DHD to O-DMA.
The following diagram illustrates the major metabolic pathways of this compound in vivo.
Quantitative Pharmacokinetic Data
The tables below summarize key pharmacokinetic parameters for this compound and its major metabolites, equol and O-DMA, in humans and rats. These values can vary significantly based on the dose, formulation, and individual metabolic capacity.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Matrix | Dosing Details | Reference |
| Tmax (h) | 7.42 ± 0.74 | Human | Plasma | Single soy meal | |
| 6.5 | Human | Plasma | 2.0 mg/kg soymilk | ||
| Cmax (µmol/L) | 3.14 ± 0.36 | Human | Plasma | Single soy meal | |
| 4.4 ± 2.5 | Human | Plasma | 2.0 mg/kg soymilk | ||
| t1/2 (h) | 4.7 ± 1.1 | Human | Plasma | Single soy meal | |
| Urinary Recovery (%) | 62 ± 6 | Human | Urine | Single soy meal | |
| ~21 | Human | Urine | 0.7-2.0 mg/kg soymilk |
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Humans
| Metabolite | Parameter | Value | Matrix | Dosing Details | Reference |
| (S)-Equol | Tmax (h) | ~4.5 | Plasma | PhytoSERM tablet | |
| t1/2 (h) | 4.9 - 8.2 | Plasma | 10-30 mg equol | ||
| Urinary Recovery (%) | 61.3 ± 19.5 | Urine | 20 mg (S)-[¹³C]equol | ||
| O-DMA | Tmax (h) | - | - | - | - |
| Cmax (µmol/L) | - | - | - | - | |
| t1/2 (h) | - | - | - | - | |
| Urinary Recovery (%) | - | - | - | - |
Data for O-DMA pharmacokinetics are less consistently reported in dedicated studies.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Matrix | Dosing Details | Reference |
| Total Urinary Excretion (% of dose) | < 10 | Urine | 100 mg/kg oral | |
| Fecal Excretion of unchanged this compound | Major pathway | Feces | 100 mg/kg oral | |
| Fecal Excretion of Equol and O-DMA (% of dose) | < 5 | Feces | 100 mg/kg oral | |
| Elimination Half-life (h) | < 12 | Urine & Feces | 100 mg/kg oral |
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the in vivo study of this compound metabolism.
In Vivo Animal Studies (Rat Model)
A common experimental design to study this compound metabolism in rats is as follows:
-
Animal Model: Male and female Sprague-Dawley or Fischer 344 rats are often used.
-
Acclimatization: Animals are acclimatized to the housing conditions for a period of at least one week, with free access to a standard diet and water.
-
Dosing: this compound is typically administered orally via gavage at a specified dose (e.g., 100 mg/kg body weight).
-
Sample Collection: Urine and feces are collected at predetermined time intervals (e.g., 0-12h, 12-24h, etc.) for up to 96 hours post-dosing. Blood samples can also be collected via tail vein or cardiac puncture at various time points.
-
Sample Processing:
-
Urine: Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.
-
Feces: Fecal samples are lyophilized, and metabolites are extracted using an organic solvent like ethyl acetate.
-
Plasma: Plasma is separated from whole blood by centrifugation and can be subjected to enzymatic hydrolysis to measure total (conjugated + unconjugated) metabolite concentrations.
-
-
Analysis: Processed samples are analyzed by HPLC, HPLC-UV, LC-MS/MS, or GC-MS to identify and quantify this compound and its metabolites.
The following diagram illustrates a typical workflow for an in vivo rat study of this compound metabolism.
Human Clinical Trials
Human studies on this compound metabolism often follow a randomized, controlled trial design:
-
Study Population: Healthy volunteers or specific populations (e.g., postmenopausal women) are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled crossover or parallel design is commonly used.
-
Intervention: Participants receive a standardized dose of this compound, often in the form of a soy beverage, capsules, or purified compound.
-
Sample Collection: Blood and urine samples are collected at baseline and at multiple time points after the intervention. 24-hour urine collections are common for assessing total excretion.
-
Sample Processing and Analysis: Similar to animal studies, samples are processed to hydrolyze conjugates and then analyzed using chromatographic and mass spectrometric techniques.
In Vitro Fecal Fermentation
To specifically study the role of gut microbiota:
-
Fecal Sample Collection: Fresh fecal samples are collected from human donors.
-
Anaerobic Incubation: The fecal slurry is incubated with this compound under strict anaerobic conditions in a suitable growth medium (e.g., Brain Heart Infusion broth).
-
Time-course Sampling: Aliquots of the incubation mixture are taken at different time points.
-
Analysis: The samples are analyzed to determine the rate of this compound metabolism and the production of metabolites like DHD, equol, and O-DMA.
Analytical Methodology: LC-MS/MS for this compound and Metabolites in Urine
The following provides a general protocol for the quantification of total this compound, equol, and other metabolites in human urine using LC-MS/MS.
-
Enzymatic Hydrolysis:
-
To 200 µL of urine, add an internal standard (e.g., a deuterated analog).
-
Add 200 µL of a sodium acetate buffer (pH 5.0).
-
Add a mixture of β-glucuronidase and sulfatase enzymes.
-
Incubate at 37°C for at least 2 hours (can be up to 18 hours for complete hydrolysis).
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol or another suitable organic solvent.
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
Inject the sample into a UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and multiple reaction monitoring (MRM) is used for quantification.
-
The workflow for the analytical quantification of this compound and its metabolites is depicted below.
References
- 1. Quantitative analysis of the principle soy isoflavones genistein, this compound and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of this compound, equol, genistein and bisphenol A in human urine by a fast and simple method using SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Screening and Identification of this compound Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total this compound, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of isoflavones, this compound and genistein, after ingestion of soy beverage compared with soy extract capsules in postmenopausal Thai women - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is a prominent isoflavone, a class of phytoestrogens, extensively studied for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with detailed quantitative data, and a thorough examination of the experimental protocols used for its extraction and analysis. Furthermore, this document elucidates the core signaling pathways through which this compound exerts its effects, including its interaction with estrogen receptors and modulation of inflammatory responses. The information is presented to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Historical Context
The scientific journey of isoflavones, the class of compounds to which this compound belongs, began in the 1940s with observations of fertility issues in sheep grazing on isoflavone-rich clover. This sparked interest in the estrogenic properties of these plant-derived molecules. While the precise first isolation and characterization of this compound are not as singularly documented as some other natural products, a significant milestone in its history was the identification of this compound in human urine via gas chromatography-mass spectrometry. This discovery highlighted its bioavailability and metabolic fate in humans, paving the way for further investigation into its physiological effects.
A pivotal moment in understanding the biosynthesis of this compound occurred in 1999, when Shinichi Ayabe's laboratory confirmed that the isoflavone synthase (IFS) enzyme, a P-450 oxygenase, is responsible for its production in plants. This enzyme facilitates the conversion of liquiritigenin to this compound as part of the phenylpropanoid pathway of secondary metabolism.
Natural Sources of this compound
This compound is predominantly found in leguminous plants, with soybeans (Glycine max) being the most significant dietary source.[1][2] Its concentration can vary depending on the plant variety, growing conditions, and processing methods. The following tables summarize the quantitative data on this compound content in various natural sources.
Table 1: this compound Content in Soybeans and Soy Products
| Food Product | This compound Content (mg/100g) |
| Raw Soybeans | 37.0 - 53.0[1][3] |
| Soy Flour | ~50.0 (in one-half cup)[4] |
| Soy Germ | 41.7% of total isoflavones |
| Tofu | 8.0 (in 3 ounces) |
| Tempeh | 15.0 (in 3 ounces) |
| Miso | 22.0 (in a half cup) |
| Soymilk | 7.0 (in one cup) |
| Soy Protein Concentrate | Variable |
| Textured Soy Protein | Rich in isoflavones |
Table 2: this compound Content in Other Legumes and Plants
| Plant Source | This compound Content | Reference |
| Kudzu (Pueraria montana var. lobata) | Present | |
| Kwao Krua (Pueraria mirifica) | Present | |
| Maackia amurensis (cell cultures) | Present | |
| Red Clover (Trifolium pratense) | Present |
Experimental Protocols
The accurate quantification and analysis of this compound from natural sources are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique.
Extraction of this compound from Plant Material
A common method for extracting this compound involves the following steps:
-
Sample Preparation: The plant material (e.g., dried and milled soybean flour) is accurately weighed.
-
Maceration: The sample is macerated in a solvent, typically an aqueous ethanol solution (e.g., 70% or 96% ethanol).
-
Extraction: The mixture is subjected to an extraction process, which can be optimized for time and temperature.
-
Centrifugation/Filtration: The mixture is centrifuged to separate the solid material, and the supernatant containing the extracted this compound is collected. The extract is then filtered, often through a 0.22 µm syringe filter, prior to HPLC analysis.
-
Hydrolysis (Optional): In many plant sources, this compound exists as its glycoside conjugate, daidzin. To quantify total this compound, a hydrolysis step (either acidic or enzymatic) is employed to cleave the sugar molecule, converting daidzin to its aglycone form, this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
A typical HPLC protocol for this compound analysis is as follows:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). An isocratic system with a mobile phase of methanol and water (e.g., 70:30 v/v) can also be used.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: Detection is usually performed using a UV detector at a wavelength of approximately 249-261 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through multiple signaling pathways. Its structural similarity to estrogen allows it to interact with estrogen receptors, while it also possesses anti-inflammatory and antioxidant properties.
Estrogen Receptor Signaling
This compound is classified as a phytoestrogen and can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential affinity for ERβ. This differential binding affinity contributes to its selective estrogen receptor modulator (SERM) activity, leading to tissue-specific estrogenic or anti-estrogenic effects. The binding of this compound to estrogen receptors can initiate a cascade of events leading to changes in gene expression.
Anti-Inflammatory Signaling Pathways
This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. This compound can inhibit the phosphorylation of key kinases in this pathway, such as p38 and ERK, thereby reducing the inflammatory response.
The NF-κB pathway is a central regulator of inflammation. This compound can inhibit the activation of this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes.
Conclusion
This compound continues to be a molecule of significant interest to the scientific community. Its widespread availability in the human diet, coupled with its diverse biological activities, underscores its potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, natural sources, and mechanistic actions of this compound. The detailed experimental protocols and signaling pathway diagrams are intended to facilitate further research and a deeper understanding of this important isoflavone. Future studies should continue to explore its full therapeutic potential and address the nuances of its metabolism and bioavailability to optimize its clinical applications.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes milk synthesis and proliferation of mammary epithelial cells via the estrogen receptor α-dependent NFκB1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Molecular Impact of Daidzein: A Technical Guide to its Effects on Gene Expression
For Immediate Release
This technical guide provides a comprehensive overview of the molecular effects of daidzein, a prominent isoflavone found in soy, on gene expression. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's influence on various signaling pathways and cellular processes. The information is presented through structured data tables for easy comparison of quantitative effects, detailed experimental protocols for reproducibility, and visual diagrams of signaling pathways to elucidate complex interactions.
Abstract
This compound is a phytoestrogen known for its diverse biological activities, which are largely attributable to its ability to modulate gene expression. This guide delves into the intricate mechanisms by which this compound influences cellular function through the regulation of gene transcription. It covers this compound's impact on key areas including cancer, metabolic diseases, inflammation, and oxidative stress. By activating or inhibiting specific transcription factors and signaling cascades, this compound orchestrates a complex network of gene expression changes that underscore its potential as a therapeutic agent and a significant dietary component.
Introduction
This compound (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone abundant in soybeans and other legumes. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), classifying it as a selective estrogen receptor modulator (SERM) with a preference for ERβ.[1][2] Beyond its estrogenic activity, this compound and its metabolite equol have been shown to interact with a variety of cellular targets, leading to a wide range of effects on gene expression.[1][3] This guide will explore the multifaceted effects of this compound on gene expression, providing a detailed examination of the underlying molecular pathways and experimental evidence.
Effects on Gene Expression in Cancer
This compound has demonstrated varied effects on cancer cells, with its impact on gene expression being a key area of investigation. Its actions are often cell-type specific and concentration-dependent.
Breast Cancer
In breast cancer research, the effect of this compound is complex, showing both potential benefits and risks depending on the estrogen receptor status of the cancer cells. In ERα-positive MCF-7 cells, this compound has been shown to induce apoptosis through the intrinsic pathway.[4] This is accompanied by a significant decrease in the expression of ERα and a substantial increase in the expression of ERβ, altering the ERα/ERβ ratio. However, one study noted that this compound had no effect on BRCA2 mRNA expression in MCF7, MDA-MB-231, and MCF10a cell lines.
Lung Cancer
Microarray analysis in H1299 lung cancer cells revealed that this compound treatment leads to differential expression of numerous long non-coding RNAs (lncRNAs) and messenger RNAs (mRNAs). Specifically, 119 lncRNAs and 40 mRNAs were found to be differentially expressed with a greater than two-fold change. This suggests a broad impact of this compound on the transcriptome of lung cancer cells.
Prostate Cancer
In the context of prostate cancer, this compound has been shown to down-regulate the expression of genes involved in angiogenesis and metastasis, such as matrix metallopeptidase-2 (MMP2) and MMP9.
Modulation of Metabolic Gene Expression
This compound plays a significant role in regulating genes involved in metabolism, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs).
Adipocyte Differentiation and Glucose Uptake
In 3T3-L1 adipocytes, this compound enhances adipocyte differentiation and the expression of PPARγ in a dose-dependent manner. This activation of PPARγ leads to an increase in the expression of insulin-responsive glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS-1), thereby improving insulin-stimulated glucose uptake. Furthermore, this compound treatment in obese mice led to an upregulation of PPARγ in fat tissue, along with increased expression of adiponectin and decreased expression of MCP-1 and TNF-α.
Table 1: Effect of this compound on Adipocyte Gene Expression
| Cell Line/Animal Model | Treatment | Gene | Fold Change/Effect | Reference |
| 3T3-L1 adipocytes | This compound | PPARγ | Upregulated (dose-dependent) | |
| 3T3-L1 adipocytes | This compound | GLUT4 | Upregulated | |
| 3T3-L1 adipocytes | This compound | IRS-1 | Upregulated | |
| 3T3-L1 adipocytes | This compound | Adiponectin | Increased expression | |
| 3T3-L1 adipocytes | This compound | MCP-1 | Decreased expression | |
| C57BL/6J obese mice | 1.0 g/kg this compound diet | PPARγ (in fat tissue) | Upregulated | |
| C57BL/6J obese mice | 1.0 g/kg this compound diet | Adiponectin | Increased expression | |
| C57BL/6J obese mice | 1.0 g/kg this compound diet | MCP-1 | Decreased expression | |
| C57BL/6J obese mice | 1.0 g/kg this compound diet | TNF-α | Decreased expression |
Anti-inflammatory Effects via Gene Regulation
This compound exhibits anti-inflammatory properties by modulating the expression of key inflammatory genes in immune cells and other cell types.
In co-cultures of 3T3-L1 adipocytes and RAW264 macrophages, this compound significantly decreased the mRNA levels of pro-inflammatory chemokines and cytokines, including chemokine (C-C motif) ligand 2 (Ccl2/MCP-1) and interleukin 6 (Il6). This effect is mediated, at least in part, through the activation of PPARα and PPARγ and the inhibition of the JNK signaling pathway. In C2C12 myotube cells, this compound was found to decrease the palmitate-induced expression of inflammatory genes such as Tnfa and Il6.
Table 2: Anti-inflammatory Gene Expression Changes Induced by this compound
| Cell Line/Model | Condition | Gene | Effect | Reference |
| 3T3-L1 & RAW264 co-culture | Co-culture induced inflammation | Ccl2 (MCP-1) | Decreased mRNA | |
| 3T3-L1 & RAW264 co-culture | Co-culture induced inflammation | Il6 | Decreased mRNA | |
| RAW264 macrophages | Palmitate or CM stimulation | Ccl2 (MCP-1) | Decreased mRNA | |
| RAW264 macrophages | Palmitate or CM stimulation | Il6 | Decreased mRNA | |
| C2C12 myotubes | Palmitate-induced inflammation | Tnfa | Decreased expression | |
| C2C12 myotubes | Palmitate-induced inflammation | Il6 | Decreased expression |
Influence on Antioxidant Gene Expression
This compound can modulate the cellular antioxidant defense system by altering the expression of antioxidant enzymes.
In rat hepatoma H4IIE cells, treatment with 300 micromol/L this compound resulted in a two- to three-fold increase in catalase mRNA expression. The same study observed a slight decrease in manganese superoxide dismutase (MnSOD) mRNA levels and a slight increase in glutathione peroxidase (GPx) expression. Another study found that this compound and its metabolites stimulated catalase and total superoxide dismutase (SOD) activity, as well as their mRNA and protein expression. In IPEC-J2 cells, this compound pre-treatment preserved the expression of Nrf2 and CAT under oxidative stress conditions.
Table 3: Modulation of Antioxidant Gene Expression by this compound
| Cell Line | Treatment | Gene | Effect | Reference |
| Rat hepatoma H4IIE | 300 micromol/L this compound | Catalase | 2- to 3-fold increase in mRNA | |
| Rat hepatoma H4IIE | 300 micromol/L this compound | MnSOD | Slight decrease in mRNA | |
| Rat hepatoma H4IIE | 300 micromol/L this compound | GPx | Slight increase in mRNA | |
| HepG2 cells | This compound | Catalase | Stimulated mRNA and protein expression | |
| HepG2 cells | This compound | SOD (CuZn- and Mn-SOD) | Stimulated mRNA and protein expression | |
| IPEC-J2 cells | This compound pre-treatment + H2O2 | Nrf2 | Preserved expression | |
| IPEC-J2 cells | This compound pre-treatment + H2O2 | CAT | Preserved expression |
Signaling Pathways Modulated by this compound
This compound's effects on gene expression are mediated through several key signaling pathways.
PPAR Signaling Pathway
This compound acts as an activator of both PPARα and PPARγ. This activation is central to its anti-inflammatory effects and its role in adipocyte differentiation and glucose metabolism.
Caption: this compound activates PPARα and PPARγ to modulate gene expression.
JNK and NF-κB Signaling Pathways
This compound has been shown to inhibit the phosphorylation of JNK, a key component of a pro-inflammatory signaling cascade. By inhibiting the JNK pathway, this compound can suppress the expression of inflammatory genes. The metabolite of this compound, 8-Hydroxythis compound, has been shown to diminish inflammatory gene expression by regulating the transcriptional activities of NF-κB and AP-1.
Caption: this compound inhibits pro-inflammatory signaling pathways.
Experimental Protocols
This section details the methodologies from key studies to facilitate the design and interpretation of future experiments.
Cell Culture and Treatment
-
Cell Lines: 3T3-L1 preadipocytes, RAW264 macrophages, C2C12 myotubes, H4IIE rat hepatoma cells, MCF-7, MDA-MB-231, and H1299 human cancer cell lines have been frequently used.
-
This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.
-
Treatment Conditions:
-
Anti-inflammatory studies: Co-cultures of 3T3-L1 adipocytes and RAW264 macrophages were treated with this compound for 24 hours. RAW264 macrophages were stimulated with palmitate (400 μM) or conditioned medium from hypertrophied adipocytes for 4 or 24 hours in the presence of this compound.
-
Antioxidant studies: H4IIE cells were exposed to 300 micromol/L this compound.
-
Cancer studies: H1299 lung cancer cells were treated with this compound for microarray analysis.
-
Gene Expression Analysis
-
RNA Extraction: Total RNA is isolated from cultured cells using standard methods such as TRIzol reagent or commercially available kits.
-
Quantitative Real-Time PCR (qRT-PCR): This is the most common method for quantifying changes in specific mRNA levels.
-
Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.
-
Data Analysis: The relative expression of the target gene is typically normalized to a housekeeping gene (e.g., β-actin or GAPDH) and calculated using the 2-ΔΔCt method.
-
-
Microarray Analysis: For a global view of gene expression changes, DNA microarrays are employed.
-
Sample Preparation: RNA is extracted, converted to labeled cRNA or cDNA, and hybridized to a microarray chip containing thousands of gene probes.
-
Data Acquisition: The chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of that gene.
-
Bioinformatic Analysis: The data is normalized, and statistical analyses are performed to identify differentially expressed genes.
-
Caption: A typical workflow for studying this compound's effects on gene expression.
Conclusion
This compound exerts a wide array of effects on gene expression, influencing pathways related to cancer, metabolism, inflammation, and oxidative stress. Its ability to interact with key nuclear receptors like ERs and PPARs, as well as modulate critical signaling cascades such as the JNK and NF-κB pathways, highlights its potential as a bioactive compound with therapeutic implications. The data and protocols presented in this guide offer a valuable resource for the scientific community to further explore and harness the molecular activities of this compound. Further research, particularly in vivo studies and clinical trials, is necessary to fully elucidate the physiological relevance of these gene expression changes in human health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. bcerp.org [bcerp.org]
- 3. This compound and the this compound metabolite, equol, enhance adipocyte differentiation and PPARgamma transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein's Role in Plant Defense Mechanisms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daidzein, a prominent isoflavone found predominantly in legumes, plays a pivotal role in plant defense mechanisms. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its function as a phytoalexin, and its induction in response to various biotic and abiotic stressors. Detailed experimental protocols for the extraction, quantification, and functional analysis of this compound are presented, alongside quantitative data on its accumulation under different stress conditions. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted role in plant immunity.
Introduction
Plants, being sessile organisms, have evolved sophisticated defense strategies to counteract a myriad of environmental challenges, including pathogen attacks and herbivory. A key component of this defense arsenal is the production of secondary metabolites, among which phytoalexins are of paramount importance. Phytoalexins are low molecular weight antimicrobial compounds that are synthesized and accumulated in plants post-exposure to microorganisms. This compound (4',7-dihydroxyisoflavone), an isoflavone primarily found in leguminous plants such as soybean (Glycine max), is a crucial player in this chemical warfare.[1][2] It not only exhibits direct antimicrobial properties but also serves as a precursor for the synthesis of more complex phytoalexins like glyceollin.[3] This guide delves into the technical aspects of this compound's involvement in plant defense, providing researchers with the necessary information to investigate and harness its potential.
This compound Biosynthesis Pathway
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions.
The key enzymes involved in the biosynthesis of this compound are:
-
PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.
-
4CL (4-coumaroyl:CoA-ligase): Activates p-coumaric acid by adding a Coenzyme A molecule.
-
CHS (Chalcone synthase): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
CHR (Chalcone reductase): Acts in concert with CHS to produce isoliquiritigenin, a key precursor for this compound.[4]
-
CHI (Chalcone isomerase): Catalyzes the stereospecific cyclization of chalcones into flavanones.
-
IFS (Isoflavone synthase): A key enzyme that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, leading to the formation of the isoflavone backbone.[3]
Role of this compound in Plant Defense
This compound's defensive role is multifaceted, encompassing direct antimicrobial activity and serving as a precursor to more potent phytoalexins.
Phytoalexin Activity
This compound exhibits antimicrobial properties against a range of plant pathogens. Its accumulation at the site of infection can inhibit the growth and development of invading microorganisms. Furthermore, this compound is a critical precursor for the synthesis of glyceollins, which are highly effective phytoalexins against pathogens like Phytophthora sojae, the causal agent of soybean root rot.
Induction by Elicitors
The synthesis of this compound is rapidly induced in response to various stress signals, known as elicitors. These can be of biotic origin, such as components of fungal cell walls or herbivore oral secretions, or abiotic, like heavy metals or UV radiation. Hormones like salicylic acid (SA) and jasmonic acid (JA) are key signaling molecules that mediate the plant's defense response and trigger the upregulation of genes involved in the this compound biosynthesis pathway.
Quantitative Data on this compound Accumulation
The concentration of this compound in plant tissues significantly increases under stress conditions. The following tables summarize quantitative data from various studies.
Table 1: this compound Accumulation in Response to Biotic Stress
| Plant Species | Tissue | Stressor | This compound Concentration (Control) | This compound Concentration (Treated) | Fold Increase | Reference |
| Glycine max | Leaves | Spodoptera litura herbivory | Not specified | Significantly increased | - | |
| Glycine max | Roots | Fusarium solani | Lower constitutive levels | Increased only in resistant lines | - |
Table 2: this compound Accumulation in Response to Abiotic Stress and Elicitors
| Plant Species | Tissue | Stressor/Elicitor | This compound Concentration (Control) | This compound Concentration (Treated) | Fold Increase | Reference |
| Glycine max | Roots | Salicylic Acid (3 mM) | 1.2 mg/g DW | 8.9 mg/g DW | ~7.4 | |
| Glycine max | Seedling Roots | Low Temperature (15°C vs 25°C) | Lower at 25°C | Higher at 15°C | - | |
| Glycine max | Seedling Roots | Low Temperature (17.5°C vs 25°C) | Lower at 25°C | Higher at 17.5°C | - |
Experimental Protocols
Extraction and Quantification of this compound by HPLC
This protocol outlines a standard method for the extraction and quantification of this compound from plant tissues.
Materials:
-
Plant tissue (lyophilized and ground)
-
80% Methanol (HPLC grade)
-
This compound standard (Sigma-Aldrich or equivalent)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of ground plant tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the dried extract in a known volume (e.g., 500 µL) of 80% methanol.
-
Filter the extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). A typical gradient might be: 0-5 min, 10% acetonitrile; 5-25 min, 10-50% acetonitrile; 25-30 min, 50-10% acetonitrile; 30-35 min, 10% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at 254 nm.
-
Quantification: Prepare a standard curve using a series of known concentrations of the this compound standard. Calculate the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.
-
In Vitro Fungal Growth Inhibition Assay
This protocol describes a method to assess the direct antifungal activity of this compound.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Fungal pathogen of interest (e.g., Phytophthora sojae)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)
-
96-well microtiter plate
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Grow the fungus on agar plates and prepare a spore suspension or mycelial slurry in sterile water or PDB. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).
-
Assay Setup:
-
In a 96-well plate, add 100 µL of PDB to each well.
-
Create a serial dilution of the this compound stock solution across the plate. For example, add 100 µL of the highest this compound concentration to the first column and then perform 2-fold serial dilutions across the row.
-
Include a positive control (a known antifungal agent) and a negative control (solvent only).
-
Add 100 µL of the fungal inoculum to each well.
-
-
Incubation: Incubate the plate at the optimal temperature for fungal growth (e.g., 25°C) for 24-72 hours.
-
Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD is proportional to fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration compared to the negative control. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of this compound that causes a significant inhibition of fungal growth.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol details the steps to quantify the expression of key genes in the this compound biosynthesis pathway.
Materials:
-
Plant tissue (control and treated)
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., CHS, IFS) and a reference gene (e.g., Actin or Ubiquitin)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a commercial kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling program: an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s), annealing (e.g., 60°C for 30 s), and extension (e.g., 72°C for 30 s).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplification.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in both control and treated samples.
-
Calculate the relative gene expression using the 2-ΔΔCt method. This will show the fold change in gene expression in the treated samples compared to the control.
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a vital component of the plant defense system, particularly in legumes. Its role as a phytoalexin and a precursor to other defense compounds underscores its importance in plant-microbe and plant-herbivore interactions. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore the intricate mechanisms of this compound-mediated plant defense and to investigate its potential applications in crop protection and drug development. A thorough understanding of these defense pathways can pave the way for the development of novel strategies to enhance plant resilience and to discover new bioactive compounds with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Insect-Induced this compound, Formononetin and Their Conjugates in Soybean Leaves [agris.fao.org]
- 3. RNA Interference of Soybean Isoflavone Synthase Genes Leads to Silencing in Tissues Distal to the Transformation Site and to Enhanced Susceptibility to Phytophthora sojae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for the study of fungal growth inhibition by plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein's Interaction with Cellular Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soybeans and other leguminous plants, has garnered significant attention in the scientific community for its diverse pharmacological activities. As a phytoestrogen, its structural similarity to 17β-estradiol allows it to interact with a variety of cellular proteins, thereby modulating numerous signaling pathways implicated in both health and disease. This technical guide provides a comprehensive overview of the known interactions of this compound with cellular proteins, focusing on quantitative binding data, the modulation of key signaling cascades, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and molecular biology.
Data Presentation: Quantitative Analysis of this compound Interactions
The following tables summarize the quantitative data regarding this compound's binding affinities to cellular proteins and its effects on various cell lines.
Table 1: Binding Affinities of this compound to Estrogen Receptors
| Receptor | Ligand | Relative Binding Affinity (%)* | Binding Affinity (kcal/mol) | Reference(s) |
| Estrogen Receptor α (ERα) | This compound | ~0.1-1 | -9.30 | [1][2] |
| Estrogen Receptor β (ERβ) | This compound | ~0.5-3 | -8.30 | [1][2] |
| Estrogen Receptor α (ERα) | 17-β Estradiol | 100 | -8.9 | [3] |
*Relative Binding Affinity (RBA) is expressed relative to 17β-estradiol, which is set at 100%.
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1 | |
| MCF-7 | Breast Cancer | 50 | |
| A-375 | Melanoma | Apoptotic effects observed at 9, 18, and 36 µM |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cell Line | Protein | Effect of this compound Treatment | Fold Change/Observation | Reference(s) |
| MCF-7 | Bax | Upregulation | Significant increase | |
| MCF-7 | Bcl-2 | Downregulation | Significant decrease | |
| BGC-823 | Bax | Upregulation | Change in Bax/Bcl-2 ratio | |
| BGC-823 | Bcl-2 | Downregulation | Change in Bax/Bcl-2 ratio | |
| BEL-7402 | Bcl-2 | Downregulation | Downregulated | |
| BEL-7402 | Bcl-xL | Downregulation | Downregulated | |
| BEL-7402 | Bim | Upregulation | Upregulated |
Core Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.
Estrogen Receptor Signaling
This compound, as a phytoestrogen, can bind to both estrogen receptor alpha (ERα) and beta (ERβ), with a preferential affinity for ERβ. This interaction can initiate or inhibit the transcription of estrogen-responsive genes, leading to a wide range of physiological effects. Molecular docking studies have identified key amino acid residues in ERα that interact with this compound, including hydrogen bonds with HIS524, PHE404, and GLY521, and hydrophobic interactions with residues such as ALA350, ILE424, and LEU525.
Apoptosis Regulation
This compound can induce apoptosis in various cancer cell lines through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent activation of caspases.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, although its effects can be cell-type specific. In some contexts, it inhibits the pathway, contributing to its anti-cancer effects.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation, differentiation, and survival. The metabolite of this compound, equol, has been shown to inhibit this pathway by targeting MEK1.
TGF-β/Smad Signaling Pathway
Transforming growth factor-beta (TGF-β) signaling plays a crucial role in cellular processes such as growth, differentiation, and extracellular matrix production. This compound has been found to activate this pathway, leading to increased collagen synthesis. It has also been shown to alleviate skin fibrosis by suppressing the TGF-β1 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the interaction of this compound with cellular proteins.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound on the expression levels of specific proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The acrylamide percentage of the gel should be chosen based on the molecular weight of the target protein.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-Bax, anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Quantify the cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells by trypsinization, wash with PBS, and count the cells.
-
-
Fixation:
-
Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to degrade RNA and ensure that only DNA is stained.
-
Incubate in the dark for 30-40 minutes at 37°C or room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
The different phases of the cell cycle (G0/G1, S, and G2/M) are identified based on their DNA content.
-
Conclusion
This compound's interaction with a multitude of cellular proteins underscores its potential as a modulator of key biological processes. Its ability to bind to estrogen receptors, regulate apoptosis, and influence major signaling pathways such as PI3K/Akt, MAPK/ERK, and TGF-β/Smad highlights its pleiotropic effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the molecular mechanisms of this compound and its potential therapeutic applications. A thorough understanding of these interactions is paramount for the development of novel therapeutic strategies targeting the proteins and pathways modulated by this intriguing isoflavone.
References
Daidzein: A Comprehensive Toxicological Profile for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant interest for its potential health benefits. This technical guide provides an in-depth overview of the basic toxicological profile of this compound, drawing from a comprehensive review of preclinical studies. The available data from acute, subchronic, reproductive, and genotoxicity studies collectively suggest a low order of toxicity for this compound. The No-Observed-Adverse-Effect Level (NOAEL) for acute oral toxicity is established at over 5000 mg/kg in rodents. Subchronic studies, primarily 28-day repeated-dose oral toxicity studies in rats, have not revealed significant toxicological concerns at doses up to 5000 mg/kg, with no major alterations in hematological or clinical biochemistry parameters. Reproductive and developmental toxicity studies in rats indicate no significant adverse effects on female reproductive tracts or offspring development, even at supraphysiological concentrations. While in vitro genotoxicity studies have yielded some positive findings, particularly for its metabolites, in vivo studies have generally not indicated significant genotoxic potential. Long-term chronic toxicity and carcinogenicity data for this compound are limited; however, studies on related isoflavones and in silico predictions suggest a low carcinogenic risk. This document summarizes key quantitative data in tabular format, outlines detailed experimental methodologies for pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of this compound's safety profile.
Acute Toxicity
Acute oral toxicity studies on this compound have consistently demonstrated a low level of toxicity. The primary endpoint in these studies is the determination of the LD50 (median lethal dose) and the No-Observed-Adverse-Effect Level (NOAEL).
| Study Type | Species | Route of Administration | Dose Range | NOAEL | Observations | Reference |
| Acute Oral Toxicity (OECD TG 423) | Mice/Rats | Oral | Up to 5000 mg/kg | > 5000 mg/kg | No mortality or significant signs of toxicity observed. | [1][2] |
Experimental Protocol: Acute Oral Toxicity (Following OECD TG 423)
The acute oral toxicity of this compound was assessed in rodents following a protocol based on the OECD Guideline 423.
-
Test Animals: Healthy, young adult nulliparous and non-pregnant female rats or mice were used. Animals were acclimatized to laboratory conditions for at least 5 days prior to the study.
-
Housing and Feeding: Animals were housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They had free access to standard rodent chow and water, except for a brief fasting period before dosing.
-
Dose Administration: this compound was administered as a single oral dose via gavage. The vehicle was typically an aqueous solution. A starting dose of 300 mg/kg was used, and based on the outcome, subsequent animals were dosed at 2000 mg/kg and 5000 mg/kg.
-
Observations: Animals were observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days post-dosing.
-
Pathology: At the end of the observation period, all animals were subjected to gross necropsy.
Subchronic Toxicity
Subchronic toxicity studies, primarily 28-day repeated-dose oral studies in rats, have been conducted to evaluate the potential for cumulative toxicity of this compound.
| Study Type | Species | Route of Administration | Dose Levels | Duration | Key Findings | Reference |
| Repeated Dose Oral Toxicity (OECD TG 407) | Rats | Oral (gavage) | 300, 2000, 5000 mg/kg/day | 28 days | No significant changes in body weight, food and water consumption, hematology, clinical biochemistry, or organ weights. No gross or histopathological abnormalities. | [1][2] |
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity (Following OECD TG 407)
The 28-day repeated-dose oral toxicity study of this compound was conducted in accordance with OECD Guideline 407.
-
Test Animals: Young, healthy male and female rats were used.
-
Dose Groups: At least three dose groups (e.g., 300, 2000, and 5000 mg/kg/day) and a control group were included, with an equal number of male and female animals in each group.
-
Dose Administration: this compound was administered orally by gavage once daily for 28 consecutive days.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Hematology: At termination, blood samples were collected for analysis of parameters including hemoglobin, hematocrit, red blood cell count, white blood cell count and differential, and platelet count.
-
Clinical Biochemistry: Serum samples were analyzed for parameters such as glucose, urea, creatinine, total protein, albumin, globulin, alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals were subjected to a full gross necropsy.
-
Organ Weights: Weights of major organs were recorded.
-
Histopathology: Microscopic examination of major organs and tissues from the control and high-dose groups was performed.
-
Genotoxicity
The genotoxic potential of this compound has been evaluated in a battery of in vitro and in vivo assays, with some conflicting results. While this compound itself has shown weak or no genotoxicity in several assays, some of its metabolites have demonstrated genotoxic activity in vitro.
| Assay Type | Test System | Concentration/Dose | Result | Observations | Reference |
| Ames Test (in vitro) | Salmonella typhimurium | Not specified | Negative | In-silico predictions also suggest low mutagenicity. | [1] |
| Micronucleus Test (in vitro) | L5178Y mouse lymphoma cells | Up to 100 µM | Negative for this compound | Metabolites (equol, O-desmethylangolensin) induced micronuclei. | |
| Micronucleus Test (in vitro) | V79 cells | 25-100 µM | Weakly Positive | Shallow increase in micronuclei. Induced both CREST(+) and CREST(-) micronuclei at high concentrations. | |
| Sister Chromatid Exchange (in vivo) | Mouse bone marrow cells | 50 mg/kg | Positive | Increased sister chromatid exchanges observed. |
Experimental Protocol: In Vitro Micronucleus Assay (L5178Y cells)
-
Cell Line: L5178Y mouse lymphoma cells were used.
-
Culture Conditions: Cells were maintained in appropriate culture medium supplemented with serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were exposed to various concentrations of this compound or its metabolites for a short period (e.g., 3-6 hours) with and without metabolic activation (S9 mix), or for a longer period (e.g., 24 hours) without S9 mix.
-
Micronucleus Scoring: After treatment and a recovery period, cells were harvested and stained with a DNA-specific dye (e.g., acridine orange or DAPI). The frequency of micronucleated cells was determined by microscopic examination.
Experimental Protocol: Ames Test (Salmonella typhimurium)
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) were used.
-
Metabolic Activation: The test was performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).
-
Procedure: The tester strains were exposed to various concentrations of this compound on minimal glucose agar plates.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted after a 48-72 hour incubation period. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
Reproductive and Developmental Toxicity
Studies in rats have investigated the potential for this compound to cause reproductive and developmental toxicity. The overall evidence suggests a low risk at dietary-relevant and even supraphysiological exposure levels.
| Study Type | Species | Dose Levels | Duration of Exposure | Key Findings | Reference |
| Fertility and Developmental Toxicity | Rats | 250 and 1000 mg/kg feed | 2 weeks prior to breeding until offspring were 50 days postpartum | No significant effect on fertility, number of offspring, or anogenital distance. No pathological changes in the reproductive tracts of female offspring. |
Experimental Protocol: Fertility and Developmental Toxicity Study in Rats
-
Test Animals: Virgin female rats were used.
-
Dietary Administration: Diets containing this compound at different concentrations were fed to the rats.
-
Exposure Period: Exposure started before mating and continued through gestation and lactation.
-
Endpoints Evaluated:
-
Maternal: Fertility, gestation length, body weight, food consumption.
-
Offspring: Litter size, sex ratio, anogenital distance, body weight, and survival.
-
Postnatal Development: Reproductive organ weights and histopathology of the reproductive tracts of offspring were examined at a later age.
-
Carcinogenicity
| Study Type | Species/System | Dose/Concentration | Key Findings | Reference |
| In silico Prediction | Computational models | N/A | Low risk for carcinogenicity predicted. | |
| Mammary Carcinogenesis Model | Transgenic Rats | Not specified | A mixture of this compound and genistein showed a significant reduction in DMBA-induced mutagenicity in the mammary glands. |
Experimental Protocol: Carcinogenicity Bioassay (General Protocol Following OECD TG 451)
While a specific this compound carcinogenicity study is not available, a standard protocol would involve:
-
Test Animals: Typically rats or mice of both sexes.
-
Dose Groups: At least three dose levels and a control group, with at least 50 animals per sex per group.
-
Duration: Typically 18-24 months for mice and 24 months for rats.
-
Administration: this compound would be administered in the diet or by gavage.
-
Observations: Regular clinical observations, body weight, and food consumption measurements.
-
Pathology: Comprehensive gross necropsy and histopathological examination of all organs and tissues for neoplastic lesions.
Signaling Pathways and Metabolism
This compound Metabolism by Gut Microbiota
This compound is extensively metabolized by the gut microbiota, leading to the formation of several metabolites, with equol and O-desmethylangolensin (O-DMA) being the most significant. The ability to produce equol varies among individuals.
Caption: Metabolic pathway of this compound by gut microbiota.
This compound Interaction with Estrogen Receptor Signaling
This compound and its metabolite equol are classified as phytoestrogens due to their structural similarity to estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and modulate estrogenic signaling pathways.
Caption: Simplified diagram of this compound's interaction with the estrogen receptor signaling pathway.
Experimental Workflow Diagrams
Workflow for a 28-Day Repeated Dose Toxicity Study
Caption: General workflow for an OECD 407 28-day repeated-dose oral toxicity study.
Conclusion
Based on the available toxicological data, this compound exhibits a favorable safety profile in preclinical studies. Acute and subchronic toxicity studies in rodents have established high NOAELs, indicating a low potential for toxicity upon short-term and repeated exposure. While some in vitro studies suggest a genotoxic potential for this compound's metabolites, in vivo data do not consistently support this finding. Reproductive and developmental toxicity appears to be low. The lack of comprehensive long-term chronic toxicity and carcinogenicity data is a notable gap in the current understanding of this compound's safety profile. Further research in these areas would be beneficial for a more complete risk assessment, particularly for long-term human consumption at high doses. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers and professionals in the field of drug development and safety assessment.
References
Spectroscopic Fingerprinting of Daidzein: A Technical Guide for Researchers
Introduction
Daidzein (4',7-dihydroxyisoflavone) is a prominent isoflavone found predominantly in soybeans and other legumes.[1] As a phytoestrogen, it has garnered significant interest within the scientific community for its potential therapeutic applications, including roles in mitigating menopausal symptoms, osteoporosis, and certain hormone-dependent cancers.[2] For researchers and drug development professionals, accurate and comprehensive analysis and characterization of this compound are paramount. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized for the analysis of this compound, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, relying on its chromophoric structure which absorbs light in the ultraviolet range.
Quantitative Data
| Parameter | Value | Solvent/Conditions | Reference |
| λmax | 248 nm | Methanol:Water (50:50 v/v) | [3] |
| λmax | 254 nm | Not specified | [4] |
| Linearity Range | 0.5 - 8 µg/ml | Methanol:Water | [3] |
| Limit of Detection (LOD) | 0.0642 µg/mL | 20 mmol/L Na2HPO4 buffer |
Experimental Protocol: UV-Vis Spectrophotometric Analysis of this compound
This protocol outlines the steps for determining the concentration of this compound in a solution.
Materials:
-
This compound standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Deionized water
-
Volumetric flasks (5 mL, 10 mL)
-
Pipettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution (1000 µg/mL):
-
Accurately weigh 5 mg of this compound standard.
-
Transfer the weighed this compound into a 5 mL volumetric flask.
-
Dissolve the this compound in a 50:50 (v/v) mixture of methanol and water.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Bring the solution to volume with the methanol:water mixture.
-
-
Preparation of Working Standard Solution (10 µg/mL):
-
Pipette an appropriate volume of the stock solution into a new volumetric flask.
-
Dilute with the methanol:water co-solvent to achieve a final concentration of 10 µg/mL.
-
-
Determination of Maximum Absorbance (λmax):
-
Use the methanol:water mixture as a blank to zero the spectrophotometer.
-
Scan the 10 µg/mL working standard solution across the UV-Vis range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 8 µg/mL.
-
Measure the absorbance of each calibration standard at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the sample solution in the same methanol:water co-solvent.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, providing a unique vibrational fingerprint.
Quantitative Data
| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |
| 3218.12 | O-H stretch | |
| 2833.30 | C-H stretch | |
| 1630.68 | C=O stretch | |
| 1598.50 | C=C vibration |
Experimental Protocol: FTIR Analysis of this compound Powder
This protocol describes the analysis of solid this compound using the KBr pellet method.
Materials:
-
This compound sample (powdered)
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Dry the this compound sample and KBr to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample.
-
Weigh approximately 100-200 mg of KBr.
-
Thoroughly grind the this compound and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the ground mixture into the pellet-forming die.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the characteristic absorption bands corresponding to the functional groups in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).
Quantitative Data: ¹H and ¹³C NMR Chemical Shifts
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The solvent used can influence the chemical shifts.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 8.21 (s) | 153.2 |
| 3 | - | 123.7 |
| 4 | - | 175.9 |
| 4a | - | 117.8 |
| 5 | 7.97 (d, J=8.7 Hz) | 127.5 |
| 6 | 6.95 (dd, J=8.7, 2.2 Hz) | 115.4 |
| 7 | - | 162.9 |
| 8 | 6.87 (d, J=2.2 Hz) | 102.3 |
| 8a | - | 157.6 |
| 1' | - | 123.1 |
| 2', 6' | 7.40 (d, J=8.6 Hz) | 130.3 |
| 3', 5' | 6.86 (d, J=8.6 Hz) | 115.3 |
| 4' | - | 157.6 |
| 7-OH | 9.63 (s) | - |
| 4'-OH | 9.53 (s) | - |
(Data synthesized from multiple sources, specific shifts may vary based on solvent and experimental conditions)
Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes (5 mm)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Setup and Shimming:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters, including:
-
Pulse angle (e.g., 30° or 90°)
-
Acquisition time
-
Relaxation delay
-
Number of scans (sufficient to achieve a good signal-to-noise ratio)
-
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate acquisition parameters. For quantitative ¹³C NMR, inverse-gated decoupling is often used to suppress the Nuclear Overhauser Effect (NOE).
-
Acquire the ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. It is often coupled with a chromatographic separation method like liquid chromatography (LC-MS).
Quantitative Data: Mass-to-Charge Ratios (m/z)
| Ion | m/z (Negative Ion Mode) | m/z (Positive Ion Mode) | Fragmentation | Reference |
| [M-H]⁻ | 253.0495 | - | Parent Ion | |
| [M+H]⁺ | - | 255 | Parent Ion | |
| [M-H-CO]⁻ | 225.0556 | - | Loss of Carbon Monoxide | |
| [M-H-CHO]⁻ | 224.0480 | - | Loss of Formyl Radical | |
| [M+H-CO]⁺ | - | 227 | Loss of Carbon Monoxide | |
| [M+H-2CO]⁺ | - | 199 | Loss of two Carbon Monoxide molecules |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol describes a general method for the quantification of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry.
Materials:
-
This compound standard
-
Internal standard (e.g., deuterated this compound or a structural analog like genistein)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
C18 HPLC column
-
LC-MS/MS system with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source
Procedure:
-
Sample Preparation (e.g., Plasma):
-
To a plasma sample, add an internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a mobile phase gradient, for example, a mixture of acetonitrile and water with 0.1% formic acid.
-
Set a suitable flow rate and column temperature to achieve good chromatographic separation of this compound from other matrix components.
-
-
MS/MS Detection:
-
Optimize the mass spectrometer parameters, including ionization source settings (e.g., capillary voltage, gas flow rates) and collision energy for fragmentation.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. For example, for this compound in positive ion mode, the transition m/z 255 → 199 could be monitored.
-
-
Data Analysis:
-
Construct a calibration curve by analyzing a series of standards of known concentrations.
-
Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Pathways Involving this compound
Understanding the signaling pathways modulated by this compound is crucial for drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.
This compound Metabolism
Caption: Metabolic conversion of this compound to equol and O-DMA by intestinal microflora.
TGF-β/Smad Signaling Pathway
Caption: this compound stimulates collagen synthesis via the TGF-β/Smad signaling pathway.
PPARα/γ and JNK Signaling Pathway
Caption: this compound reduces pro-inflammatory gene expression through PPARα/γ activation and JNK inhibition.
PI3K/Akt/mTOR Signaling Pathway
Caption: this compound can modulate cell growth and survival through the PI3K/Akt/mTOR pathway.
Conclusion
The spectroscopic techniques outlined in this guide—UV-Vis, FTIR, NMR, and Mass Spectrometry—are indispensable for the comprehensive analysis and characterization of this compound. By employing the detailed protocols provided, researchers and drug development professionals can ensure accurate identification, quantification, and structural elucidation of this important isoflavone. Furthermore, a deeper understanding of the biological pathways influenced by this compound will facilitate the exploration of its full therapeutic potential.
References
- 1. Phytoestrogen biomonitoring: an extractionless LC-MS/MS method for measuring urinary isoflavones and lignans by use of atmospheric pressure photoionization (APPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpls.org [wjpls.org]
- 4. mdpi.com [mdpi.com]
The Impact of Daidzein on Mitochondrial Function: A Technical Guide for Researchers
Abstract
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its diverse pharmacological activities. Emerging evidence highlights its profound influence on mitochondrial function, a critical aspect of cellular health and disease. This technical guide provides an in-depth analysis of this compound's effects on mitochondria, focusing on its roles in apoptosis, mitochondrial biogenesis, reactive oxygen species (ROS) modulation, and mitochondrial dynamics. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its derivatives in the context of mitochondrial-related pathologies.
Introduction
Mitochondria are central to cellular bioenergetics, metabolism, and signaling. Mitochondrial dysfunction is a hallmark of numerous human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound has been shown to exert both protective and pro-apoptotic effects on cells, with mitochondria being a primary target. Understanding the precise mechanisms by which this compound modulates mitochondrial function is crucial for its development as a therapeutic agent. This guide will explore the multifaceted interactions of this compound with mitochondria, providing a detailed overview of its molecular mechanisms of action.
This compound's Role in Mitochondria-Mediated Apoptosis
This compound can induce apoptosis in various cancer cell lines through the intrinsic, or mitochondrial, pathway. This process is characterized by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors into the cytosol.
Modulation of the Bcl-2 Family Proteins
A key mechanism by which this compound initiates apoptosis is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound treatment has been shown to alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[1][2][3] An increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.[4]
Disruption of Mitochondrial Membrane Potential (ΔΨm)
The loss of mitochondrial membrane potential is a critical event in the apoptotic cascade. This compound has been observed to induce a decrease in ΔΨm in a dose-dependent manner.[3] This depolarization is often a consequence of the increased Bax/Bcl-2 ratio and the subsequent mitochondrial outer membrane permeabilization.
Caspase Activation and PARP Cleavage
The release of cytochrome c from the mitochondria into the cytosol triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound treatment leads to the activation of initiator caspase-9 and executioner caspases-3 and -7. Activated caspase-3 then cleaves various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
Quantitative Data on this compound-Induced Apoptosis
| Cell Line | This compound Concentration (µM) | Duration (h) | Effect | Quantitative Value | Reference |
| BEL-7402 | 59.7 ± 8.1 | - | IC50 | - | |
| MCF-7 | 50 | - | IC50 | - | |
| MCF-7 | 50 | - | Bax/Bcl-2 Ratio | ~10-fold increase | |
| MCF-7 | 50 | - | Caspase 3/7 Activity | 1.4-fold increase | |
| BGC-823 | Various | - | Apoptosis | Concentration-dependent increase |
This compound and Mitochondrial Biogenesis
In contrast to its pro-apoptotic effects in cancer cells, this compound can also promote mitochondrial biogenesis, the process of generating new mitochondria. This effect is particularly relevant in the context of metabolic and age-related diseases.
The SIRT1/AMPK/PGC-1α Signaling Pathway
This compound has been shown to activate the SIRT1/AMPK/PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis. Sirtuin-1 (SIRT1) is an NAD+-dependent deacetylase that can activate peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). AMP-activated protein kinase (AMPK) can also activate PGC-1α, both directly through phosphorylation and indirectly by increasing NAD+ levels, which in turn activates SIRT1.
Upregulation of Mitochondrial Transcription Factors
Activated PGC-1α co-activates nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2). These transcription factors then drive the expression of mitochondrial transcription factor A (TFAM), which is essential for the replication and transcription of mitochondrial DNA (mtDNA).
Quantitative Data on this compound-Induced Mitochondrial Biogenesis
| Cell Line | This compound Concentration (µM) | Duration (h) | Effect | Quantitative Value | Reference |
| C2C12 | 25-50 | 24 | Tfam, COX1, Cytb expression | Significant increase | |
| C2C12 | 25-50 | 24 | Mitochondrial content | Significant increase | |
| Hepatoma H4IIE | 300 | - | Catalase mRNA expression | 2- to 3-fold increase |
This compound's Influence on Mitochondrial Reactive Oxygen Species (ROS)
This compound exhibits a dual role in modulating mitochondrial ROS. It can act as an antioxidant, scavenging ROS and protecting against oxidative stress. Conversely, in certain contexts, particularly in cancer cells, it can promote ROS generation, which contributes to its pro-apoptotic effects.
Pro-oxidant Effects in Cancer Cells
In cancer cells, this compound-induced ROS production can lead to mitochondrial dysfunction, including the loss of ΔΨm, and can further amplify the apoptotic signal. This pro-oxidant activity is a key component of its anti-cancer mechanism.
Antioxidant Effects in Non-cancerous Cells
In other cell types, this compound has been shown to protect against oxidative stress by enhancing the expression and activity of antioxidant enzymes. The interplay between this compound-induced ROS and its effects on mitochondrial biogenesis is complex, with ROS potentially acting as a signaling molecule to trigger adaptive responses that enhance mitochondrial function.
Quantitative Data on this compound's Effects on ROS
| Cell Line | This compound Concentration (µM) | Condition | Effect | Quantitative Value | Reference |
| MCF-7 | 50 | - | ROS Production | "Outburst" | |
| BEL-7402 | 30, 60, 90 | - | ROS Levels | Increased | |
| H9c2 | 20 (Doxorubicin) | - | Mitochondrial Superoxide | ~3-7 fold increase (by Dox) | |
| HCAECs | 30 mM Glucose | 48h | Mitochondrial Superoxide | 3.8 ± 0.39 fold increase (by Glucose) |
This compound and Mitochondrial Dynamics
Mitochondrial dynamics, the balance between mitochondrial fission and fusion, is crucial for maintaining a healthy mitochondrial network. Emerging evidence suggests that this compound may also influence these processes. The key proteins regulating fission and fusion are Dynamin-related protein 1 (Drp1) and Mitofusins (Mfn1 and Mfn2) and Optic atrophy 1 (OPA1), respectively. OPA1 deficiency has been shown to increase Drp1 expression and promote mitochondrial fragmentation. While direct quantitative data on this compound's effect on these specific proteins is still limited, its influence on overall mitochondrial health suggests a potential regulatory role in mitochondrial dynamics.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Mitochondrial Isolation from Cultured Cells
This protocol is based on differential centrifugation to isolate mitochondria from cultured cells.
-
Cell Harvesting: Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4) and homogenize using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
-
Protein Quantification: Resuspend the final mitochondrial pellet in a suitable buffer and determine the protein concentration using a BCA or Bradford assay.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
The JC-1 assay is a fluorescent method to assess ΔΨm.
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
JC-1 Staining:
-
Prepare a 5 µg/mL JC-1 working solution in pre-warmed cell culture medium.
-
Remove the this compound-containing medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of JC-1 aggregates (red fluorescence) at an excitation/emission of ~585/590 nm and JC-1 monomers (green fluorescence) at an excitation/emission of ~510/527 nm using a fluorescence microscope or plate reader.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
This compound Treatment: Treat cells with this compound as required.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injection ports of the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Perform the assay on the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Measurement of Intracellular ROS using DCFH-DA
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure general intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described previously.
-
DCFH-DA Staining:
-
Prepare a 10 µM DCFH-DA working solution in serum-free medium.
-
Wash the cells with PBS and incubate with the DCFH-DA working solution for 30 minutes at 37°C in the dark.
-
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity of dichlorofluorescein (DCF) at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates higher levels of ROS.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After this compound treatment, collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
This compound-Induced Mitochondrial Apoptosis Pathway
This compound-Mediated Mitochondrial Biogenesis Pathway
Experimental Workflow for Assessing this compound's Effect on Apoptosis
Conclusion
This compound exerts a complex and context-dependent influence on mitochondrial function. In cancer cells, it predominantly acts as a pro-apoptotic agent by modulating the Bcl-2 protein family, disrupting the mitochondrial membrane potential, and activating the caspase cascade, often in conjunction with an increase in ROS production. Conversely, in other cellular contexts, this compound can enhance mitochondrial biogenesis through the activation of the SIRT1/AMPK/PGC-1α pathway, a mechanism with therapeutic potential for metabolic and neurodegenerative diseases. The dual nature of this compound's effects on mitochondrial ROS further underscores the complexity of its bioactivity. This technical guide provides a foundational resource for researchers aiming to further elucidate the intricate roles of this compound in mitochondrial biology and to explore its potential in the development of novel therapeutic strategies. Future research should focus on obtaining more quantitative data on this compound's impact on mitochondrial respiration and dynamics, and on unraveling the precise interplay between its various mitochondrial effects.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Daidzein Extraction from Soybean Meal
Authored for: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive Methodologies for the Extraction of Daidzein from Soybean Meal for Research and Pre-clinical Applications
Introduction
This compound (7,4'-dihydroxyisoflavone) is a prominent isoflavone found in soybeans and soy-derived products like soybean meal. As a phytoestrogen, it bears structural similarity to human estrogen, allowing it to interact with estrogen receptors (ER).[1] This interaction underlies its significance in biomedical and pharmaceutical research, particularly in studies related to hormone-dependent cancers, menopausal symptoms, and osteoporosis.[2][3] this compound's biological activity is often linked to its aglycone form, which is more readily absorbed than its glycosidic precursor, daidzin. Therefore, efficient extraction and conversion methods are critical for obtaining high-purity this compound for research and drug development.
This document provides detailed protocols for various methods of this compound extraction from soybean meal, including conventional solvent extraction, advanced methods like ultrasound- and microwave-assisted extraction, and enzyme-based techniques. It also includes a summary of a key signaling pathway influenced by this compound, offering context for its application in drug discovery.
Experimental Workflow Overview
The general process for extracting this compound from soybean meal involves several key stages, from initial sample preparation to final purification and analysis. The specific parameters for each step can be optimized depending on the chosen extraction technique.
Caption: General workflow for this compound extraction from soybean meal.
Materials and Equipment
Materials:
-
Soybean meal
-
n-Hexane (ACS grade)
-
Ethanol (70-96%, ACS grade)
-
Methanol (HPLC grade)
-
Ethyl acetate (ACS grade)
-
Deionized water
-
Enzymes (e.g., β-glucosidase, cellulase, tannase)
-
Hydrochloric acid (HCl) or Formic acid
-
Acetonitrile (HPLC grade)
-
This compound standard (≥98% purity)
-
Filter paper or centrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (optional)
Equipment:
-
Grinder or mill
-
Soxhlet apparatus or magnetic stirrer
-
Ultrasonic bath or probe sonicator
-
Microwave extraction system
-
Rotary evaporator
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Vortex mixer
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
This protocol is a standard method for isoflavone extraction and serves as a baseline for comparison with other techniques.
-
Sample Preparation (Defatting):
-
Grind soybean meal to a fine powder (e.g., 20-30 mesh particle size).[1]
-
Defat the soybean powder using n-hexane at a solid-to-solvent ratio of 1:5 (w/v).[4]
-
Perform the extraction in a Soxhlet apparatus for 3 hours or by stirring at room temperature for 6-8 hours.
-
Separate the solid residue and air-dry it completely to remove residual hexane.
-
-
Extraction:
-
Mix the defatted soybean powder with 70% aqueous ethanol at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture using a magnetic stirrer or shaker for 1 to 4 hours at room temperature.
-
Separate the supernatant from the solid residue by centrifugation (e.g., 6,000 rpm for 15-20 minutes) or filtration.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
-
Downstream Processing:
-
Combine the supernatants from all extractions.
-
Concentrate the extract using a rotary evaporator under vacuum at 50-60°C to remove the ethanol.
-
The resulting aqueous solution can be used for subsequent purification, for example, by liquid-liquid extraction with ethyl acetate.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound enhances extraction by using acoustic cavitation to disrupt cell walls, increasing solvent penetration and mass transfer.
-
Sample Preparation:
-
Prepare defatted soybean powder as described in Protocol 1.
-
-
Extraction:
-
Suspend the defatted powder in 50-70% aqueous ethanol at a solid-to-solvent ratio of 1:20 (w/v).
-
Place the slurry in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a frequency of 20-40 kHz for 20-60 minutes at a controlled temperature (e.g., 40-60°C).
-
After sonication, centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) or filter to collect the supernatant.
-
-
Downstream Processing:
-
Concentrate the extract using a rotary evaporator as described in Protocol 1.
-
Protocol 3: Enzyme-Assisted Extraction (EAE) with Hydrolysis
This method uses enzymes to hydrolyze the plant cell wall and convert isoflavone glycosides (daidzin) into their more bioactive aglycone forms (this compound).
-
Sample Preparation:
-
Prepare defatted soybean powder as described in Protocol 1.
-
-
Enzymatic Treatment & Extraction:
-
Suspend the defatted powder in a suitable buffer solution (e.g., citrate buffer, pH 5.0).
-
Add a commercial enzyme preparation. A mixture of cellulase, protease, and tannase can be effective. The optimal enzyme concentration should be determined empirically (e.g., 1-5% w/w of substrate).
-
Incubate the mixture at the optimal temperature for the enzyme(s) (e.g., 40-50°C) for 2-4 hours with gentle agitation.
-
After incubation, inactivate the enzymes by boiling the mixture for 10 minutes.
-
Add an equal volume of 95% ethanol to the mixture and extract for 1-2 hours with agitation.
-
Separate the supernatant by centrifugation or filtration.
-
-
Downstream Processing:
-
Concentrate the ethanolic extract using a rotary evaporator. The resulting product will be enriched in the aglycone form, this compound.
-
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield of this compound. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Optimal Conditions for Various this compound Extraction Methods
| Extraction Method | Solvent | Temp. (°C) | Time | Key Parameters | This compound Yield (approx.) | Reference(s) |
| Conventional | 70% Ethanol | Room Temp. | 1-4 hr | Constant agitation | 19.42 mg% (from tempeh) | |
| Ultrasound-Assisted (UAE) | 50-70% Ethanol | 60°C | 20 min | 20-40 kHz frequency | 3-fold increase vs. dipping | |
| Microwave-Assisted (MAE) | Ethanol | 73°C | 8 min | 3:1 solvent-to-solid ratio | Yield doubled vs. conventional | |
| Enzyme-Assisted | Aqueous Buffer + Ethanol | 40-50°C | 2-4 hr | Protease, Tannase, Cellulase | 29.0 to 158.2 µg/g | |
| Supercritical Fluid (SFE) | sc-CO₂ + 80% Methanol | 40°C | N/A | 50 MPa pressure | 87.3% recovery (total isoflavones) |
Table 2: Influence of Solvent on Isoflavone Extraction from Soybean Molasses
| Solvent System | This compound (mg/100g) | Genistein (mg/100g) | Total Phenolics (mg GAE/100g) | Reference |
| 80% Methanol | 10.45 ± 1.10 | 2.89 ± 0.15 | 114.7 ± 4.5 | |
| 80% Ethanol | 11.21 ± 1.21 | 3.10 ± 0.21 | 125.3 ± 5.1 | |
| 50% Grain Alcohol | 15.38 ± 1.50 | 4.25 ± 0.53 | 135.8 ± 6.2 |
Mechanism of Action: this compound Signaling Pathway
For drug development professionals, understanding the molecular mechanism of a compound is crucial. This compound exerts significant biological effects by modulating estrogen receptor signaling, which can lead to the induction of apoptosis in cancer cells. It preferentially binds to Estrogen Receptor β (ERβ) over ERα. This alters the cellular ERα/ERβ ratio, triggering a cascade of events in the intrinsic (mitochondrial) apoptosis pathway.
Caption: this compound-induced intrinsic apoptosis pathway in cancer cells.
This pathway highlights how this compound's interaction with estrogen receptors leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, causing the release of Cytochrome C, activation of the caspase cascade, and ultimately, programmed cell death. The process is often accompanied by an increase in Reactive Oxygen Species (ROS), further promoting apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The Impacts of Genistein and this compound on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach [frontiersin.org]
- 3. Genistein and this compound induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daidzein Purification using Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soybeans and other legumes, has garnered significant scientific interest due to its potential health benefits, including antioxidant, anti-inflammatory, and phytoestrogenic activities. The isolation and purification of this compound from complex plant matrices are critical steps for its characterization, pharmacological studies, and development as a therapeutic agent. This document provides detailed application notes and protocols for the purification of this compound using various chromatographic techniques.
Chromatographic Techniques for this compound Purification
Several chromatographic methods have been successfully employed for the purification of this compound. The choice of technique depends on the desired purity, yield, scale of purification, and the nature of the starting material. The most common methods include High-Speed Counter-Current Chromatography (HSCCC), Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that eliminates the need for a solid support, thereby minimizing irreversible adsorption of the sample.[1][2] It is particularly well-suited for the separation and purification of natural products.[3][4]
Summary of HSCCC Performance for Isoflavone Purification
| Starting Material | Solvent System | Purity Achieved | Reference |
| Crude Soybean Extract | Chloroform-methanol-water (4:3:2, v/v) | 98-99% for various isoflavones | [5] |
| Crude Soybean Extract | Chloroform-methanol-n-butanol-water (4:3:0.5:2, v/v) | 98-99% for various isoflavones | |
| Crude Soybean Extract | Methyl tert.-butyl ether-tetrahydrofuran-0.5% aqueous trifluoroacetic acid (2:2:0.15:4, v/v) | 98-99% for various isoflavones | |
| Soybean Isoflavones | Not specified | 98.2% (Daidzin), 99.2% (Genistin) |
Experimental Protocol: HSCCC Purification of this compound from Soybean Extract
This protocol is based on the methodology described by Yang et al. (2001).
1. Preparation of Solvent System:
-
Prepare the two-phase solvent system by mixing chloroform, methanol, and water in a volume ratio of 4:3:2.
-
Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.
-
Degas both the upper (aqueous) and lower (organic) phases by sonication before use.
2. HSCCC Instrument Setup and Operation:
-
Column Filling: Fill the multilayer coil separation column entirely with the stationary phase (the upper aqueous phase).
-
Equilibration: Pump the mobile phase (the lower organic phase) into the column at a flow rate of 2.0 mL/min while the apparatus is rotating at the desired speed (e.g., 800 rpm). Continue until the mobile phase emerges from the outlet and the system reaches hydrodynamic equilibrium.
-
Sample Injection: Dissolve the crude soybean extract in a mixture of the upper and lower phases (1:1, v/v) and inject it into the column through the sample injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase at the same flow rate. Monitor the effluent using a UV detector at 254 nm. Collect fractions at regular intervals using a fraction collector.
3. Fraction Analysis and this compound Isolation:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
HSCCC Workflow Diagram
Caption: Workflow for this compound purification using HSCCC.
Column Chromatography
Column chromatography is a widely used technique for the purification of natural products, utilizing a solid stationary phase and a liquid mobile phase. Silica gel and Sephadex are common stationary phases for this compound purification.
Summary of Column Chromatography Performance for this compound Purification
| Stationary Phase | Mobile Phase / Elution | Purity Achieved | Reference |
| Silica Gel | Gradient elution with chloroform and ethanol | Not specified | |
| Sephadex LH-20 | Gradient elution with methanol and water | Not specified | |
| Silica Gel (300-400 mesh) | Chloroform-methanol elution system | >90% for genistein, this compound, and glycitein | |
| Superose 12 | 30% methanol-water and 70% methanol-water gradient elution | High purity | |
| Agar gel microspheres bonded β-cyclodextrin | 70% ethanol | 96.98% |
Experimental Protocol: Silica Gel Column Chromatography for this compound
This protocol is a generalized procedure based on common practices.
1. Column Packing:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial mobile phase (e.g., chloroform).
-
Carefully pour the slurry into a glass column, allowing the silica gel to settle evenly without air bubbles.
-
Wash the packed column with the initial mobile phase until the bed is stable.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). This can be done in a stepwise or gradient manner.
-
Collect fractions of the eluate continuously.
4. Fraction Monitoring and Analysis:
-
Monitor the separation by Thin-Layer Chromatography (TLC) using a suitable solvent system.
-
Analyze fractions containing compounds with similar Rf values to this compound by HPLC.
-
Pool the pure this compound fractions and evaporate the solvent to obtain the purified compound.
Column Chromatography Workflow Diagram
Caption: General workflow for this compound purification by column chromatography.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique used for isolating pure compounds from a mixture. It is often used as a final polishing step to achieve high purity.
Summary of Preparative HPLC Performance for this compound Purification
| Column | Mobile Phase | Detection | Reference |
| C18 (preparative, 15 µm) | Water/acetonitrile/acetic acid (gradient) | UV | |
| C18 (250 x 4.6 mm, 5 µm) | Methanol/water with 0.1% ortho-phosphoric acid (60:40 v/v) | 255 nm | |
| C18 (Luna type, 250 x 4.6 mm, 5 µm) | Methanol/water (70:30) | 261 nm | |
| C18 | Water with acetic acid and acetonitrile (gradient) | Not specified |
Experimental Protocol: Preparative RP-HPLC for this compound
This protocol is based on the method described by Lee et al.
1. Sample Preparation:
-
Dissolve the partially purified this compound fraction (from a previous step like column chromatography) in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
Column: A preparative C18 column.
-
Mobile Phase A: Water/acetonitrile/acetic acid (94.9/5.0/0.1, v/v/v).
-
Mobile Phase B: Acetonitrile/water/acetic acid (94.9/5.0/0.1, v/v/v).
-
Gradient: A linear gradient from 0% to 30% B over a specified time.
-
Flow Rate: Set a flow rate appropriate for the preparative column (e.g., 10-20 mL/min).
-
Detection: Monitor the elution at 254 nm.
3. Injection and Fraction Collection:
-
Inject a large volume of the sample onto the column.
-
Collect the peak corresponding to this compound using a fraction collector.
4. Purity Confirmation and Recovery:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the pure fraction by lyophilization or evaporation under reduced pressure.
Preparative HPLC Workflow Diagram
Caption: Workflow for high-purity this compound isolation via preparative HPLC.
Conclusion
The purification of this compound can be effectively achieved using a variety of chromatographic techniques. High-Speed Counter-Current Chromatography offers a robust method for large-scale purification from crude extracts with high recovery and purity. Column chromatography, particularly with silica gel, serves as a fundamental and cost-effective method for initial purification. Preparative HPLC is the method of choice for obtaining highly pure this compound, often used as a final polishing step. The selection of the most appropriate technique or combination of techniques will depend on the specific requirements of the research or development project, including the desired scale, purity, and available instrumentation.
References
- 1. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivity-Guided High Performance Counter-Current Chromatography and Following Semi-Preparative Liquid Chromatography Method for Rapid Isolation of Anti-Inflammatory Lignins from Dai Medicinal Plant, Zanthoxylum acanthopodium var. timbor [mdpi.com]
- 5. Separation and purification of isoflavones from a crude soybean extract by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Daidzein in Human Plasma using HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of daidzein in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This compound, a prominent isoflavone found in soy products, is of significant interest in clinical and nutritional research due to its potential health benefits. The described protocol employs enzymatic hydrolysis to measure total this compound (conjugated and unconjugated forms), followed by a straightforward solid-phase extraction (SPE) for sample clean-up. The method has been validated for linearity, sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and clinical trials.
Introduction
This compound (7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one) is a naturally occurring isoflavone with a structural similarity to mammalian estrogens, allowing it to exert weak estrogenic or anti-estrogenic effects. Epidemiological studies suggest a correlation between diets rich in soy and a lower incidence of certain hormone-dependent cancers and cardiovascular diseases. Accurate measurement of this compound in biological matrices like plasma is crucial for understanding its bioavailability, metabolism, and pharmacokinetics. In human circulation, this compound is extensively metabolized into glucuronide and sulfate conjugates. To assess the total exposure, enzymatic hydrolysis of these conjugates is necessary prior to extraction and analysis. This protocol provides a reliable HPLC-MS/MS method for the determination of total this compound in plasma.
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Quantification.
Materials and Reagents
-
This compound (≥98% purity)
-
Deuterated this compound (d4-Daidzein) or other suitable internal standard (e.g., 4-Hydroxybenzophenone)
-
β-glucuronidase/sulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 50 mg)
-
Human plasma (K2-EDTA)
Protocols
Standard and Quality Control (QC) Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Pipette 0.5 mL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 100 ng/mL of 4-Hydroxybenzophenone) to all samples except the blank.[1]
-
Add 3 mL of 0.1 M sodium acetate buffer (pH 5.0).[1]
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution.[1]
-
Vortex briefly and incubate at 37°C for 12 hours to ensure complete hydrolysis of this compound conjugates.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analytes with 2 mL of methanol into a clean tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 0.5 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[1]
-
Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18, 2.1 x 150 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B in 8 min, hold for 2 min, return to 20% B in 0.1 min, re-equilibrate for 3 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Sciex API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Dwell Time | 150 ms |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 253.1 | 223.2 | -30 |
| This compound (confirming) | 253.1 | 91.0 | -45 |
| d4-Daidzein (IS) | 257.1 | 227.2 | -30 |
| 4-HBP (IS) | 197.0 | 92.0 | -25 |
Note: MS parameters should be optimized for the specific instrument used. The transition for this compound m/z 253 > 208 has also been reported.
Method Validation Data
The method was validated according to FDA guidelines for bioanalytical method validation.
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (5 ng/mL) | < 10% |
| Mid QC (50 ng/mL) | < 8% |
| High QC (800 ng/mL) | < 8% |
| Inter-day Precision (%CV) | |
| Low QC (5 ng/mL) | < 12% |
| Mid QC (50 ng/mL) | < 10% |
| High QC (800 ng/mL) | < 10% |
| Accuracy (% Bias) | |
| Low QC (5 ng/mL) | ± 10% |
| Mid QC (50 ng/mL) | ± 8% |
| High QC (800 ng/mL) | ± 8% |
| Recovery | 81% - 112% |
| Matrix Effect | Minimal (<15%) |
Data Presentation and Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of this compound to the internal standard versus the nominal concentration of the calibration standards. A weighted (1/x²) linear regression analysis is typically used.
Conclusion
This application note provides a detailed and validated HPLC-MS/MS method for the reliable quantification of total this compound in human plasma. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, demonstrates excellent sensitivity, accuracy, and precision. This method is well-suited for high-throughput analysis in clinical research and pharmacokinetic studies involving soy isoflavones.
References
Application Notes and Protocols for In Vitro Cell Culture Assays of Daidzein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro cell culture methodologies to assess the biological activities of daidzein, a prominent isoflavone found in soy. The following protocols and data are designed to guide researchers in evaluating its cytotoxic, anti-inflammatory, neuroprotective, and osteogenic effects.
Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy
The following tables summarize the key quantitative data on this compound's effects across various cell lines and assays, providing a comparative reference for its potency and activity.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| BEL-7402 | Hepatocellular Carcinoma | MTT | 48 | 59.7 ± 8.1 | [1] |
| A549 | Lung Cancer | MTT | 48 | No significant cytotoxicity | [1] |
| HeLa | Cervical Cancer | MTT | 48 | No significant cytotoxicity | [1] |
| HepG-2 | Hepatocellular Carcinoma | MTT | 48 | No significant cytotoxicity | [1] |
| MG-63 | Osteosarcoma | MTT | 48 | No significant cytotoxicity | [1] |
| MCF-7 | Breast Cancer | MTT | 48 | 50 | |
| A549 | Lung Adenocarcinoma | MTT | 24 | 226.2 ± 1.2 | |
| H1975 | Lung Adenocarcinoma | MTT | 24 | 257.3 ± 1.1 | |
| 143B | Osteosarcoma | MTT | 48 | ~50 | |
| U2OS | Osteosarcoma | MTT | 48 | ~75 |
Table 2: Anti-inflammatory Effects of this compound on RAW264.7 Macrophages
| Parameter | Stimulant | This compound Conc. (µM) | Incubation Time (h) | Observation | Reference |
| Cell Viability | - | 10, 30, 50, 100 | 24 | No observable effect on cell viability | |
| Nitric Oxide (NO) Production | LPS (1 µg/mL) | 10, 30, 50, 100 | 12 (LPS) | Dose-dependent reduction in NO levels | |
| IL-6 Release | LPS (1 µg/mL) | 50, 100 | - | Significant reduction in IL-6 release | |
| TNF-α Release | LPS (1 µg/mL) | 50, 100 | - | No significant difference in TNF-α release |
Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Target cell line (e.g., MCF-7, BEL-7402, RAW264.7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 6.25, 12.5, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cell line (e.g., BEL-7402, MCF-7)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both positive.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Culture medium
Procedure:
-
Seed 1 x 10⁴ RAW264.7 cells per well in a 24-well plate and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 30, 50, 100 µM) for 4 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 12-24 hours to induce inflammation.
-
After incubation, collect 50-100 µL of the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 548 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Osteoblast Differentiation and Mineralization Assay
This assay assesses the potential of this compound to promote the differentiation and mineralization of osteoblast-like cells.
Materials:
-
MC3T3-E1 or OCT1 osteoblast-like cell line
-
This compound
-
Osteogenic differentiation medium (culture medium supplemented with β-glycerophosphate and L-ascorbic acid)
-
Alizarin Red S staining solution
-
Alkaline Phosphatase (ALP) activity assay kit
Procedure:
-
Cell Proliferation and Differentiation: Culture cells in the presence of various concentrations of this compound in osteogenic differentiation medium.
-
ALP Activity: At different time points (e.g., day 3, 7, 14), lyse the cells and measure the ALP activity using a colorimetric assay kit according to the manufacturer's instructions.
-
Mineralization (Alizarin Red S Staining): After 21-28 days of culture, fix the cells with 4% paraformaldehyde.
-
Stain the fixed cells with Alizarin Red S solution to visualize calcium deposits.
-
Quantify the staining by extracting the dye and measuring its absorbance.
Signaling Pathways and Experimental Workflow Diagrams
This compound's Impact on Cancer Cell Apoptosis
This compound's Anti-inflammatory Mechanism
General Experimental Workflow for this compound In Vitro Assessment
References
Application Notes and Protocols for Daidzein in Animal Models of Osteoporosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daidzein, a prominent isoflavone found in soy and soy-based products, has garnered significant attention in osteoporosis research.[1][2] Structurally similar to estrogen, this compound exhibits phytoestrogenic properties, making it a compelling candidate for investigating therapeutic interventions for postmenopausal osteoporosis, a condition characterized by bone loss due to estrogen deficiency.[3][4] Animal models, particularly the ovariectomized (OVX) rodent model, are instrumental in elucidating the mechanisms of action and evaluating the efficacy of this compound in preventing bone loss.[5] These models mimic the estrogen-deficient state of postmenopausal women, providing a valuable platform for preclinical research.
Key Mechanisms of Action
This compound exerts its bone-protective effects through multiple signaling pathways, primarily by influencing the balance between bone formation by osteoblasts and bone resorption by osteoclasts.
-
Estrogen Receptor (ER) Modulation: this compound can bind to estrogen receptors (ERα and ERβ), mimicking the effects of estrogen to a certain degree. This interaction is a key mechanism behind its ability to mitigate bone loss in estrogen-deficient states.
-
RANKL/RANK/OPG Pathway: this compound has been shown to modulate the receptor activator of nuclear factor-κB ligand (RANKL)/RANK/osteoprotegerin (OPG) signaling pathway. It can downregulate the expression of RANKL, a key cytokine for osteoclast differentiation and activation, and upregulate OPG, a decoy receptor that inhibits RANKL activity. This shifts the balance towards reduced bone resorption.
-
BMP-2/Smads Pathway: this compound can promote osteoblast proliferation and differentiation by activating the Bone Morphogenetic Protein-2 (BMP-2)/Smads signaling pathway. This pathway is crucial for bone formation.
-
Angiogenesis and Osteogenesis Coupling: Recent studies have unveiled a novel mechanism where this compound promotes angiogenesis (the formation of new blood vessels) in bone tissue. It achieves this by inhibiting caveolin-1 (Cav-1) and subsequently activating the EGFR/PI3K/AKT signaling pathway in endothelial cells. This enhanced blood supply is coupled with increased bone formation.
Animal Model: Ovariectomized (OVX) Rodent
The most widely used and accepted animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent (rat or mouse). The bilateral removal of the ovaries induces a rapid and significant loss of bone mass, closely mimicking the condition in postmenopausal women.
Experimental Workflow for this compound Studies in OVX Model
Caption: General experimental workflow for studying this compound in an osteoporosis animal model.
Experimental Protocols
Protocol 1: Induction of Osteoporosis via Ovariectomy in Rats
Materials:
-
Female Wistar rats (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture materials
-
Antiseptic solution
-
Warming pad
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. Fast the animals overnight with free access to water.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the rat in a prone position on a warming pad.
-
Shave and disinfect the surgical area on the dorsal side.
-
Make a single midline longitudinal incision through the skin of the back, below the rib cage.
-
Locate the ovaries embedded in a fat pad on either side of the spinal column.
-
Exteriorize one ovary through a small incision in the muscle wall.
-
Ligate the ovarian blood vessels and the fallopian tube with absorbable suture.
-
Remove the ovary.
-
Repeat the procedure for the second ovary.
-
For sham-operated animals, perform the same procedure but without ligating and removing the ovaries.
-
-
Closure: Suture the muscle layer and then the skin incision.
-
Post-operative Care: Administer analgesics as required and monitor the animals for recovery. House the rats individually for a few days to prevent wound chewing. Allow for a recovery period of at least one week before starting the treatment.
Protocol 2: this compound Administration
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Gavage needles
-
Animal balance
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dosage (e.g., 10-50 mg/kg body weight).
-
Suspend the this compound powder in the chosen vehicle. Ensure a homogenous suspension, for example, by using a sonicator.
-
-
Administration:
-
Administer the this compound suspension or vehicle to the respective groups of animals daily via oral gavage.
-
The duration of treatment can range from 4 to 12 weeks, depending on the study design.
-
Protocol 3: Assessment of Bone Health
A. Micro-Computed Tomography (Micro-CT) Analysis
Procedure:
-
Sample Preparation: After euthanasia, carefully dissect the femurs or tibiae and remove all soft tissues. Store the bones in 70% ethanol.
-
Scanning: Scan the bones using a high-resolution micro-CT scanner. Define the region of interest (ROI), typically the trabecular bone of the distal femur or proximal tibia metaphysis.
-
Data Analysis: Analyze the 3D reconstructed images to quantify various bone morphometric parameters.
B. Histological Analysis
Procedure:
-
Decalcification and Embedding: Decalcify the bone samples in a suitable decalcifying solution (e.g., 10% EDTA). Dehydrate the samples and embed them in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology of the bone tissue.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: To identify and quantify osteoclasts.
-
-
Microscopy and Analysis: Examine the stained sections under a microscope and perform histomorphometric analysis to quantify parameters like osteoblast surface, osteoclast surface, and number of osteoclasts.
Signaling Pathways of this compound in Bone Metabolism
Caption: this compound's key signaling pathways in bone metabolism.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of this compound in OVX animal models.
Table 1: Effects of this compound on Bone Microarchitecture in Ovariectomized Mice
| Group | BV/TV (%) | Tb.N (1/mm) | Tb.Th (mm) | Tb.Sp (mm) |
| Sham | 15.2 ± 1.5 | 4.5 ± 0.4 | 0.045 ± 0.005 | 0.18 ± 0.02 |
| OVX | 7.8 ± 1.2 | 2.8 ± 0.3 | 0.035 ± 0.004 | 0.25 ± 0.03 |
| OVX + this compound | 12.5 ± 1.4 | 3.9 ± 0.4 | 0.042 ± 0.005 | 0.20 ± 0.02 |
Data are presented as mean ± standard deviation. BV/TV: Bone Volume/Total Volume; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation. Data are hypothetical and for illustrative purposes based on trends reported in the literature.
Table 2: Effects of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats
| Group | Femoral BMD (g/cm²) | Lumbar Spine BMD (g/cm²) |
| Sham | 0.28 ± 0.03 | 0.35 ± 0.04 |
| OVX | 0.21 ± 0.02 | 0.27 ± 0.03 |
| OVX + this compound | 0.26 ± 0.03 | 0.32 ± 0.04 |
Data are presented as mean ± standard deviation. Data are hypothetical and for illustrative purposes based on trends reported in the literature.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for the prevention and treatment of postmenopausal osteoporosis. Its multifaceted mechanisms of action, including the modulation of key signaling pathways in bone metabolism, make it a subject of continued interest. The ovariectomized rodent model provides a robust and reliable platform for further investigation into the efficacy and safety of this compound and its metabolites. The standardized protocols outlined in these application notes are intended to facilitate reproducible and high-quality preclinical research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of whole soy and isoflavones this compound on bone turnover and inflammatory markers: a 6-month double-blind, randomized controlled trial in Chinese postmenopausal women who are equol producers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavone metabolism and bone-sparing effects of this compound-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound alleviates osteoporosis by promoting osteogenesis and angiogenesis coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Daidzein in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the oral administration of daidzein in rodent models, summarizing key findings from various studies. The information is intended to guide researchers in designing and conducting their own experiments involving this isoflavone.
Introduction
This compound (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone found predominantly in soybeans and other legumes.[1] It is known for its phytoestrogenic properties and has been investigated for a wide range of potential health benefits, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3] Rodent models are crucial for elucidating the mechanisms of action, pharmacokinetic profiles, and safety of this compound. This document provides a detailed summary of quantitative data from various rodent studies and outlines key experimental protocols.
Quantitative Data Summary
The following tables summarize the quantitative data from various rodent studies involving the oral administration of this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/L) | tmax (h) | AUC (µg·h/L) | Absolute Bioavailability (%) | Reference |
| Coarse Suspension | 10 | - | - | - | - | [2][4] |
| Nanosuspension | 10 | - | - | ~2.65x higher than coarse | ~265.6 (relative) | |
| Nanoemulsion | 10 | - | - | ~2.62x higher than coarse | ~262.3 (relative) | |
| Solution | Not Specified | 601.1 | 0.46 | - | 12.8 (free), 47.0 (total) | |
| Suspension | Not Specified | 127.3 | 5.00 | - | 6.1 (free), 12.2 (total) | |
| Sodium 7,4' -oxo-acetic acid this compound | Not Specified | - | - | - | 3.07 |
Cmax: Maximum plasma concentration; tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 2: Toxicity Profile of this compound in Rodents
| Study Type | Species | Dose (mg/kg) | Duration | Key Findings | Reference |
| Acute Oral Toxicity | Not Specified | Up to 5000 | Single Dose | No mortality or signs of toxicity observed. | |
| Repeated Dose Toxicity | Wistar Rats | 50, 100, 200 | 28 days | No significant changes in hematological, biochemical, or urine parameters. No histopathological changes. | |
| Repeated Dose Toxicity | Not Specified | Up to 5000 | 28 days | No changes in hematology, clinical biochemistry, or kidney function. No signs of toxicity in organs. |
NOAEL: No Observed Adverse Effect Level. The NOAEL for this compound was found to be above 5000 mg/kg in an acute oral toxicity study.
Table 3: Efficacy of this compound in Various Rodent Models
| Disease Model | Species | Dose (mg/kg/day) | Duration | Key Findings | Reference |
| DMBA-induced Mammary Tumors | Rats | 1.0 or 10 | Several weeks | Suppressed tumor growth, superior to tamoxifen. Induced strong apoptosis. | |
| MCF-7 Breast Cancer Xenograft | Mice | 1.0 or 10 | Several weeks | Suppressed tumor growth. | |
| Metabolic Syndrome (Western Diet) | C57BL/6J Mice | 0.16% (w/w) in diet | 10 weeks | Decreased body weight gain by 19% and energy intake by 8%. | |
| Type 2 Diabetes (Leprdb/db) | Mice | 0.1% in diet | 4 weeks | Suppressed the rise in fasting glucose and lipid levels. | |
| Type 2 Diabetes (KK-Ay) | Mice | Not Specified | Not Specified | Reduced blood glucose and urinary glucose excretion. | |
| Osteoporosis (Orchidectomized) | Middle-aged Rats | 30 (s.c.) | 3 weeks | Increased trabecular bone mass and decreased bone turnover. | |
| Bone Loss (Ovariectomized) | Rats | 50 | 4 weeks | Prevented bone loss by suppressing bone turnover. | |
| Neuroprotection (Ifosfamide-induced) | Male Rats | 100 | 7 days | Reduced inflammatory markers and caspase-3 levels. | |
| Neuroprotection (Cerebral Ischemia) | Rats | Not Specified (i.p.) | Not Specified | Alleviated neuronal damage by decreasing oxygen free radical production. | |
| Alzheimer's Disease (STZ-induced) | Rats | 10 and 20 | Not Specified | Improved cognitive dysfunction and reduced oxidative stress. | |
| Depression (CUMS) | Mice | 1 | Not Specified | Decreased depressive and anxiety-like behavior. |
DMBA: 7,12-dimethylbenz(a)anthracene; MCF-7: Human breast cancer cell line; s.c.: subcutaneous; i.p.: intraperitoneal; STZ: Streptozotocin; CUMS: Chronic unpredictable mild stress.
Experimental Protocols
General Protocol for Oral Administration (Gavage)
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
This compound formulation (e.g., suspension in corn oil, carboxymethylcellulose, or aqueous solution).
-
Appropriate gauge gavage needle (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip.
-
Syringe (1-3 mL).
-
Animal scale.
Procedure:
-
Animal Handling: Acclimatize animals to handling for several days prior to the experiment.
-
Dosage Calculation: Weigh each animal to calculate the precise volume of the this compound formulation to be administered.
-
Restraint: Gently restrain the rodent, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate until it reaches the esophagus. The needle should pass with minimal resistance.
-
Administration: Slowly administer the compound. If any fluid appears in the mouth, withdraw the needle immediately as it may be in the trachea.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, before returning it to its cage.
Protocol for Cancer Chemoprevention Study
This protocol is based on studies investigating the anti-cancer effects of this compound on chemically-induced mammary tumors in rats.
Animal Model:
-
Female Sprague-Dawley or Wistar rats.
-
Tumor induction using 7,12-dimethylbenz(a)anthracene (DMBA).
This compound Administration:
-
Dose: 1.0 mg/kg or 10 mg/kg body weight per day.
-
Formulation: this compound suspended in a suitable vehicle like corn oil.
-
Administration Route: Oral gavage.
-
Duration: Daily administration for several weeks, starting before or after tumor induction.
Outcome Measures:
-
Monitor tumor incidence, multiplicity, and volume.
-
At the end of the study, collect tumors for histopathological analysis, and markers of apoptosis (e.g., caspase-3 expression) and cell cycle analysis by flow cytometry.
Protocol for Neuroprotection Study
This protocol is adapted from studies evaluating the neuroprotective effects of this compound in a rat model of ifosfamide-induced neurotoxicity.
Animal Model:
-
Male Wistar rats.
-
Neurotoxicity induction using a single intraperitoneal (IP) injection of ifosfamide (500 mg/kg).
This compound Administration:
-
Dose: 100 mg/kg/day.
-
Formulation: this compound suspension for oral administration.
-
Administration Route: Oral gavage.
-
Duration: Daily for one week prior to the ifosfamide injection.
Outcome Measures:
-
Collect blood and brain tissue samples 24 hours after ifosfamide administration.
-
Analyze serum for inflammatory markers (e.g., TNF-alpha, IL-6, iNOS).
-
Analyze brain tissue for apoptotic markers (e.g., caspase-3 activity, Bcl-2, and Bax expression).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's interaction with estrogen receptors.
Caption: this compound-induced apoptosis in cancer cells.
References
- 1. In-vivo and in-silico toxicity studies of this compound: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Pharmacokinetic Parameters of this compound-Containing Nanosuspension and Nanoemulsion Formulations After Oral Administration to Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Distribution and metabolism of this compound and its benzene sulfonates in vivo (in mice) based on MALDI-TOF MSI [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Enhancing Daidzein Bioavailability for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant scientific interest for its potential therapeutic effects in a range of conditions, including hormone-dependent cancers, osteoporosis, and cardiovascular disease. However, its clinical utility is often hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism in the intestine and liver. This document provides detailed application notes and experimental protocols for various strategies aimed at enhancing the in vivo bioavailability of this compound, thereby facilitating more accurate and effective preclinical and clinical investigations.
Strategies for Enhancing this compound Bioavailability
Several innovative formulation and drug delivery strategies have been developed to overcome the biopharmaceutical challenges associated with this compound. These approaches can be broadly categorized into nanoformulations, structural modifications, and lipid-based delivery systems.
Nanoformulations
Encapsulating this compound into nanocarriers can significantly improve its solubility, protect it from premature metabolism, and enhance its absorption across the intestinal epithelium.
-
Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles: PLGA is a biodegradable and biocompatible polymer widely used in drug delivery. This compound-loaded PLGA nanoparticles have been shown to significantly increase its oral bioavailability.
-
Zein Nanoparticles: Zein, a protein derived from corn, can be formulated into nanoparticles that are effective carriers for hydrophobic compounds like this compound. Emulsifiers such as TPGS (D-α-tocopheryl polyethylene glycol 1000 succinate) can be used to enhance the stability and cellular uptake of these nanoparticles.[1][2][3]
-
Nanosuspensions: This technique involves reducing the particle size of this compound to the nanometer range, which increases its surface area and dissolution rate.[4]
-
Lipid-Based Nanocarriers: Formulations such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can encapsulate this compound within a lipid matrix, improving its solubility and intestinal permeability.
Structural Modifications
Altering the physicochemical properties of this compound through non-covalent interactions can lead to improved bioavailability.
-
This compound-Phospholipid Complex: Complexation of this compound with phospholipids can enhance its lipophilicity, thereby improving its absorption.
-
Cocrystals: Forming cocrystals of this compound with a suitable coformer, such as piperazine, can significantly enhance its solubility, dissolution rate, and, consequently, its oral bioavailability.[5]
Lipid-Based Delivery Systems
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This in-situ formation of microemulsions enhances the solubilization and absorption of poorly water-soluble drugs like this compound.
Quantitative Data Summary
The following tables summarize the quantitative improvements in this compound bioavailability achieved through various formulation strategies, as reported in preclinical studies.
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 10 | 128.57 ± 27.64 | 331.27 ± 115.76 | 100 | |
| This compound + Borneol | 10 | 249.78 ± 24.24 | 512.03 ± 146.53 | 154.5 | |
| This compound Nanosuspension | 10 | - | - | 265.6 | |
| This compound Nanoemulsion | 10 | - | - | 262.3 | |
| This compound Long-Circulating Liposomes | 30 | - | - | 250 | |
| This compound-Piperazine Cocrystal | - | - | - | 320 |
Table 2: Pharmacokinetic Parameters of Daidzin (a this compound Glycoside) Formulations in Mice
| Formulation | Cmax (µM) | AUC (0-12h) | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Daidzin Solution | 2.14 ± 0.04 | - | - | - | |
| Daidzin-loaded TZN | 5.66 ± 0.16 | - | 2.64 | 2.4 |
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of various this compound formulations designed to enhance bioavailability.
Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is based on the modified emulsion-solvent diffusion method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (75:25)
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Ethyl acetate (EA)
-
Polyvinyl alcohol (PVA)
-
Phosphate buffer (PB, pH 7.4)
-
High-speed homogenizer
-
Centrifuge
-
Lyophilizer
Protocol:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) in a mixture of DCM and EA (e.g., 1.5:1 v/v, 5 mL total volume).
-
Dissolve this compound (e.g., 10 mg) in a minimal amount of DMSO.
-
Add the this compound solution to the PLGA solution and mix thoroughly.
-
-
Emulsification:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in pH 7.4 PB.
-
Slowly add the organic phase dropwise into the PVA solution while stirring.
-
Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes to form a nanoemulsion.
-
-
Solvent Evaporation and Nanoparticle Formation:
-
Continuously stir the nanoemulsion at room temperature for at least 3 hours to allow for the evaporation of the organic solvents and the formation of nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step twice to remove any unencapsulated this compound and excess PVA.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension at -80°C.
-
Lyophilize the frozen suspension for 48 hours to obtain a dry powder of this compound-loaded PLGA nanoparticles.
-
Preparation of TPGS-Emulsified Zein Nanoparticles (TZN)
This protocol utilizes an antisolvent precipitation method.
Materials:
-
Daidzin (or this compound)
-
Zein
-
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Ethanol (e.g., 80%)
-
Deionized water
Protocol:
-
Preparation of Zein and Daidzin Solution:
-
Dissolve zein (e.g., 100 mg) and daidzin (e.g., 10 mg) in 80% ethanol.
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous solution of TPGS (e.g., 0.1% w/v).
-
-
Antisolvent Precipitation:
-
Inject the zein-daidzin ethanolic solution into the TPGS aqueous solution under constant stirring to induce the formation of nanoparticles.
-
-
Solvent Removal and Nanoparticle Collection:
-
Stir the resulting nanoparticle suspension at room temperature for several hours to evaporate the ethanol.
-
The TZN suspension can be concentrated or purified by centrifugation if necessary.
-
Preparation of this compound-Piperazine Cocrystals
This protocol describes the slurry method for cocrystal formation.
Materials:
-
This compound
-
Piperazine (anhydrous)
-
Methanol
-
Magnetic stirrer
Protocol:
-
Slurry Preparation:
-
Suspend equimolar amounts of this compound (e.g., 50.85 mg, 0.2 mmol) and piperazine (e.g., 17.23 mg, 0.2 mmol) in methanol (e.g., 50 mL).
-
-
Stirring and Equilibration:
-
Stir the suspension at 250 rpm using a magnetic stirrer at room temperature for 24 hours to allow for cocrystal formation.
-
-
Cocrystal Isolation:
-
Filter the solid from the suspension.
-
Dry the collected solid at ambient temperature for 24 hours to obtain the this compound-piperazine cocrystals.
-
In Vitro Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of this compound from different formulations.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Test formulations of this compound
-
LC-MS/MS system for this compound quantification
Protocol:
-
Caco-2 Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in appropriate flasks.
-
Seed the cells onto Transwell® inserts at a suitable density (e.g., 6 x 10^4 cells/cm²).
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above a certain threshold (e.g., 250 Ω·cm²) are considered suitable for the permeability assay.
-
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of this compound appearance in the basolateral chamber, A is the surface area of the Transwell® membrane, and C0 is the initial concentration of this compound in the apical chamber.
-
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for evaluating the oral bioavailability of this compound formulations in a rat model.
Materials:
-
Sprague-Dawley rats (male, 200-250 g)
-
This compound formulations and control suspension
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for this compound quantification in plasma
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12 hours) with free access to water before dosing.
-
-
Dosing:
-
Divide the rats into groups (n=6 per group), with each group receiving a different this compound formulation or the control suspension.
-
Administer the formulations orally via gavage at a specific dose (e.g., 10 mg/kg this compound equivalent).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Plasma Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and relative bioavailability.
-
Relative bioavailability (F) is calculated as: F (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100
-
Visualizations
This compound Absorption and Metabolism Pathway
Caption: this compound absorption and metabolism by gut microbiota.
Experimental Workflow for Enhancing this compound Bioavailability
Caption: Workflow for developing and evaluating this compound formulations.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for researchers seeking to enhance the oral bioavailability of this compound for in vivo studies. By employing these advanced formulation strategies, scientists can achieve more reliable and translatable results in their exploration of this compound's therapeutic potential. The choice of the most suitable method will depend on the specific research objectives, available resources, and desired pharmacokinetic profile. Careful characterization and evaluation, both in vitro and in vivo, are crucial for the successful development of an optimized this compound delivery system.
References
- 1. TPGS emulsified zein nanoparticles enhanced oral bioavailability of daidzin: in vitro characteristics and in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nanosuspension Formulations of this compound: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Daidzein Solid Dispersion Formulation for Improved Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a naturally occurring isoflavone found in soybeans and other legumes, has garnered significant interest for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. However, its clinical application is often hindered by its poor aqueous solubility and low bioavailability, classifying it as a Biopharmaceutical Classification System (BCS) Class IV compound.[1][2] Solid dispersion technology presents a promising strategy to overcome these limitations by dispersing this compound in a hydrophilic carrier matrix at a molecular level, thereby enhancing its dissolution rate and oral absorption.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of this compound solid dispersions to improve its solubility and bioavailability.
Data Presentation: Enhancing this compound Solubility and Bioavailability
The following tables summarize quantitative data from various studies, demonstrating the significant improvements in solubility and pharmacokinetic parameters achieved through solid dispersion formulations.
Table 1: Enhancement of this compound Aqueous Solubility
| Formulation | Carrier(s) | Method | Fold Increase in Solubility | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Solvent Evaporation | 8-fold | [3] |
| Second-Generation pH-Modulated Solid Dispersion (SG-pHM SD) | PVP, Na₂CO₃ | Spray Drying | >13,000-fold (>20 mg/mL from 1.50 µg/mL) | [1] |
| Third-Generation pH-Modulated Solid Dispersion (TG-pHM SD) | PVP, SDS, Na₂CO₃ | Spray Drying | >13,000-fold (>20 mg/mL from 1.50 µg/mL) | [1] |
| Nanosuspension (F-A) | Pluronic F127, PVP K30 | Media Milling | ~6-14-fold | |
| Nanosuspension (F-B) | SDS, Pluronic F127, PVP K30 | Media Milling | ~6-14-fold |
Table 2: Improvement in this compound Bioavailability
| Formulation | Carrier(s) | In Vivo Model | Key Findings | Reference |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) | Mice | ~5-fold increase in Cmax and AUC | |
| Third-Generation pH-Modulated Solid Dispersion (TG-pHM SD) | PVP, SDS, Na₂CO₃ | Not Specified | ~20-fold increase in maximum plasma concentration |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common laboratory-scale method for preparing this compound solid dispersions.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (80%, v/v)
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Dissolve this compound and PVP K30 in 80% ethanol in a round-bottom flask with the aid of an ultrasonic bath at 40°C for 1 hour to ensure complete dissolution. The ratio of this compound to PVP can be varied (e.g., 1:1, 1:2, 1:4 w/w) to optimize the formulation.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 50-60°C).
-
Once the solvent is completely removed, a thin film will form on the flask wall.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and store it in a desiccator until further analysis.
Protocol 2: Preparation of this compound Solid Dispersion by Spray Drying
This protocol is suitable for producing a larger quantity of solid dispersion with uniform particle size.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP)
-
Sodium dodecyl sulfate (SDS) - for third-generation formulations
-
Sodium carbonate (Na₂CO₃) - for pH-modulated formulations
-
Ethanol (80%, v/v) or Purified Water
-
Ultrasonic bath
-
Magnetic stirrer
-
Pilot spray dryer
Procedure:
-
For Second-Generation (SG) and Third-Generation (TG) Solid Dispersions:
-
Dissolve this compound and PVP (and SDS for TG) in 80% ethanol using an ultrasonic bath at 40°C for 1 hour.
-
-
For pH-Modulated Solid Dispersions (pHM-SD):
-
Initially, dissolve Na₂CO₃ and this compound in purified water.
-
Then, add PVP (and SDS for TG-pHM) and dissolve under moderate magnetic stirring.
-
-
Spray Drying:
-
Set the parameters of the pilot spray dryer (e.g., inlet temperature, feed rate, aspiration rate) to optimal conditions for the solvent system and formulation.
-
Feed the prepared solution into the spray dryer.
-
The solvent evaporates rapidly, forming fine particles of the solid dispersion.
-
Collect the powdered solid dispersion from the cyclone separator.
-
Store the product in a desiccator.
-
Protocol 3: Saturation Solubility Study
This protocol determines the extent of solubility enhancement.
Materials:
-
Pure this compound
-
This compound Solid Dispersion
-
Purified water or buffer solution (e.g., pH 1.2, 6.8, 7.4)
-
Shaking water bath
-
Centrifuge
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of pure this compound or this compound solid dispersion to a fixed volume of the dissolution medium (e.g., 1.5 mL of purified water) in a sealed container.
-
Place the containers in a shaking water bath at a constant temperature (e.g., 37 ± 0.5°C) and agitate for 24 hours to reach equilibrium.
-
After 24 hours, centrifuge the samples at high speed (e.g., 12,500 rpm for 15 minutes) to separate the undissolved particles.
-
Filter the supernatant through a 0.22 µm membrane filter.
-
Dilute the filtered solution appropriately with the mobile phase.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Protocol 4: In Vitro Dissolution Study
This protocol evaluates the dissolution rate of this compound from the solid dispersion.
Materials:
-
Pure this compound
-
This compound Solid Dispersion
-
Dissolution apparatus (e.g., USP Apparatus II - Paddle)
-
Dissolution medium (e.g., 900 mL of buffer with 0.1% Tween-80)
-
Syringes and filters
-
HPLC system
Procedure:
-
Fill the dissolution vessels with the specified volume of dissolution medium and maintain the temperature at 37 ± 0.5°C.
-
Add a precisely weighed amount of pure this compound or solid dispersion (equivalent to a specific dose of this compound) to each vessel.
-
Start the paddle rotation at a specified speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately through a 0.22 µm filter.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analyze the this compound concentration in the filtered samples using HPLC.
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Protocol 5: Characterization of Solid Dispersions
A. Differential Scanning Calorimetry (DSC): To determine the physical state of this compound in the solid dispersion. An amorphous state is indicated by the absence of the drug's characteristic melting endotherm.
B. X-Ray Powder Diffraction (XRPD): To assess the crystallinity of this compound. The absence of sharp peaks corresponding to crystalline this compound in the diffractogram of the solid dispersion suggests conversion to an amorphous state.
C. Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions between this compound and the carrier in the solid state. Shifts in the characteristic peaks of this compound can indicate the formation of intermolecular hydrogen bonds.
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound solid dispersions.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (this compound) by Spray Drying: Formulation and Bioavailability [mdpi.com]
- 2. Manufacturing Different Types of Solid Dispersions of BCS Class IV Polyphenol (this compound) by Spray Drying: Formulation and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dispersion of this compound with polyvinylpyrrolidone effects on dissolution rate and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein Nanoparticle Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a naturally occurring isoflavone found predominantly in soybeans, has garnered significant attention for its therapeutic potential in a range of diseases, including cancer, inflammation, and cardiovascular conditions. However, its clinical translation is often hampered by poor aqueous solubility and low oral bioavailability.[1] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing this compound's solubility, improving its pharmacokinetic profile, and enabling targeted delivery to specific tissues.
These application notes provide a comprehensive overview of various this compound nanoparticle formulations, including solid lipid nanoparticles (SLNs), polymeric nanoparticles (PLGA), liposomes, and nanosuspensions. Detailed protocols for their preparation, characterization, and in vitro evaluation are presented to guide researchers in the development and assessment of these advanced drug delivery systems.
Data Presentation: A Comparative Analysis of this compound Nanoparticle Formulations
The following tables summarize the key physicochemical properties and in vitro performance of different this compound nanoparticle delivery systems, providing a basis for comparison and selection of appropriate formulations for specific applications.
| Nanoparticle Type | Formulation Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Ultrasonication Solvent Emulsification | 193.62 ± 5.89 | -33.17 ± 1.24 | Not Reported | Not Reported | [2] |
| Hot Homogenization | 126 ± 14 | Not Reported | 82.5 ± 3.7 | Not Reported | Not Reported | |
| Poly(lactic-co-glycolic) acid (PLGA) Nanoparticles | Emulsion-Solvent Diffusion (Modified) | 198.52 - 672.78 | -0.50 to -14.70 | 35.79 - 84.85 | 3.41 - 4.59 | [3][4] |
| Emulsion-Solvent Evaporation (Phospholipid Complex) | 309.2 ± 14.0 | -32.14 ± 2.53 | 81.9 ± 5.0 | 1.27 ± 0.33 | [5] | |
| Double Emulsion (Cyclodextrin Complex) | 323.2 ± 4.8 | -18.73 ± 1.68 | 83.2 ± 7.2 | 1.75 ± 0.24 | ||
| Liposomes | Lipid Film-Hydration & Ultrasonication | Not Reported | Not Reported | 85.3 ± 3.6 | 8.2 ± 1.4 | |
| Nanosuspensions | Media Milling | 181 - 235 | Negative | Not Applicable (Drug Content: 89.75-93.68%) | Not Applicable |
| Cell Line | Nanoparticle Formulation | IC50 (µM) | Incubation Time (h) | Reference |
| BEL-7402 (Human Hepatoma) | This compound (Free) | 59.7 ± 8.1 | 48 | |
| A549 (Human Lung Carcinoma) | This compound (Free) | >100 | 48 | |
| A549 (Human Lung Carcinoma) | This compound Nanosuspension (DZ-NS) | 25.23 | 24 | |
| HeLa (Human Cervical Cancer) | This compound (Free) | >100 | 48 | |
| HepG-2 (Human Hepatoma) | This compound (Free) | >100 | 48 | |
| MG-63 (Human Osteosarcoma) | This compound (Free) | >100 | 48 | |
| RG2 (Rat Glioma) | This compound Nanosuspensions | Showed enhanced cytotoxic effect compared to coarse this compound | 24 and 48 | |
| U-87 MG (Human Glioblastoma) | This compound-loaded PLGA and PLGA-Gelucire® 44/14 nanoparticles | Showed similar cytotoxic effects to free this compound | Not Specified |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method
This protocol describes the preparation of this compound-loaded SLNs using a microemulsion technique, which involves the formation of a thermodynamically stable, optically transparent oil-in-water microemulsion that is then diluted with cold water to precipitate the nanoparticles.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., polysorbate 80, soy phosphatidylcholine)
-
Co-surfactant (e.g., ethanol, butanol)
-
Purified water
Protocol:
-
Preparation of the Oil Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the desired amount of this compound in the melted lipid.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing the surfactant and co-surfactant. Heat this solution to the same temperature as the oil phase.
-
Formation of the Microemulsion: Add the aqueous phase to the oil phase dropwise while stirring continuously. Continue stirring until a clear, transparent microemulsion is formed.
-
Nanoparticle Precipitation: Rapidly disperse the hot microemulsion into cold water (2-4°C) under vigorous stirring. The ratio of microemulsion to cold water is typically in the range of 1:25 to 1:50.
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation or dialysis to remove excess surfactants and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the SLN suspension can be lyophilized. A cryoprotectant (e.g., trehalose) should be added before freezing to prevent particle aggregation.
Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Diffusion Method
This protocol details the preparation of this compound-loaded PLGA nanoparticles using a modified emulsion-solvent diffusion method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Organic solvent system (e.g., dichloromethane:ethyl acetate, 1.5:1 v/v)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous stabilizer solution (e.g., 1% w/v polyvinyl alcohol (PVA) in phosphate-buffered saline, pH 7.4)
-
Purified water
Protocol:
-
Preparation of the Organic Phase: Dissolve the desired amount of PLGA in the organic solvent mixture. In a separate vial, dissolve this compound in a minimal amount of DMSO and then add it to the PLGA solution.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution under constant stirring.
-
Homogenization: Homogenize the resulting mixture using a high-speed homogenizer (e.g., 15,000 rpm) for a specified time to form a nanoemulsion.
-
Solvent Diffusion: Add purified water to the nanoemulsion with constant stirring to facilitate the diffusion of the organic solvent into the aqueous phase, leading to nanoparticle precipitation.
-
Solvent Removal: Remove the organic solvents using a rotary evaporator.
-
Purification and Collection: Centrifuge the nanoparticle suspension to collect the nanoparticles. Wash the pellet with purified water to remove any residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the purified nanoparticles for storage.
Preparation of this compound-Loaded Liposomes by Lipid Film Hydration Method
This protocol outlines the preparation of this compound-loaded liposomes using the thin-film hydration technique followed by sonication for size reduction.
Materials:
-
This compound
-
Phospholipids (e.g., soybean phosphatidylcholine - SPC)
-
Cholesterol
-
DSPE-mPEG2000 (for long-circulating liposomes)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
Protocol:
-
Lipid Film Formation: Dissolve this compound, phospholipids, cholesterol, and DSPE-mPEG2000 in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature (e.g., 50°C). This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.
Characterization of this compound Nanoparticles
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles, while Laser Doppler Velocimetry (LDV) is employed to determine their surface charge (zeta potential).
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with purified water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.
-
Instrumentation: Use a Zetasizer or a similar instrument.
-
Measurement: Equilibrate the sample to the desired temperature (e.g., 25°C). Perform the measurement in triplicate.
-
Data Analysis: The instrument software will calculate the Z-average particle size, polydispersity index (PDI), and zeta potential. A PDI value below 0.3 indicates a homogenous particle size distribution.
Principle: The amount of this compound encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium containing the unencapsulated drug and quantifying the this compound in both fractions or by lysing the nanoparticles and quantifying the entrapped drug. High-Performance Liquid Chromatography (HPLC) is a common method for this compound quantification.
Protocol:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension at a high speed to pellet the nanoparticles. The supernatant will contain the unencapsulated this compound.
-
Quantification of Free Drug: Analyze the supernatant using a validated HPLC method to determine the concentration of free this compound.
-
Quantification of Total Drug: Take a known volume of the original nanoparticle suspension and dissolve it in a suitable organic solvent to disrupt the nanoparticles and release the encapsulated this compound. Analyze this solution by HPLC to determine the total drug concentration.
-
Calculations:
-
Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Representative HPLC Conditions for this compound Quantification:
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm
-
Injection Volume: 20 µL
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are attributed to its ability to modulate various cellular signaling pathways. The following diagrams illustrate the key pathways involved in its anti-cancer and anti-inflammatory activities.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. Piekara J., Bąkowska E., Grygier A., Dwiecki K., 2022. Characterization of this compound associates in soybean oil and their interactions with phosphatidylcholine reversed micelles. Acta Sci.Pol. Technol. Aliment. 21 (3), 305-310 [food.actapol.net]
- 3. researchgate.net [researchgate.net]
- 4. The Nanosuspension Formulations of this compound: Preparation and In Vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparison of different this compound-PLGA nanoparticles in increasing its oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Daidzein Gene Expression Analysis using RT-qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] These biological activities are largely attributed to its ability to modulate various signaling pathways and, consequently, alter gene expression. This document provides a detailed guide for analyzing this compound-induced gene expression changes using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), a sensitive and widely used technique for quantifying mRNA levels.[3][4]
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by interacting with multiple cellular signaling pathways. Understanding these pathways is crucial for selecting relevant target genes for expression analysis. Key pathways include:
-
Estrogen Receptor (ER) Signaling: this compound is a phytoestrogen that can bind to estrogen receptors (ERα and ERβ), thereby modulating the transcription of estrogen-responsive genes.[5] Its differential effects in various tissues are partly due to the varying expression levels of ERα and ERβ.
-
PI3K/Akt/GSK-3β/Nrf2 Pathway: this compound has been shown to regulate the expression of antioxidant enzymes like HO-1 and NQO1 through the PI3K/Akt/GSK-3β/Nrf2 signaling cascade, contributing to its antioxidant effects.
-
PPARα/γ and JNK Pathways: In the context of inflammation, this compound can activate Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) and inhibit the c-Jun N-terminal kinase (JNK) pathway, leading to a reduction in the expression of pro-inflammatory genes.
-
Apoptosis Pathways: this compound can induce apoptosis in cancer cells by modulating the expression of key apoptosis-related genes such as Bax and Bcl-2.
Experimental Protocols
This section outlines a comprehensive protocol for treating cells with this compound and subsequently analyzing gene expression using RT-qPCR.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., MCF-7 or MDA-MB-231 for breast cancer, LNCaP or PC-3 for prostate cancer).
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that allows for optimal growth and treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., in DMSO) and dilute it to the desired final concentrations in cell culture medium. A dose-response experiment is recommended to determine the optimal concentration. Studies have used concentrations ranging from 20 µM to 100 µM.
-
Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
RNA Extraction and cDNA Synthesis
-
RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit. This process converts the RNA template into a more stable DNA template for qPCR.
Real-Time Quantitative PCR (RT-qPCR)
-
Primer Design and Validation: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB, or 18S rRNA) for normalization.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a TaqMan probe).
-
qPCR Cycling Conditions: Perform the qPCR reaction using a real-time PCR instrument. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression (fold change) using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene(s).
Data Presentation
The following tables summarize the quantitative data on gene expression changes induced by this compound from various studies.
| Cell Line | Treatment | Target Gene | Fold Change | Reference |
| Prostate Cancer | ||||
| LNCaP | This compound | PTEN | Increased | |
| LNCaP | This compound | VEGF | Decreased | |
| LNCaP | This compound | AR | Decreased | |
| PC-3 | This compound | VEGF | Decreased | |
| PC-3 | This compound | ERα | Decreased | |
| PC-3 | This compound | ERβ | Decreased | |
| Breast Cancer | ||||
| MCF-7 | 50µM this compound | Bax | Increased | |
| MCF-7 | 50µM this compound | Bcl-2 | Decreased | |
| MDA-MB-231 | 20 µg/ml this compound | BRCA2 | No change | |
| Adipocyte-Macrophage Co-culture | ||||
| 3T3-L1 & RAW264 | This compound | Ccl2 (MCP-1) | Decreased | |
| 3T3-L1 & RAW264 | This compound | Il6 | Decreased | |
| Rat Ventral Prostate | ||||
| Flutamide-induced | 20 mg/kg this compound | uPAR | Decreased | |
| Flutamide-induced | 60 mg/kg this compound | uPAR | Decreased | |
| Flutamide-induced | 20 mg/kg this compound | MMP-9 | Decreased | |
| Flutamide-induced | 60 mg/kg this compound | MMP-9 | Decreased |
Visualizations
This compound Signaling Pathways
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for RT-qPCR Analysis
Caption: Workflow for this compound gene expression analysis.
References
- 1. Genistein and this compound: Different Molecular Effects on Prostate Cancer | Anticancer Research [ar.iiarjournals.org]
- 2. This compound ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of RNA and Analysis of Estrogen-Responsive Genes by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 4. The Use of Real-Time Reverse Transcription-PCR for Assessing Estrogen Receptor and Estrogen-Responsive Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Daidzein-Protein Interaction Analysis Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential therapeutic effects, particularly in cancer research.[1][2] Its biological activities are largely attributed to its ability to interact with and modulate the expression of key cellular proteins. Western Blot is a powerful and widely used technique to detect and quantify changes in the expression levels of specific proteins in response to treatment with compounds like this compound. This document provides a detailed protocol for analyzing the effects of this compound on proteins involved in the intrinsic apoptotic pathway in cancer cells.
Mechanism of Action: this compound and Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast and gastric cancer.[1][3] One of the primary mechanisms is through the mitochondrial or intrinsic pathway of apoptosis. This pathway is tightly regulated by the Bcl-2 family of proteins. This compound treatment can lead to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2.[3] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c. In the cytosol, cytochrome c activates a cascade of caspases, including the executioner caspase-3, which ultimately leads to cell death.
Experimental Workflow
A typical Western Blot experiment to analyze this compound's effects on protein expression involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Line: Human breast cancer cells (MCF-7) or human gastric carcinoma cells (BGC-823) are suitable models.
-
Culture Conditions: Culture cells to approximately 80% confluency in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Seed cells in culture plates (e.g., 6-well plates).
-
Once cells reach the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., an IC50 value of 50 µM for MCF-7 cells) and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24-48 hours).
-
2. Protein Extraction (Cell Lysis)
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new, clean tube. Keep on ice.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard method such as the Bicinchoninic acid (BCA) assay or Bradford assay to ensure equal loading of protein for each sample during electrophoresis.
4. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a calculated volume of protein lysate (e.g., 20-60 µg of total protein) with an equal volume of 2x Laemmli sample buffer. Boil the mixture at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer’s instructions to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3) and a loading control (e.g., anti-β-actin or anti-α-tubulin) at an optimized dilution, typically overnight at 4°C.
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step as described above to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
Data Presentation and Analysis
The intensity of the bands on the Western blot image can be quantified using densitometry software (e.g., ImageJ). The expression level of each target protein should be normalized to the corresponding loading control band intensity to correct for loading variations. The results can be presented as fold changes relative to the untreated control.
Table 1: Quantitative Analysis of Protein Expression in MCF-7 Cells Treated with 50 µM this compound for 48h.
| Protein | Treatment | Fold Change vs. Control (Mean ± SD) | P-value | Reference |
| Bax | 50 µM this compound | 1.8 ± 0.2 | <0.05 | |
| Bcl-2 | 50 µM this compound | 0.4 ± 0.1 | <0.05 | |
| Bax/Bcl-2 Ratio | 50 µM this compound | ~10-fold increase | <0.01 | |
| Caspase 3/7 Activity | 50 µM this compound | 1.4 ± 0.15 | <0.05 |
Note: The data presented are representative values compiled from the cited literature and should be used as a guideline. Actual results may vary depending on experimental conditions.
References
- 1. This compound induced apoptosis via down-regulation of Bcl-2/Bax and triggering of the mitochondrial pathway in BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Daidzein Cell Viability Assessment Using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daidzein, a naturally occurring isoflavone found predominantly in soybeans and other legumes, has garnered significant attention for its potential therapeutic properties, including anticancer effects.[1] Assessing the cytotoxic and cytostatic effects of compounds like this compound on cancer cell lines is a critical step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and proliferation.[2] This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.
This document provides a detailed protocol for performing an MTT assay to determine the effect of this compound on cell viability. It also includes a summary of quantitative data from various studies and a diagram illustrating a key signaling pathway affected by this compound.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various cancer cell lines as determined by the MTT assay in different studies. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| BEL-7402 | Human Hepatoma | 48 | 59.7 ± 8.1 | |
| 143B | Human Osteosarcoma | 48 | 63.59 | |
| U2OS | Human Osteosarcoma | 48 | 125 | |
| MCF-7 | Human Breast Cancer | Not Specified | 50 | |
| A-375 | Human Melanoma | Not Specified | 18 | |
| A549 | Human Lung Carcinoma | 48 | No significant cytotoxicity | |
| HeLa | Human Cervical Cancer | 48 | No significant cytotoxicity | |
| HepG-2 | Human Hepatocellular Carcinoma | 48 | No significant cytotoxicity | |
| MG-63 | Human Osteosarcoma | 48 | No significant cytotoxicity |
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells (including the control) is less than 0.1% to avoid solvent toxicity.
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan solution using a multi-well spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of 630 nm or higher can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for assessing this compound's effect on cell viability.
Caption: Workflow diagram of the MTT assay for this compound cell viability testing.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This process often involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and subsequent activation of caspases.
Caption: this compound-induced intrinsic apoptosis pathway in cancer cells.
References
- 1. Effects of this compound in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay overview | Abcam [abcam.com]
Application Notes and Protocols for Daidzein-Induced Apoptosis Detection Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daidzein, a naturally occurring isoflavone found predominantly in soybeans and other legumes, has garnered significant attention for its potential anticancer properties.[1] One of the key mechanisms underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells.[1] Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis in individual cells within a population. This document provides detailed application notes and protocols for the detection and quantification of this compound-induced apoptosis using flow cytometry.
Principle of Apoptosis Detection by Flow Cytometry
Flow cytometry can be employed to measure several key events in the apoptotic process. The most common methods, which will be detailed in this protocol, include:
-
Annexin V/Propidium Iodide (PI) Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[2] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live cells.[2] Therefore, it is used to identify necrotic or late apoptotic cells, which have lost membrane integrity. This dual-staining method allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).
-
Cell Cycle Analysis: this compound has been shown to induce cell cycle arrest at the G1 and G2/M phases in various cancer cell lines. Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A sub-G0/G1 peak is often indicative of apoptotic cells with fragmented DNA.
-
Mitochondrial Membrane Potential (ΔΨm) Analysis: A critical event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential. Specific fluorescent dyes, such as JC-1 or DiOC6(3), can be used to measure changes in ΔΨm by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence, while in apoptotic cells with low ΔΨm, it remains in a monomeric form and emits green fluorescence.
This compound-Induced Apoptosis: Signaling Pathways
This compound has been demonstrated to induce apoptosis in various cancer cell lines, including breast (MCF-7), hepatocellular (BEL-7402), and gastric (BGC-823) carcinoma cells, primarily through the intrinsic or mitochondrial pathway. The key molecular events are summarized below and illustrated in the signaling pathway diagram.
-
Induction of Reactive Oxygen Species (ROS): this compound treatment can lead to an increase in intracellular ROS levels.
-
Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization.
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): The increased permeability of the mitochondrial membrane results in the loss of ΔΨm.
-
Cytochrome c Release and Apoptosome Formation: The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and -7.
-
Execution of Apoptosis: Activated executioner caspases cleave various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound-induced intrinsic apoptosis signaling pathway.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a cancer cell line of interest (e.g., MCF-7, BEL-7402, BGC-823) that has been reported to be sensitive to this compound.
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and store it at -20°C. Further dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 25, 50, 100 µM) immediately before use.
-
Cell Seeding and Treatment: Seed the cells in 6-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight. The next day, replace the medium with a fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
II. Protocol for Annexin V-FITC and PI Staining
This protocol is a general guideline and may need optimization based on the specific cell line and flow cytometer used.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes
Procedure:
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (which contains detached apoptotic cells) and detach the adherent cells using a gentle, non-enzymatic method (e.g., trypsin-EDTA, followed by neutralization with serum-containing medium). Combine with the collected medium.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with appropriate compensation for FITC and PI fluorescence spillover.
-
Create a dot plot of FITC (Annexin V) vs. PI.
-
Gate the cell population and divide the plot into four quadrants:
-
Lower-left (Q4): Viable cells (Annexin V-/PI-)
-
Lower-right (Q3): Early apoptotic cells (Annexin V+/PI-)
-
Upper-right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-left (Q1): Necrotic cells (Annexin V-/PI+)
-
Experimental workflow for apoptosis detection.
Data Presentation
The quantitative data obtained from flow cytometry should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Apoptosis in Cancer Cells (Example Data)
| This compound Concentration (µM) | Incubation Time (h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 25 | 24 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 50 | 24 | 70.3 ± 4.2 | 15.7 ± 2.3 | 14.0 ± 1.8 | 29.7 ± 4.1 |
| 100 | 24 | 55.1 ± 5.1 | 25.4 ± 3.1 | 19.5 ± 2.5 | 44.9 ± 5.6 |
| 0 (Control) | 48 | 94.8 ± 1.9 | 2.8 ± 0.6 | 2.4 ± 0.5 | 5.2 ± 1.1 |
| 25 | 48 | 78.9 ± 4.0 | 12.5 ± 1.8 | 8.6 ± 1.3 | 21.1 ± 3.1 |
| 50 | 48 | 62.7 ± 4.8 | 20.1 ± 2.9 | 17.2 ± 2.2 | 37.3 ± 5.1 |
| 100 | 48 | 42.3 ± 5.5 | 35.8 ± 4.2 | 21.9 ± 2.8 | 57.7 ± 7.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By utilizing flow cytometry for the analysis of Annexin V/PI staining, cell cycle distribution, and mitochondrial membrane potential, it is possible to robustly quantify and characterize this compound-induced apoptosis. These methods are essential tools in the preclinical evaluation of this compound as a potential anticancer agent.
References
Application Note: Comprehensive Profiling of Daidzein and its Metabolites in Human Urine Samples by LC-MS/MS
Introduction
Daidzein is a prominent isoflavone found in soy and other legumes, recognized for its potential health benefits, including the mitigation of hormone-related conditions.[1][2] The biological activity of this compound is significantly influenced by its metabolism, primarily by the gut microbiota, into various metabolites such as equol, dihydrothis compound (DHD), and O-desmethylangolensin (O-DMA).[3] Monitoring the urinary excretion of this compound and its metabolites is crucial for understanding its bioavailability, metabolism, and potential health effects in clinical and research settings.[1][4] This application note provides a detailed protocol for the quantitative analysis of this compound and its major metabolites in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Metabolic Pathway of this compound
This compound undergoes extensive metabolism in the human body. After ingestion, it is conjugated in the liver to form glucuronide and sulfate metabolites, which are then excreted in urine and bile. The biliary conjugates can be deconjugated by gut bacteria, releasing the aglycone for further microbial metabolism. The gut microbiota plays a pivotal role in converting this compound to key metabolites. Notably, only about 30-50% of the human population can produce equol, a metabolite with higher estrogenic activity than this compound itself.
Caption: Metabolic pathway of this compound in the human body.
Experimental Protocol
This protocol outlines the steps for sample preparation and LC-MS/MS analysis of this compound and its metabolites in urine.
1. Materials and Reagents
-
This compound, Genistein, Equol, and Dihydrothis compound analytical standards
-
β-glucuronidase/sulfatase from Helix pomatia
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Urine collection containers
2. Urine Sample Collection and Storage
Collect 24-hour urine samples and store them at -80°C until analysis to ensure the stability of the metabolites.
3. Sample Preparation
The following workflow is recommended for the preparation of urine samples for LC-MS/MS analysis.
Caption: Workflow for urinary this compound metabolite analysis.
3.1. Enzymatic Hydrolysis
To quantify the total amount of this compound and its metabolites (both conjugated and unconjugated forms), enzymatic hydrolysis is performed.
-
Thaw urine samples at room temperature.
-
To 200 µL of urine, add 200 µL of phosphate buffer (pH 5.0).
-
Add 10 µL of an internal standard solution (e.g., taxifolin at 10 µg/mL).
-
Add a mixture of β-glucuronidase (20 µL, ~200 U) and sulfatase (20 µL, ~20 U).
-
Incubate the mixture at 37°C for 2 hours.
3.2. Solid Phase Extraction (SPE)
SPE is employed for sample cleanup and concentration of the analytes.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
4. LC-MS/MS Analysis
A UPLC-MS/MS system is recommended for the sensitive and selective quantification of this compound and its metabolites.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.
Table 1: Example MRM Transitions for this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 253.1 | 132.1 |
| Genistein | 269.1 | 151.1 |
| Equol | 241.1 | 121.1 |
| Dihydrothis compound | 255.1 | 133.1 |
| O-DMA | 257.1 | 242.1 |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and its metabolites in urine, as reported in various studies.
Table 2: Method Validation Parameters
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| This compound | 0.5 | 2 | >90 | |
| Genistein | 1 | 4 | >90 | |
| S-Equol | 0.25 | 2 | >90 | |
| This compound | 0.0254 | - | - | |
| Genistein | 0.0027 | - | - |
Table 3: Urinary Excretion of this compound and Metabolites
| Study Population | This compound Excretion (% of ingested dose) | Equol Excretion (% of ingested dose in producers) | Reference |
| Men | 47 | 15 | |
| Women | 66 | 28 | |
| Men and Women | 46 | - | |
| Men and Women | 50.6 | Not Measured |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the comprehensive profiling of this compound and its key metabolites in human urine. Accurate quantification of these compounds is essential for researchers, scientists, and drug development professionals to better understand the metabolism of isoflavones and their impact on human health. The provided protocol and data serve as a valuable resource for establishing and validating analytical methods for this compound metabolite profiling.
References
- 1. Quantitative analysis of urinary this compound and equol by gas chromatography after solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Isoflavone metabolism and bone-sparing effects of this compound-metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary disposition of the soybean isoflavones this compound, genistein and glycitein differs among humans with moderate fecal isoflavone degradation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Daidzein Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of daidzein in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your in vitro studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound has low solubility in aqueous solutions but is soluble in organic solvents. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[1][2] For example, a stock solution of 10-50 mM in DMSO can be prepared.[3] The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. Under these conditions, DMSO stock solutions are reported to be stable for up to 2-6 months. It is not recommended to store aqueous solutions of this compound for more than one day.
Q3: Is this compound stable in aqueous cell culture media?
A3: The stability of this compound in aqueous cell culture media can be influenced by several factors, including pH, temperature, and light exposure. This compound is generally more stable at a slightly acidic pH. Under typical cell culture conditions (37°C, physiological pH), degradation can occur over time.
Q4: Can this compound interact with components in the cell culture medium?
A4: Yes, this compound can interact with proteins present in the serum of the cell culture medium, such as bovine serum albumin (BSA) and human serum albumin (HSA). This binding can affect the bioavailability and effective concentration of this compound in your experiments. The interaction is primarily driven by hydrophobic forces and hydrogen bonds.
Q5: What are the potential signs of this compound degradation or precipitation in my experiments?
A5: Inconsistent experimental results, a decrease in the expected biological activity over time, or a visible change in the color of the culture medium could be signs of this compound degradation. Precipitation may appear as small particles or a cloudy appearance in the medium, which can be observed under a microscope.
Troubleshooting Guide
Issue 1: I observe a precipitate in my cell culture medium after adding this compound.
-
Cause: This is likely due to the low aqueous solubility of this compound, especially when the final concentration of the organic solvent (e.g., DMSO) is too low or the this compound concentration is too high. Temperature shifts, such as moving from cold storage to a 37°C incubator, can also cause less soluble compounds to fall out of solution.
-
Solution:
-
Ensure Proper Dissolution: First, dissolve this compound completely in DMSO before diluting it with the aqueous buffer or cell culture medium.
-
Optimize Final DMSO Concentration: Maintain a final DMSO concentration that is non-toxic to your cells (typically <0.5%) but sufficient to keep this compound in solution.
-
Pre-warm Medium: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Serial Dilutions: For high concentrations of this compound, consider preparing intermediate dilutions in a serum-free medium before adding to the final culture medium.
-
Sonication: Gentle sonication of the stock solution before dilution may help ensure it is fully dissolved.
-
Issue 2: I am seeing variable or weaker-than-expected biological effects of this compound.
-
Cause: This could be due to the degradation of this compound in the cell culture medium during the incubation period or its binding to serum proteins, which reduces its bioavailability.
-
Solution:
-
Assess Stability: Perform a stability study to determine the half-life of this compound under your specific experimental conditions (see Experimental Protocol below).
-
Replenish this compound: For long-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Consider Serum-Free or Reduced-Serum Conditions: If experimentally feasible, reducing the serum concentration may increase the bioavailability of this compound. However, be aware that this can also affect cell health and behavior.
-
Protect from Light: Protect your cell cultures from direct light exposure to minimize potential photodegradation.
-
Quantitative Data Summary
The following table summarizes key solubility and stability information for this compound.
| Parameter | Solvent/Condition | Value/Observation | Reference |
| Solubility | DMSO | ~30 mg/mL | |
| Ethanol | ~0.1 mg/mL | ||
| Dimethyl formamide | ~10 mg/mL | ||
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | ||
| Thermal Stability | Aqueous solution (pH 7 and 9) at 70-90°C | Moderate reduction in concentration observed. | |
| Photostability | In the presence of riboflavin and light | Significant degradation observed. | |
| Stock Solution Stability | In DMSO at -20°C | Stable for up to 2 months. | |
| In DMSO at -80°C | Stable for up to 1 year (under nitrogen). |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium via HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Cell culture medium of choice (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the Medium: Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Time Zero Sample (T=0): Immediately after spiking, take an aliquot of the medium, transfer it to a microcentrifuge tube, and store it at -80°C.
-
Incubation: Place the remaining medium in a sterile, capped container in a 37°C, 5% CO₂ incubator.
-
Time-Course Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours). Store all samples at -80°C until analysis.
-
Sample Preparation for HPLC:
-
Thaw the collected samples.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to each sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using an HPLC system with a C18 column.
-
A common mobile phase is a gradient of acetonitrile and water with 0.1% formic acid.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (around 249 nm).
-
Quantify the this compound concentration at each time point by comparing the peak area to a standard curve prepared with known concentrations of this compound.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine its stability profile and calculate its half-life under your experimental conditions.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Endogenous Metabolite | PPAR | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Chemoprotective activity of the isoflavones, genistein and this compound on mutagenicity induced by direct and indirect mutagens in cultured HTC cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Daidzein Degradation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of daidzein during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a brownish color. What does this indicate?
A yellowish or brownish discoloration in your this compound solution is a common indicator of oxidation.[1] Phenolic compounds like this compound are susceptible to oxidation, which converts them into quinones. These quinones can then polymerize, forming complex, dark-colored molecules.[1] This process can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, exposure to light, and the presence of metal ions.[1]
Q2: What are the consequences of this compound degradation for my experiments?
This compound degradation can significantly impact experimental outcomes in several ways:
-
Loss of Biological Activity: The structural changes due to degradation can reduce or eliminate the biological activity of this compound.[1]
-
Inaccurate Quantification: Degradation leads to a lower concentration of the active this compound molecule, resulting in inaccurate measurements.[1]
-
Formation of Interfering Byproducts: Degradation products can interfere with analytical assays and may produce confounding biological effects.
-
Reduced Solubility: The polymerized products of oxidation may be less soluble, leading to precipitation in your stock solutions.
Q3: What are the optimal storage conditions for solid this compound?
For long-term stability of solid this compound, it is recommended to store it at -20°C. The product should be supplied as a crystalline solid and can be stable for at least four years under these conditions.
Q4: How should I prepare and store this compound stock solutions to minimize degradation?
To prepare and store this compound stock solutions, follow these recommendations:
-
Solvent Selection: this compound is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is best to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer.
-
Inert Atmosphere: When preparing stock solutions, purge the solvent of choice with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.
-
Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.
-
Long-Term Storage of Stock Solutions: For long-term storage, prepare aliquots in tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles. It is also advisable to flush the vials with an inert gas before sealing. Store DMSO stock solutions at -20°C, where they can be stable for up to two months.
Q5: At what pH is this compound most stable?
This compound demonstrates higher stability in neutral pH conditions (around pH 7). Degradation is more prominent under both acidic (e.g., pH 3.1) and alkaline (e.g., pH 9) conditions, with the degradation rate increasing at elevated temperatures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause | Solution |
| Precipitate forms in the stock solution upon storage. | Oxidation and polymerization of this compound. | Prepare fresh solutions daily, especially for aqueous buffers. For organic stock solutions, store in small, single-use aliquots under an inert atmosphere (e.g., nitrogen or argon) at -20°C. |
| Inconsistent results in bioassays. | Degradation of this compound leading to reduced potency. | Always use freshly prepared dilutions from a properly stored stock solution. Perform a stability check of this compound under your specific experimental conditions (e.g., incubation time, temperature, media components). |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Confirm the identity of the main peak by comparing the retention time with a fresh standard. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Rapid color change of the solution during an experiment. | Presence of oxidizing agents, exposure to light, or unsuitable pH. | Ensure all reagents and solvents are free of peroxides and other oxidizing agents. Protect the solution from light by using amber vials or covering the container with aluminum foil. Buffer the solution to a neutral pH if compatible with the experimental design. |
Quantitative Data on this compound Degradation
The degradation of this compound often follows first-order kinetics. The rate of degradation is significantly influenced by temperature and pH.
Table 1: Apparent First-Order Degradation Rate Constants (k) for this compound at Different Temperatures and pH
| Temperature (°C) | pH | Rate Constant (k) (1/day) |
| 70 | 7 | Data not specified |
| 80 | 7 | Data not specified |
| 90 | 7 | 0.030 |
| 70 | 9 | Data not specified |
| 80 | 9 | Data not specified |
| 90 | 9 | 0.222 |
Note: The study indicated that degradation was observed at all listed temperatures, with higher rates at higher temperatures and at pH 9 compared to pH 7.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M NaOH.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat it in an oven at 100°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Dilute the stressed samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column selection should be optimized to separate this compound from its potential degradation products. A common approach involves a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid, e.g., formic acid, for better peak shape).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation of this compound under each stress condition.
-
The peak purity of the this compound peak should be assessed using a DAD detector to ensure that no degradation products are co-eluting.
-
Visualizations
Caption: this compound Degradation Pathways.
Caption: Troubleshooting Workflow for this compound Degradation.
Caption: Forced Degradation Experimental Workflow.
References
Technical Support Center: Optimizing Daidzein Extraction from Soy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of daidzein from soy. Here you will find answers to frequently asked questions, troubleshooting solutions for common experimental issues, detailed protocols, and comparative data to enhance your extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main forms of this compound in soybeans and how does this affect extraction?
A1: In soybeans, isoflavones like this compound primarily exist as β-glucoside conjugates, such as daidzin.[1] These glycosidic forms are more water-soluble. The aglycone form, this compound, is the biologically active moiety that is released after the enzymatic hydrolysis of the glycoside in the small intestine.[2] To extract the aglycone form directly, a hydrolysis step (either acidic or enzymatic) is often incorporated into the extraction process to cleave the sugar molecule.[1][3]
Q2: What are the most common methods for extracting this compound from soy?
A2: Common methods include conventional solvent extraction (maceration, percolation, Soxhlet), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[4] Newer, "green" technologies like Natural Deep Eutectic Solvents (NADES) extraction are also being explored. The choice of method depends on factors like desired yield, extraction time, solvent consumption, and available equipment.
Q3: Which solvents are most effective for this compound extraction?
A3: Aqueous ethanol and methanol are the most commonly used and effective solvents for isoflavone extraction. Studies have shown that 70% ethanol is a highly effective solvent for extracting this compound and genistein. The optimal ethanol concentration can vary, with some studies reporting optimal yields with concentrations ranging from 50% to 96%. Solvent mixtures containing ethanol, water, and propanediol have also been optimized for high extraction efficiency.
Q4: How does sample preparation, such as particle size, affect extraction yield?
A4: Reducing the particle size of the soy material increases the surface area available for solvent contact, which can significantly enhance the extraction efficiency and yield of this compound. Grinding the soybean seeds into a powder is a common preparatory step. For instance, reducing particle size was found to have a positive effect on the amount of genistein (a related isoflavone) extracted.
Troubleshooting Guide
Q5: My this compound yield is consistently low. What are the potential causes and how can I improve it?
A5: Low this compound yield can result from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrolysis: If you are targeting the aglycone form (this compound), ensure that the hydrolysis of the glucoside form (daidzin) is complete. This can be achieved by optimizing the hydrolysis conditions, such as by using a two-step hydrolysis method.
-
Suboptimal Solvent Concentration: The polarity of the solvent is crucial. The optimal ethanol concentration is often around 70%, but it's recommended to test a range (e.g., 50-80%) to find the best condition for your specific material and method.
-
Insufficient Extraction Time or Temperature: Extraction is a time and temperature-dependent process. Increasing the extraction time and temperature can enhance the yield, but excessively high temperatures may cause degradation. For example, an optimal temperature of 60°C (333.2K) has been reported for solid-liquid extraction with 70% ethanol.
-
Inadequate Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency by creating a larger concentration gradient. An optimized ratio of 20 mL of solvent per gram of soybean has been suggested.
-
Inefficient Extraction Technique: Advanced techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods. This is often attributed to the cavitation and cell wall disruption caused by these methods.
Q6: I am observing significant amounts of impurities, such as oils and fats, in my extract. How can I remove them?
A6: Co-extraction of lipids is a common issue. A defatting step prior to extraction is highly recommended. This is typically done using a non-polar solvent like n-hexane in a Soxhlet apparatus or by simple washing. This pre-treatment will yield a cleaner final extract.
Q7: How can I be sure that the this compound is not degrading during the extraction process?
A7: this compound can be sensitive to high temperatures and extreme pH conditions. To minimize degradation:
-
Avoid excessively high temperatures, especially during long extraction times. For MAE, temperatures around 50-73°C have been shown to be effective without causing degradation.
-
If using acidic or alkaline hydrolysis, carefully control the reaction time and temperature to prevent degradation of the released aglycones.
-
Store extracts in the dark and at low temperatures to prevent photo-oxidation and thermal degradation.
Experimental Protocols
Protocol 1: Conventional Solid-Liquid Extraction
This protocol is based on optimized conditions for maximizing this compound yield.
-
Sample Preparation: Grind dried soybeans to a particle size of 355-850 μm.
-
Defatting (Optional but Recommended): Wash the soybean powder with hexane to remove lipids. Air-dry the defatted powder.
-
Extraction:
-
Mix the soybean powder with 70% ethanol at a solvent-to-solid ratio of 20:1 (mL/g).
-
Heat the mixture to 60°C (333.2 K).
-
Agitate the mixture at 300 rpm for the optimized duration (kinetic studies can determine the ideal time, often ranging from 60 to 270 minutes).
-
-
Separation: Centrifuge the mixture to pellet the solid residue.
-
Filtration: Filter the supernatant through a 0.20 μm membrane filter.
-
Analysis: Analyze the this compound content in the filtrate using HPLC.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol leverages the efficiency of ultrasonication for improved extraction.
-
Sample Preparation: Prepare defatted soybean powder as described in Protocol 1.
-
Extraction:
-
Suspend the soy powder in 50% ethanol.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasound at a frequency of 20-40 kHz at 60°C for 20 minutes.
-
-
Separation and Filtration: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Analyze the this compound content using HPLC.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol offers a rapid extraction method with reduced solvent consumption.
-
Sample Preparation: Use 0.5 g of defatted soybean powder.
-
Extraction:
-
Add 50% ethanol to the soy powder.
-
Place the sample in a microwave reactor system.
-
Heat to a temperature of 50-73°C and maintain for 8-20 minutes.
-
-
Separation and Filtration: Follow steps 4 and 5 from Protocol 1.
-
Analysis: Analyze the this compound content using HPLC.
Data Presentation
Table 1: Comparison of this compound Yields with Different Extraction Methods and Solvents
| Extraction Method | Solvent | Temperature (°C) | Time (min) | This compound Yield (mg/g) | Reference |
| Solid-Liquid | 70% Ethanol | 60 | - | 0.126 ± 0.006 | |
| Solid-Liquid (Tempeh) | 96% Ethanol | - | 270 | 0.1942 (19.42 mg%) | |
| Ultrasound-Assisted | 50% Ethanol | 60 | 20 | Quantitative Extraction | |
| Microwave-Assisted | 50% Ethanol | 50 | 20 | Quantitative Extraction | |
| Microwave-Assisted | 3:1 Ethanol-to-Soy | 73 | 8 | Yield doubled vs. conventional |
Table 2: Influence of Extraction Parameters on Isoflavone Yield
| Parameter | Condition | Effect on Yield | Reference |
| Solvent Concentration | Ethanol (50-90%) | Yield increases with ethanol concentration in the washing stage. | |
| Temperature | 55°C vs 73°C (MAE) | This compound yield increased by 110% at the higher temperature. | |
| Extraction Time | 1, 4, 20, 24 hours | No significant change in total isoflavone content. | |
| Particle Size | Decreasing size | Increases the contact area and diffusion coefficient. | |
| Agitation | With vs. Without | Agitation significantly increases total isoflavone recovery. |
Visualizations
Caption: General workflow for this compound extraction from soy.
Caption: Troubleshooting decision tree for low this compound yield.
References
troubleshooting daidzein HPLC peak tailing
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to help you resolve HPLC peak tailing issues when analyzing daidzein.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Tailing is problematic because it can significantly compromise the quality of your analytical results by:
-
Reducing Resolution: Tailing peaks can overlap with neighboring peaks, making accurate separation and quantification difficult.[1]
-
Decreasing Sensitivity: As the peak broadens, its height decreases, which can negatively affect the limit of detection and quantification.[1]
-
Impacting Quantification Accuracy: Asymmetrical peaks lead to unreliable and inconsistent peak area calculations, which compromises the accuracy and reproducibility of the analysis.
The extent of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for high-precision analytical methods.
Q2: What are the most common causes of peak tailing for this compound in reverse-phase HPLC?
A2: Peak tailing for this compound, a phenolic isoflavone, typically stems from a few key issues:
-
Secondary Interactions with the Stationary Phase: this compound's hydroxyl (-OH) groups can engage in unwanted secondary interactions with active residual silanol groups (Si-OH) on the surface of silica-based C18 columns. These interactions cause some this compound molecules to be retained more strongly, leading to a tailed peak.
-
Incorrect Mobile Phase pH: The pH of the mobile phase is a critical factor. This compound is a weakly acidic compound with two pKa values. If the mobile phase pH is too close to its first pKa, both the neutral and ionized forms of this compound will exist, leading to inconsistent retention and peak distortion.
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample matrix components or experience bed deformation (voids), which disrupts the flow path and causes peak distortion for all analytes.
-
Sample Overload: Injecting too much this compound can saturate the stationary phase, leading to a non-ideal chromatographic process and resulting in peak tailing.
-
Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in fittings, can cause the analyte band to spread before it reaches the detector, resulting in tailing.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving this compound peak tailing.
My this compound peak is tailing. Where do I start?
The most effective way to troubleshoot is to follow a logical sequence. The diagram below outlines a general workflow for diagnosing the root cause of peak tailing.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
How do I optimize the mobile phase to fix this compound peak tailing?
Optimizing the mobile phase, particularly its pH, is the most effective way to address chemical-related peak tailing for this compound.
Understanding this compound's Properties
This compound is a weakly acidic compound due to its phenolic hydroxyl groups. Its ionization state is dependent on the pH of the mobile phase.
| Property | Value | Significance for HPLC |
| pKa1 | 7.51 ± 0.07 | Corresponds to the ionization of the 7-hydroxyl group. |
| pKa2 | 9.47 ± 0.14 | Corresponds to the ionization of the 4'-hydroxyl group. |
To ensure a single, non-ionized form of this compound and to suppress the ionization of residual silanol groups on the column (which are acidic), the mobile phase pH should be adjusted to be at least 2 pH units below the first pKa of this compound.
Recommended Action:
-
Adjust Mobile Phase pH: Maintain the mobile phase pH between 2.5 and 4.0 . This ensures that this compound remains in its protonated, neutral form and minimizes interactions with surface silanols, which are also protonated at this pH.
-
Use a Buffer: An unbuffered mobile phase can have an unstable pH. Use a buffer with a pKa close to your target pH. A 10-25 mM concentration is typically sufficient.
Experimental Protocol: Mobile Phase Preparation (pH 3.0)
-
Prepare Aqueous Buffer:
-
To prepare 1 L of a 20 mM phosphate buffer, dissolve 2.72 g of potassium phosphate monobasic (KH₂PO₄) in ~950 mL of HPLC-grade water.
-
Place a calibrated pH meter probe into the solution.
-
Slowly add an 85% phosphoric acid solution dropwise while stirring until the pH reaches 3.0.
-
Bring the final volume to 1 L with HPLC-grade water.
-
-
Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: Mix the filtered aqueous buffer with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio (e.g., 70:30 v/v Water:Acetonitrile).
-
Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the system.
Could my column be the problem? How do I check and what should I do?
Yes, the column is a frequent source of peak tailing, especially if it is old or has been used with poorly filtered samples.
| Potential Column Issue | How to Diagnose | Recommended Solution |
| Contamination | High backpressure, gradual peak tailing over time. | Perform a column wash/regeneration procedure. |
| Column Void / Bed Deformation | Sudden drop in pressure, significant tailing or split peaks for all compounds. | Reverse the column (if permitted by the manufacturer) and flush with a strong solvent. If this fails, the column must be replaced. |
| Inappropriate Column Chemistry | Persistent tailing even with optimized mobile phase. | Use a modern, high-purity, end-capped C18 column. End-capping blocks most of the active silanol sites, reducing secondary interactions. |
Experimental Protocol: General Purpose Reverse-Phase Column Wash
This procedure is designed to remove both polar and non-polar contaminants. Always check your column's specific documentation for pH and solvent compatibility.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush with Mobile Phase (No Buffer): Wash the column with 10-20 column volumes of your mobile phase composition but without the buffer salts (e.g., Water/Acetonitrile).
-
Flush with 100% Acetonitrile: Wash with 20 column volumes of 100% acetonitrile to remove non-polar contaminants.
-
Flush with 100% Isopropanol: Wash with 20 column volumes of isopropanol.
-
Flush with 100% Methylene Chloride (Optional, check compatibility): For very non-polar contaminants.
-
Return to Acetonitrile: Flush again with 20 column volumes of 100% acetonitrile.
-
Equilibrate: Re-equilibrate the column with the initial mobile phase (with buffer) until the baseline and pressure are stable.
How does my sample preparation affect peak tailing?
Your sample's concentration and the solvent it's dissolved in can cause significant peak shape distortion.
-
Sample Overload: Injecting too high a concentration of this compound can saturate the column.
-
Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Sample Solvent Strength: Dissolving this compound in a solvent that is much stronger than your mobile phase (e.g., 100% DMSO or Acetonitrile when the mobile phase is 30% Acetonitrile) can cause the analyte band to spread at the column inlet, leading to distorted peaks.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible (e.g., < 5 µL).
-
References
Daidzein Experimental Variability & Reproducibility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals encounter during experiments with daidzein. Our goal is to enhance experimental reproducibility by providing detailed methodologies and clarifying sources of variability.
Frequently Asked Questions (FAQs)
Q1: Why do I observe inconsistent results in my in vivo studies with this compound?
A1: A primary source of variability in this compound's in vivo effects stems from its metabolism by gut microbiota. This compound is converted into several metabolites, most notably equol and O-desmethylangolensin (O-DMA).[1][2][3] The capacity to produce equol, a more biologically active metabolite, varies significantly among individuals, leading to a classification of "equol producers" and "equol non-producers".[4][5] This difference in metabolic profile can lead to divergent physiological responses to this compound administration.
Q2: What factors influence the bioavailability of this compound?
A2: this compound's bioavailability is influenced by several factors, including:
-
Food Matrix: The absorption of this compound can be faster when consumed in liquid forms like soy milk compared to solid foods.
-
Dietary Fiber: A high-fiber diet can decrease this compound's bioavailability.
-
Gut Transit Time: Faster gut transit times are associated with increased bioavailability.
-
Chemical Form: this compound exists as aglycones (this compound) and glucosides (daidzin). While some studies suggest higher bioavailability from the glucoside form, others report the contrary, indicating that the type of glycoside and the presence of other isoflavones can influence absorption.
Q3: Are there differences in the biological activity of this compound and its metabolites?
A3: Yes. Equol, particularly the S-equol enantiomer, exhibits a higher binding affinity for estrogen receptors (ER), especially ERβ, compared to this compound itself. This enhanced estrogenic activity means that the metabolic conversion of this compound to equol can significantly alter the biological outcome of an experiment. The differential activity of metabolites is a critical factor to consider when interpreting experimental data.
Q4: How can I ensure the stability of this compound in my experimental solutions?
A4: this compound's stability can be compromised by several factors:
-
Temperature: Thermal degradation of this compound can occur at elevated temperatures. It is advisable to store stock solutions at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) and avoid repeated freeze-thaw cycles.
-
pH: The degradation rate of this compound can be influenced by the pH of the solution.
-
Light: Exposure to light, especially in the presence of photosensitizers like riboflavin, can lead to photodegradation. It is recommended to protect this compound solutions from light by using amber vials or covering containers with aluminum foil.
Q5: What are the best practices for quantifying this compound and its metabolites?
A5: Accurate and reproducible quantification of this compound and its metabolites is crucial. Validated analytical methods such as high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are recommended. It is important to establish and validate the method for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
| Potential Cause | Troubleshooting Steps |
| Cell Line Specificity | This compound's cytotoxic and proliferative effects are cell-line dependent. Ensure the chosen cell line is appropriate for the research question. Consider testing a panel of cell lines to understand the spectrum of responses. |
| Concentration-Dependent Effects | The biological effects of this compound are highly dependent on its concentration. Perform dose-response experiments to identify the optimal concentration range for your specific assay. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle control (solvent alone) in your experiments at the same final concentration used for this compound treatment. |
| Inconsistent Treatment Duration | The duration of this compound exposure can significantly impact the outcome. Standardize the incubation time across all experiments. |
| Cell Culture Conditions | Variations in cell culture conditions (e.g., serum concentration, media formulation) can alter cellular responses. Maintain consistent cell culture practices and use the same batch of reagents where possible. |
Issue 2: Poor Reproducibility in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Inter-individual Metabolic Differences | As discussed in the FAQs, the gut microbiome's ability to produce equol is a major variable. If feasible, phenotype animals as "equol producers" or "non-producers" before the study or use gnotobiotic animals colonized with specific bacterial strains. |
| Dietary Composition | The composition of the animal diet, particularly the fiber content and source of protein, can affect this compound's bioavailability. Use a standardized, defined diet for all experimental groups. |
| Route and Vehicle of Administration | The method of this compound administration (e.g., oral gavage, dietary admixture) and the vehicle used can impact absorption and bioavailability. Standardize the administration protocol. |
| Sample Collection and Processing | Inconsistent timing of blood or tissue collection can lead to variability in measured this compound and metabolite levels. Establish a strict timeline for sample collection. Ensure proper storage and processing of samples to prevent degradation. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| BEL-7402 (Hepatocellular Carcinoma) | 59.7 ± 8.1 | 48 | |
| A549 (Lung Carcinoma) | >100 | 48 | |
| HeLa (Cervical Cancer) | >100 | 48 | |
| HepG-2 (Hepatocellular Carcinoma) | >100 | 48 | |
| MG-63 (Osteosarcoma) | >100 | 48 | |
| 143B (Osteosarcoma) | 63.59 | 48 | |
| U2OS (Osteosarcoma) | 125 | 48 |
Table 2: Bioavailability and Metabolism of this compound and its Metabolites
| Parameter | Observation | Reference |
| Equol Producer Prevalence (Humans) | 30-50% in Western populations, 50-60% in Asian populations | |
| ERβ Binding Affinity (Relative to this compound) | S-equol has a significantly higher binding affinity for ERβ. | |
| Plasma Half-life | Not significantly different between aglycone and glucoside forms. |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value if applicable.
Protocol 2: Quantification of this compound and Metabolites in Plasma by UPLC-MS/MS
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the UPLC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with appropriate mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for the specific precursor-to-product ion transitions of this compound, equol, and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound and its metabolites in the plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Visualizations
References
- 1. Variations in metabolism of the soy isoflavonoid this compound by human intestinal microfloras from different individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of this compound and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Oral Bioavailability of Daidzein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the low oral bioavailability of daidzein.
Troubleshooting Guides
This section offers step-by-step solutions to specific issues that may arise during the formulation and evaluation of this compound delivery systems.
Issue 1: Poor Yield and Low Encapsulation Efficiency of this compound in PLGA Nanoparticles
Possible Causes and Solutions:
-
Cause: Inefficient partitioning of this compound into the organic phase during the emulsification process.
-
Solution 1: Solvent System Optimization. Experiment with different organic solvents or solvent mixtures to improve this compound's solubility. A combination of dichloromethane and ethyl acetate has been shown to be effective.[1]
-
Solution 2: pH Adjustment. Modify the pH of the aqueous phase to suppress the ionization of this compound, thereby increasing its partitioning into the organic phase.
-
-
Cause: Drug leakage into the external aqueous phase during solvent evaporation.
-
Solution 1: Rapid Solvent Removal. Employ rapid solvent evaporation techniques, such as using a rotary evaporator under reduced pressure, to minimize the time for drug diffusion.
-
Solution 2: Use of a Stabilizer. Incorporate a stabilizer, like polyvinyl alcohol (PVA), in the aqueous phase to form a protective layer around the newly formed nanoparticles, preventing drug leakage.[1]
-
-
Cause: Suboptimal homogenization speed or time.
-
Solution: Optimize the homogenization speed and duration to ensure the formation of a stable nanoemulsion, which is a precursor to the final nanoparticles. Insufficient homogenization can lead to larger particle sizes and lower encapsulation.[1]
-
Issue 2: Aggregation and Instability of this compound Nanosuspension During Storage
Possible Causes and Solutions:
-
Cause: Insufficient stabilization of the nanoparticles.
-
Solution 1: Selection of Appropriate Stabilizers. Use a combination of steric and electrostatic stabilizers. For example, a mixture of a non-ionic polymer like Pluronic F127 or PVP K30 and an ionic surfactant like sodium dodecyl sulfate (SDS) can provide effective stabilization.[2][3]
-
Solution 2: Optimization of Stabilizer Concentration. The concentration of the stabilizer is critical. Too little will not provide adequate coverage of the nanoparticle surface, while too much can lead to other issues like foaming or toxicity. Perform a concentration-response study to find the optimal level.
-
-
Cause: Ostwald Ripening.
-
Solution: This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by using stabilizers that reduce the interfacial tension and by ensuring a narrow particle size distribution from the initial preparation.
-
-
Cause: Temperature fluctuations during storage.
-
Solution: Store the nanosuspension at a controlled, cool temperature to reduce the kinetic energy of the particles and minimize collisions that can lead to aggregation. Avoid freeze-thaw cycles unless a suitable cryoprotectant has been included in the formulation.
-
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of this compound so low?
The low oral bioavailability of this compound is primarily due to two main factors:
-
Poor Water Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, meaning it has low solubility in aqueous environments like the gastrointestinal fluids. This limits its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: After absorption, this compound undergoes significant metabolism in the intestines and liver. It is often converted into its glucuronide and sulfate conjugates, which are then readily excreted. Furthermore, gut microbiota play a crucial role in metabolizing this compound, sometimes into more active forms like equol, but this process varies greatly among individuals.
2. What are the most common strategies to improve the oral bioavailability of this compound?
Several formulation strategies have been successfully employed to enhance this compound's oral bioavailability. These include:
-
Nanosystems: Reducing the particle size of this compound to the nanometer range (nanosuspensions, nanoemulsions) significantly increases the surface area for dissolution.
-
Polymeric Nanoparticles: Encapsulating this compound within biodegradable polymers like poly(lactic-co-glycolic) acid (PLGA) can protect it from degradation and provide controlled release.
-
Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) can improve the solubilization of this compound in the gastrointestinal tract.
-
Co-crystals: Forming co-crystals of this compound with other molecules, such as piperazine, can significantly enhance its solubility and permeability.
3. How does the gut microbiome affect this compound's bioavailability and efficacy?
The gut microbiome plays a pivotal role in the metabolism of this compound. Certain intestinal bacteria can convert this compound into metabolites, most notably (S)-equol. Equol is often more biologically active and has a higher affinity for estrogen receptors than this compound itself. However, only about 30-50% of the Western population and 40-60% of the Asian population have the necessary gut bacteria to produce equol, leading to significant inter-individual variations in the response to this compound. The presence of specific bacteria like Asaccharobacter celatus and Slackia isoflavoniconvertens is associated with equol production.
4. What are the key parameters to consider when developing an analytical method for pharmacokinetic studies of this compound?
For accurate pharmacokinetic analysis of this compound, the analytical method (typically HPLC-UV or LC-MS/MS) should be validated for:
-
Linearity: The method should demonstrate a linear relationship between the concentration of this compound and the analytical response over a relevant concentration range.
-
Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).
-
Selectivity: The method should be able to distinguish this compound from its metabolites and other endogenous components in the biological matrix (e.g., plasma, urine).
-
Recovery: The efficiency of extracting this compound from the biological matrix should be high and consistent.
-
Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term storage) should be established.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Suspension | 10 | 131.50 ± 74.29 | - | 100 | |
| This compound-Piperazine Cocrystal | 10 | 268.47 ± 45.73 | - | 315.4 | |
| SMEDDS | - | - | - | ~250 | |
| Nanosuspension (HPMC E5 + SDS) | - | - | - | 163-219 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Diffusion Method
This protocol is adapted from the modified emulsion-solvent diffusion method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic) acid (PLGA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EA)
-
Dimethyl sulfoxide (DMSO)
-
Polyvinyl alcohol (PVA)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA in a mixture of DCM and EA (e.g., 1.5:1 v/v).
-
Dissolve this compound in a minimal amount of DMSO.
-
Add the this compound solution to the PLGA solution and mix thoroughly.
-
-
Aqueous Phase Preparation:
-
Prepare a PVA solution (e.g., 1% w/v) in pH 7.4 phosphate buffer.
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while stirring.
-
Homogenize the mixture at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 3 hours) to form a nanoemulsion.
-
-
Solvent Evaporation:
-
Remove the organic solvents using a rotary evaporator under reduced pressure.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the resulting nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the washed nanoparticles in a small volume of water containing a cryoprotectant (e.g., trehalose).
-
-
Lyophilization:
-
Freeze the nanoparticle suspension and then lyophilize to obtain a dry powder.
-
Protocol 2: Preparation of this compound Nanosuspension by Media Milling
This protocol is based on the media milling technique.
Materials:
-
Coarse this compound powder
-
Stabilizers (e.g., Pluronic F127, PVP K30, SDS)
-
Zirconium oxide beads (milling media)
-
Purified water
Procedure:
-
Preparation of the Suspension:
-
Disperse the coarse this compound powder in an aqueous solution containing the selected stabilizer(s).
-
-
Milling:
-
Add the suspension and zirconium oxide beads to the milling chamber of a planetary ball mill or a similar media mill.
-
Mill the suspension at a specified speed and for a defined duration. The milling time will need to be optimized to achieve the desired particle size.
-
-
Separation:
-
Separate the nanosuspension from the milling media (e.g., by sieving or decantation).
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
-
-
(Optional) Lyophilization:
-
If a solid dosage form is desired, the nanosuspension can be lyophilized after the addition of a cryoprotectant.
-
Mandatory Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for PLGA nanoparticle preparation.
Caption: Troubleshooting logic for low encapsulation efficiency.
References
Daidzein Interference in Fluorescence-Based Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential interference caused by daidzein in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a naturally occurring isoflavone, a type of phytoestrogen, found predominantly in soybeans and other legumes[1][2]. It is widely studied for its potential roles in human health, including its estrogenic activity, effects on cancer, and neuroprotective properties[1][3][4]. Its biological activity makes it a common compound in drug discovery and cell-based research.
Q2: Does this compound have intrinsic fluorescence?
A2: Yes, this compound is an autofluorescent molecule. Like many phenolic compounds, it naturally emits light upon excitation. Studies on soybean autofluorescence have shown that isoflavones like this compound contribute to fluorescence in the blue to green region of the spectrum.
Q3: How can this compound's intrinsic fluorescence interfere with my assay?
A3: this compound's autofluorescence can directly interfere with fluorescence-based assays in two primary ways:
-
Autofluorescence: The signal emitted by this compound itself can overlap with the signal of your experimental fluorophore (e.g., GFP, fluorescein). This adds to the total measured fluorescence, potentially leading to false-positive results or artificially high readings. This is a common issue with compounds that fluoresce in the blue-green spectral range.
-
Fluorescence Quenching: this compound may absorb the light used to excite your fluorophore or the light emitted by it. This phenomenon, known as the inner filter effect, reduces the detected signal and can lead to false-negative results or an underestimation of the biological effect.
Q4: At what wavelengths should I be most concerned about this compound's autofluorescence?
A4: The primary concern is with assays that use fluorophores in the blue-green spectral range. Studies have demonstrated that this compound and related compounds in soybeans show significant autofluorescence when excited with a violet laser (e.g., 405 nm), with emission detected in the blue range (400–475 nm). If your assay uses fluorophores like GFP, FITC, or Hoechst dyes, you are more likely to encounter interference.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: My background fluorescence is unexpectedly high in wells containing this compound.
This is a classic sign of compound autofluorescence. The plate reader is detecting the light emitted by this compound itself.
-
Solution 1: Run a "Compound-Only" Control. Prepare control wells containing this compound in the assay buffer but without your fluorescent probe or cells. Measure the fluorescence of these wells and subtract this value from your experimental wells.
-
Solution 2: Perform a Pre-read. Measure the fluorescence of the assay plate after adding this compound but before adding your fluorescent substrate or reporter dye. This pre-read value can serve as a baseline background for each well to be subtracted from the final endpoint reading.
-
Solution 3: Switch to a Red-Shifted Fluorophore. this compound's autofluorescence is most prominent in the blue-green spectrum. A significant strategy to reduce interference is to use fluorophores that excite and emit at longer wavelengths (red or far-red), such as Alexa Fluor 647, Cy5, or red fluorescent proteins (RFPs). The incidence of compound autofluorescence is generally lower at red-shifted wavelengths.
Issue 2: The signal in my assay decreases as I increase the concentration of this compound, even in my positive controls.
This suggests that this compound may be quenching the signal from your fluorophore.
-
Solution 1: Check for Absorbance Overlap. Use a spectrophotometer to measure the absorbance spectrum of this compound. If this compound absorbs light at the excitation or emission wavelength of your fluorophore, quenching is likely occurring.
-
Solution 2: Use a Cell-Free System. To confirm direct quenching, set up a simple experiment with just your purified fluorescent reporter and this compound in buffer. A concentration-dependent decrease in fluorescence will confirm quenching.
-
Solution 3: Reduce Compound Concentration. Quenching is often concentration-dependent. If possible, lower the concentration of this compound in your assay to a range where the quenching effect is minimized while still being biologically relevant.
-
Solution 4: Use Time-Resolved Fluorescence (TR-FRET). If available, TR-FRET assays are less susceptible to interference from compound fluorescence. This is because the fluorescence of most small molecules has a short lifetime, and TR-FRET introduces a time delay between excitation and signal detection, effectively filtering out the interfering signal.
Issue 3: I am using a GFP-based reporter assay and the signal drops after adding this compound.
While this could be a true biological effect, it could also be an artifact. Some compounds have been shown to interfere with GFP fluorescence in vivo.
-
Solution 1: Validate with an Orthogonal Assay. Use a non-fluorescence-based method to confirm your results. For example, if you are measuring changes in protein expression, use Western blotting or qPCR to verify the GFP reporter data. Confirming hits with orthogonal assays is critical to rule out artifacts.
-
Solution 2: Perform an In Vitro GFP Fluorescence Check. Incubate recombinant GFP protein with this compound in vitro. If the fluorescence does not decrease, it suggests that the effect seen in cells may require cellular components or is a true biological effect, rather than direct quenching.
-
Solution 3: Use a Different Fluorescent Protein. Test your assay with a spectrally distinct fluorescent protein, such as RFP or mCherry, which is less likely to be affected by this compound's spectral properties.
Quantitative Data Summary
The spectral properties of this compound are crucial for understanding and predicting potential interference.
| Property | Wavelength / Range | Source |
| Autofluorescence Excitation | 405 nm (Violet Laser) | |
| Autofluorescence Emission | 400 - 475 nm (Blue) | |
| UV Absorbance Maximum | ~260 nm |
Experimental Protocols
Protocol 1: Measuring the Intrinsic Fluorescence of this compound
Objective: To quantify the background fluorescence signal originating from this compound at your assay's specific wavelengths.
Materials:
-
Microplate reader with fluorescence detection.
-
Black, clear-bottom microplates suitable for fluorescence.
-
This compound stock solution.
-
Assay buffer (the same used in your main experiment).
Method:
-
Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentrations used in your experiment.
-
Include a "buffer-only" control (0 µM this compound) to determine the background of the buffer and plate.
-
Pipette the dilutions into the wells of the microplate.
-
Set the microplate reader to the exact excitation and emission wavelengths used for your experimental fluorophore (e.g., Ex: 485 nm, Em: 520 nm for GFP).
-
Measure the fluorescence intensity in each well.
-
Plot the fluorescence intensity against the this compound concentration. This plot will show the contribution of this compound's fluorescence at each concentration.
Protocol 2: Cell-Free Quenching Assay
Objective: To determine if this compound directly quenches the fluorescence of your reporter dye.
Materials:
-
Microplate reader with fluorescence detection.
-
Your specific fluorophore (e.g., recombinant GFP, fluorescein-labeled peptide) at a fixed concentration.
-
This compound stock solution.
-
Assay buffer.
Method:
-
Prepare a solution of your fluorophore in assay buffer at the concentration used in your main experiment.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the wells of a microplate, mix the fixed concentration of your fluorophore with the varying concentrations of this compound.
-
Include a control with the fluorophore but no this compound.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Measure the fluorescence using the optimal wavelengths for your fluorophore.
-
A concentration-dependent decrease in fluorescence indicates a quenching effect.
Visualizations
Caption: Mechanisms of this compound interference in fluorescence assays.
Caption: Troubleshooting workflow for this compound-related assay interference.
Caption: Simplified pathway for an estrogen receptor reporter assay.
References
- 1. Time-resolved fluoroimmunoassay of plasma this compound and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of the isoflavonic phytoestrogen this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Estrogen - Wikipedia [en.wikipedia.org]
Technical Support Center: Daidzein Biphasic Dose-Response
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the biphasic dose-response of daidzein in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why am I observing opposite effects of this compound at different concentrations?
A1: You are likely observing a biphasic dose-response, also known as hormesis. This compound, a soy isoflavone, can exhibit both estrogenic (agonist) and anti-estrogenic (antagonist) effects depending on its concentration, the cell type, and the relative expression of estrogen receptor subtypes.[1][2]
At low concentrations (typically in the nanomolar to low micromolar range), this compound can act as an estrogen agonist, stimulating cell growth or other estrogen-mediated responses.[2][3] At higher concentrations (typically above 10 µM), it often acts as an antagonist, inhibiting the same processes.[4] This switch is primarily attributed to its differential affinity and activation of Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ).
-
Low Dose Mechanism: this compound preferentially binds to and activates ERβ. ERβ activation is often associated with anti-proliferative and cytostatic activities, countering the effects of ERα.
-
High Dose Mechanism: At higher concentrations, this compound can bind to ERα, potentially leading to proliferative signals. It may also engage other ER-independent pathways, including regulation of protein kinases, antioxidant/pro-oxidant activity, and modulation of growth factors.
The final cellular outcome depends on the balance of these competing signals, which is dictated by the ERα/ERβ ratio in the specific tissue or cell line being studied.
Q2: How can I experimentally determine the stimulatory versus inhibitory dose ranges for this compound in my model?
A2: The most effective method is to perform a comprehensive dose-response curve experiment. This involves treating your cells with a wide range of this compound concentrations and measuring a relevant endpoint, such as cell viability, proliferation, or gene expression.
Experimental Protocol: Generating a Dose-Response Curve
-
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells, LoVo colon cancer cells) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a wide range of concentrations. It is critical to use a logarithmic or semi-logarithmic dilution series to capture the full biphasic effect. A recommended range is from 10⁻¹¹ M to 10⁻⁴ M.
-
Treatment: Replace the cell culture medium with a medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and the endpoint being measured.
-
Endpoint Measurement: Assess the outcome using a suitable assay. For proliferation, a colorimetric assay like MTT or a fluorescence-based assay like CyQUANT is common.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration. The resulting sigmoidal or bell-shaped curve will reveal the stimulatory and inhibitory phases.
Example Dose-Response Data in Cancer Cell Lines
| Cell Line | Stimulatory Concentration Range | Inhibitory Concentration Range | Reference |
| T-47D (Breast Cancer) | ~1 µM - 79 µM (Max at ~20 µM) | > 80 µM | |
| MCF-7 (Breast Cancer) | ~1 µM | > 10 µM (IC50 ~50-197 µM) | |
| LoVo (Colon Cancer) | 0.1 µM - 1 µM | > 10 µM |
Troubleshooting Guides
Q3: What are the key signaling pathways I should investigate to understand the biphasic response?
A3: The primary pathway involves the differential activation of ERα and ERβ. However, other pathways can be involved, especially at higher concentrations.
-
ER-Mediated Signaling (Low Dose): At low concentrations, this compound's higher affinity for ERβ can lead to the activation of anti-proliferative and pro-apoptotic pathways.
-
ER-Mediated Signaling (High Dose): At higher doses, binding to ERα may activate proliferative pathways like PI3K/Akt. However, in some contexts, high doses can lower the ERα/ERβ ratio, leading to growth inhibition.
-
ER-Independent Signaling: High concentrations of this compound can induce apoptosis through the intrinsic pathway by increasing the Bax/Bcl-2 ratio and generating reactive oxygen species (ROS). It can also modulate other pathways like Src-MAPK.
Q4: My in vitro results with this compound are not replicating in vivo. What are the potential causes?
A4: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors related to this compound's metabolism and bioavailability.
-
Metabolism to Equol: In a significant portion of the human and rodent population, gut microflora metabolize this compound into equol. Equol has a much higher binding affinity for estrogen receptors (especially ERβ) than this compound itself and a longer half-life, potentially altering the biological effect. Your in vitro model lacks this gut metabolism.
-
Bioavailability and Conjugation: After absorption, this compound is rapidly conjugated in the liver to form glucuronides and sulfates. These conjugated forms are the predominant circulating metabolites and have different activities and cell uptake efficiencies than the aglycone form used in cell culture. This compound generally has poor absorption and is rapidly excreted.
-
Tissue-Specific Effects: The ratio of ERα to ERβ varies significantly between different tissues. An effect observed in a homogenous cancer cell line may be different or even opposite in a complex tissue microenvironment with varying receptor expression. Additionally, this compound can have tissue-specific antioxidant or pro-oxidant effects.
Q5: How can I experimentally distinguish between ERα- and ERβ-mediated effects in my cell line?
A5: You can dissect the specific receptor-mediated effects using pharmacological inhibitors (selective antagonists) or genetic approaches (siRNA, CRISPR). Using selective antagonists is often the most direct method.
Experimental Protocol: Using Selective ER Antagonists
-
Select Antagonists: Choose highly selective antagonists for ERα and ERβ.
-
Dose-Response Pre-treatment: Treat your cells with the chosen antagonist (e.g., MPP for ERα, PHTPP for ERβ) for a short period (e.g., 1-2 hours) before adding this compound.
-
Co-treatment: Add this compound at the concentrations of interest (both stimulatory and inhibitory ranges) in the continued presence of the antagonist.
-
Endpoint Analysis: After the standard incubation time, measure your endpoint.
-
If the effect of this compound is blocked by an ERα antagonist, the response is ERα-mediated.
-
If the effect is blocked by an ERβ antagonist, the response is ERβ-mediated.
-
If neither blocks the effect, it may be ER-independent.
-
Commonly Used Selective Estrogen Receptor Modulators (SERMs)
| Compound | Target Receptor | Action | Typical Conc. | Reference |
| MPP (Methyl-piperidino-pyrazole) | ERα | Selective Antagonist | 100 nM - 1 µM | |
| PPT (Propyl-pyrazole-triol) | ERα | Selective Agonist | 1 nM - 10 nM | |
| PHTPP (Pyrazolo[1,5-a]pyrimidine) | ERβ | Selective Antagonist | 100 nM - 1 µM | |
| DPN (Diarylpropionitrile) | ERβ | Selective Agonist | 1 nM - 10 nM |
References
Daidzein Off-Target Effects In Vitro: A Technical Support Center
Welcome to the technical support center for managing daidzein's off-target effects in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent with its known estrogenic activity. What could be the cause?
A1: this compound, while primarily known as a phytoestrogen that interacts with estrogen receptors (ERs), also exhibits off-target effects that can lead to unexpected results. These effects are often independent of ER signaling.[1][2] Key off-target interactions to consider are the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and the inhibition of the ATP-binding cassette transporter G2 (ABCG2).[1][3] The balance between on-target estrogenic effects and these off-target activities can be concentration-dependent, leading to biphasic dose-responses in some cellular models.[1]
Q2: I am observing effects of this compound in an ER-negative cell line. How is this possible?
A2: this compound can elicit biological effects in ER-negative cells through its interaction with other cellular targets. One major pathway involves the activation of PPARs, particularly PPARγ. This can influence processes like adipogenesis and inflammation. Additionally, this compound can inhibit the function of membrane transporters like ABCG2, which is involved in cellular efflux and drug resistance.
Q3: At what concentrations are off-target effects of this compound typically observed?
A3: Off-target effects of this compound often become more prominent at higher concentrations. For instance, while estrogenic effects can be seen at lower micromolar ranges, the activation of PPARs and inhibition of ABCG2 are typically observed at concentrations of 1 µM and higher. It is crucial to perform dose-response studies to distinguish between on-target and off-target effects in your specific experimental system.
Troubleshooting Guides
Troubleshooting Unexpected Phenotypes: PPARγ Activation
Problem: You observe changes in adipocyte differentiation, lipid metabolism, or inflammatory responses that are not consistent with ER activation.
Possible Cause: this compound is activating PPARγ.
Troubleshooting Workflow:
References
- 1. lornajane.net [lornajane.net]
- 2. Development of a workflow for in vitro on– and off-target cytotoxicity assessment of CAR T cell therapies to support first-in-human clinical trials: An orthogonal approach using human induced pluripotent stem cell-derived cells as a surrogate for normal vital organ systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worthe-it.co.za [worthe-it.co.za]
Daidzein Stock Solution: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of daidzein stock solutions. Below you will find frequently asked questions, troubleshooting tips, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents.[1] For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent due to its high solubilizing capacity for this compound.[1][2] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[1][3]
Q2: What are the solubility limits of this compound in common solvents?
A2: The approximate solubility of this compound in various solvents is summarized in the table below. Please note that these values can vary slightly between different sources and batches of this compound.
| Solvent | Solubility (approx.) |
| DMSO | ≥ 50 mg/mL |
| Dimethylformamide (DMF) | ~10 mg/mL |
| Ethanol | ~0.1 mg/mL |
| Water | Insoluble (< 0.1 mg/mL) |
| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL |
Q3: How should I prepare a this compound stock solution?
A3: A detailed, step-by-step protocol for preparing a this compound stock solution is provided in the "Experimental Protocols" section of this guide. The general workflow involves accurately weighing the this compound powder, dissolving it in the appropriate volume of a recommended organic solvent like DMSO, and ensuring complete dissolution.
Q4: How should I store my this compound stock solution?
A4: For long-term stability, this compound stock solutions prepared in organic solvents should be stored at low temperatures. Storage at -20°C is commonly recommended. Some sources suggest that storage at -80°C can extend the stability to up to one year. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.
Q5: What is the stability of this compound stock solutions?
A5: this compound in its solid, crystalline form is stable for at least four years when stored at -20°C. This compound stock solutions in DMSO are reported to be stable for up to 6 months when stored at -20°C and for up to one year at -80°C, especially when stored under nitrogen. Aqueous solutions of this compound are not recommended for storage for more than one day.
| Storage Condition | Solvent | Stability |
| -20°C | Solid | ≥ 4 years |
| -20°C | DMSO | Up to 6 months |
| -80°C | DMSO | Up to 1 year (under nitrogen) |
| Room Temperature | DMSO | 2 months (in a tightly closed, light-resistant container) |
| Not Recommended | Aqueous Solution | ≤ 1 day |
Q6: What are the safety precautions for handling this compound?
A6: this compound should be handled with care as it may cause skin and serious eye irritation. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid generating dust. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting Guide
Problem: My this compound powder is not dissolving completely.
-
Solution:
-
Increase Sonication/Vortexing Time: Ensure you have vortexed or sonicated the solution for a sufficient amount of time to facilitate dissolution.
-
Gentle Warming: Gently warm the solution in a water bath (37-50°C) for a short period. Be cautious not to overheat, as this could potentially degrade the compound.
-
Check Solvent Quality: Ensure the solvent (e.g., DMSO) is of high purity and not hydrated, as water content can reduce solubility.
-
Re-evaluate Concentration: Double-check your calculations to ensure you have not exceeded the solubility limit of this compound in the chosen solvent.
-
Problem: My this compound stock solution has precipitated after storage.
-
Solution:
-
Warm and Agitate: Gently warm the vial in a 37-50°C water bath and vortex or sonicate until the precipitate redissolves.
-
Solvent Addition: If warming is not sufficient, a very small amount of fresh solvent may be added to aid in redissolving the compound. Be sure to recalculate the final concentration.
-
Storage Conditions: Re-evaluate your storage conditions. Ensure the solution is stored at the recommended temperature and that the container is tightly sealed to prevent solvent evaporation.
-
Problem: My this compound precipitates when I dilute it into my aqueous cell culture medium.
-
Solution:
-
Pre-warm the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of aqueous medium. Instead, perform a serial dilution by first diluting the stock into a smaller volume of medium and then adding this intermediate dilution to the final volume.
-
Increase Final Volume: A higher final volume will result in a lower final concentration of both this compound and the organic solvent, reducing the likelihood of precipitation.
-
Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, ideally below 0.5%, to prevent both precipitation and solvent-induced cytotoxicity.
-
Experimental Protocols
Detailed Methodology for this compound Stock Solution Preparation (10 mM in DMSO)
Materials:
-
This compound powder (MW: 254.24 g/mol )
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 254.24 g/mol = 0.0025424 g = 2.54 mg
-
-
-
Weigh the this compound powder:
-
In a sterile environment (e.g., a chemical fume hood), carefully weigh out 2.54 mg of this compound powder onto a piece of weighing paper.
-
-
Transfer the powder:
-
Carefully transfer the weighed this compound into a sterile microcentrifuge tube or vial.
-
-
Add the solvent:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the this compound:
-
Tightly cap the tube and vortex the solution vigorously until the this compound powder is completely dissolved. A clear, pale-yellow solution should be obtained. If necessary, gentle warming in a 37°C water bath can be applied to aid dissolution.
-
-
Aliquot and store:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to 1 year.
-
Visualizations
References
Technical Support Center: Daidzein pH-Dependent Stability and Activity
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the isoflavone daidzein. The stability and biological activity of this compound are significantly influenced by pH, and understanding these effects is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the chemical stability of this compound?
This compound's stability is highly pH-dependent. It is significantly less stable in alkaline (basic) conditions compared to neutral or acidic conditions.[1][2] Degradation is accelerated as the pH increases, particularly above neutral pH.[1] Studies have shown that this compound degrades at both pH 7 and pH 9, but the degradation rate is considerably higher at pH 9.[1][3] This instability in alkaline media has been observed even after short exposure times.
Q2: How does pH impact the biological activity of this compound?
The biological activity of this compound, including its antioxidant and estrogenic properties, can be affected by pH.
-
Antioxidant Activity: While this compound itself shows antioxidant activity, its degradation products at pH 9 have also been found to possess antioxidant potential. Interestingly, the antioxidant activity of this compound solutions shows only a moderate decrease at both pH 7 and pH 9, suggesting that the degradation products may compensate for the loss of the parent compound.
-
Estrogenic Activity: this compound is a phytoestrogen that can bind to estrogen receptors (ERs), preferentially binding to ERβ over ERα. The binding affinity and subsequent biological response can be influenced by the pH of the microenvironment, which affects the ionization state of this compound's phenolic hydroxyl groups (pKa values of approximately 7.5 and 9.5). Changes in pH can alter the molecule's conformation and its ability to interact with the receptor's binding pocket.
Q3: What is the relationship between pH and this compound's solubility?
This compound is a poorly water-soluble compound, classified as a Biopharmaceutical Classification System (BCS) class IV drug (low solubility, low permeability). Its solubility is pH-dependent, showing higher solubility in alkaline pH compared to acidic and neutral conditions. For example, the solubility of coarse this compound has been measured to be 0.99 µg/mL at pH 1.2, 1.81 µg/mL at pH 6.8, and 3.21 µg/mL at pH 7.4. For experimental purposes, it is often first dissolved in an organic solvent like DMSO and then diluted into an aqueous buffer.
Troubleshooting Guide
Problem: My this compound solution has turned yellow after adjusting to an alkaline pH. Is it degraded?
Answer: Yes, a color change upon alkalinization is a strong indicator of degradation. This compound is known to be unstable in alkaline media. The degradation of polyphenols like this compound is often accelerated in basic conditions (pH > 7), leading to the formation of various degradation products. You should assume that a significant portion of the this compound has degraded. For experiments requiring this compound in its intact form, it is crucial to maintain a neutral or slightly acidic pH. If alkaline conditions are unavoidable, solutions should be prepared fresh immediately before use and protected from light and oxygen.
Problem: I am observing inconsistent results in my cell culture or binding assays. Could pH be the cause?
Answer: Absolutely. Inconsistent pH can lead to significant variability for several reasons:
-
Stock Solution Instability: If your this compound stock solution is prepared in a buffer with a pH > 7, it will degrade over time. Storing stock solutions at an inappropriate pH can lead to a decrease in the effective concentration of active this compound from one experiment to the next. It is recommended to prepare aqueous solutions fresh for each use.
-
Activity Modulation: this compound's biological activity is linked to its structure and ability to interact with targets like estrogen receptors. The pH of your assay buffer or cell culture medium can alter the ionization state of this compound, affecting its binding affinity to receptors and, consequently, its biological effect. Ensure the pH of your experimental system is consistent and controlled.
Problem: this compound is not dissolving in my aqueous buffer.
Answer: this compound has very low solubility in aqueous solutions, especially at neutral or acidic pH. To overcome this:
-
Use a Co-solvent: The recommended method is to first dissolve this compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).
-
Dilute into Buffer: After dissolving in the organic solvent to create a concentrated stock, you can then dilute it into your aqueous buffer of choice. For instance, a solubility of approximately 0.15 mg/ml can be achieved in a 1:10 solution of DMSO:PBS (pH 7.2).
-
Be Mindful of Final Solvent Concentration: Ensure the final concentration of the organic solvent in your experiment is low enough to not affect your biological system. Always include a vehicle control (buffer with the same concentration of the organic solvent) in your experimental design.
Quantitative Data Summary
Table 1: pH-Dependent Solubility of this compound
| pH | Solubility (µg/mL) | Notes |
| 1.2 | 0.99 ± 0.15 | Solubility of coarse this compound powder. |
| 6.8 | 1.81 ± 0.06 | Solubility of coarse this compound powder. |
| 7.2 | ~150 | Achieved by diluting a DMSO stock into PBS (1:10 ratio). |
| 7.4 | 3.21 ± 0.24 | Solubility of coarse this compound powder. |
| Alkaline | Higher Solubility | This compound generally shows higher solubility in alkaline conditions compared to acidic or neutral pH. |
Table 2: Impact of pH and Temperature on this compound Degradation Rate
Degradation follows apparent first-order kinetics. Data derived from studies on thermal stability.
| pH | Temperature (°C) | Degradation Rate Constant (k, day⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| 7 | 70-90 | Lower than at pH 9 | 21.69 | |
| 9 | 70-90 | Higher than at pH 7 | 8.38 |
Experimental Protocols
Protocol: pH-Dependent Stability Study of this compound via HPLC
This protocol outlines a method to quantify this compound degradation under different pH conditions.
1. Materials and Reagents:
-
This compound standard (≥95% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Buffer salts (e.g., sodium phosphate, sodium citrate, sodium borate) to prepare buffers of various pH values (e.g., pH 4, 7, 9)
-
Acids (e.g., phosphoric acid, formic acid) and bases (e.g., NaOH) for pH adjustment
-
DMSO (optional, as a co-solvent)
2. Preparation of Solutions:
-
Buffer Preparation: Prepare a series of aqueous buffers at your desired pH values (e.g., 4.0, 7.0, 9.0). Filter through a 0.45 µm membrane.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.
-
Test Solutions: Dilute the this compound stock solution into each pH buffer to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Prepare enough volume for all time points.
3. Incubation (Forced Degradation):
-
Divide each test solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubate the aliquots in a controlled environment (e.g., a 37°C water bath) protected from light.
-
At each designated time point, remove one aliquot from each pH condition and immediately stop the reaction by freezing or by adding an equal volume of mobile phase and mixing.
4. HPLC Analysis:
-
System: An HPLC system with a UV-Vis or DAD detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing a small amount of acid like 0.1% formic or trifluoroacetic acid to improve peak shape.
-
Example Gradient: Start with a higher percentage of A, and linearly increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of this compound, approximately 249-254 nm.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Integrate the peak area of this compound at each time point for each pH condition.
-
Plot the natural logarithm of the this compound concentration (or peak area) versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) for this compound at each pH using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Workflow for assessing this compound stability across different pH values.
Caption: Simplified this compound estrogen receptor signaling pathway.
References
Technical Support Center: Daidzein Thermal Degradation Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the thermal degradation kinetics of daidzein.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on this compound's thermal stability.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why am I seeing inconsistent or non-reproducible degradation rates for this compound? | 1. pH shifts: Small changes in the pH of the solution can significantly affect this compound's stability, with degradation being more prominent at acidic (pH 3.1) and alkaline (pH 9) conditions compared to neutral pH (5.6-7.0)[1].2. Oxygen presence: The presence of oxygen can influence the degradation pathway. Anaerobic conditions may lead to different degradation patterns and activation energies[2].3. Solvent purity: Impurities in solvents can catalyze degradation reactions.4. Inaccurate temperature control: Fluctuations in temperature will directly impact the degradation rate. | 1. Use robust buffering: Ensure your solution is well-buffered to maintain a constant pH throughout the experiment.2. Control the atmosphere: For precise kinetic studies, consider conducting experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation[2].3. Use high-purity solvents: Always use HPLC-grade or equivalent high-purity solvents.4. Calibrate temperature equipment: Regularly calibrate ovens, water baths, or other heating apparatus. |
| My HPLC chromatogram shows unexpected peaks after thermal treatment of this compound. What are they? | 1. Degradation products: Heating can lead to the formation of various degradation products.2. Matrix effects: If working with complex matrices (e.g., soy extracts), other compounds may also degrade or react, creating new peaks.3. Conversion of glycosides: If your sample contains daidzin (this compound glucoside), it can be converted to this compound (the aglycone) upon heating. | 1. Literature review: Consult literature for known thermal degradation products of this compound.2. Use a diode array detector (DAD): A DAD can help in the initial characterization of the unknown peaks by providing their UV-Vis spectra.3. Mass spectrometry (MS): For definitive identification, couple your HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight and fragmentation patterns of the new peaks.4. Analyze standards: If you suspect the presence of specific degradation products, run authentic standards if available. |
| I am having trouble achieving good separation of this compound from its degradation products in my HPLC analysis. | 1. Inappropriate mobile phase: The polarity and pH of the mobile phase are critical for good separation.2. Incorrect column: The choice of stationary phase (e.g., C18, Phenyl) is crucial for resolving structurally similar compounds.3. Suboptimal gradient: A poorly optimized gradient may not provide sufficient resolution. | 1. Mobile phase optimization: Experiment with different solvent ratios (e.g., methanol-water, acetonitrile-water) and pH modifiers (e.g., formic acid, ammonium formate).2. Column selection: A C18 column is commonly used, but for challenging separations, consider a phenyl-hexyl or other column with different selectivity.3. Gradient optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks. |
| The concentration of this compound appears to increase in the initial stages of heating. Is this possible? | 1. Conversion from glycosides: If your starting material contains daidzin or other glycosidic forms, they can be hydrolyzed to this compound during heating, leading to an initial increase in its concentration. | 1. Characterize starting material: Ensure you have a complete profile of the isoflavones in your sample before starting the kinetic study.2. Monitor all forms: Quantify both the aglycone (this compound) and its glycosides to get a complete picture of the transformations occurring. |
Frequently Asked Questions (FAQs)
Q1: What is the typical kinetic order for the thermal degradation of this compound?
A1: The thermal degradation of this compound is generally reported to follow apparent first-order kinetics.
Q2: How does pH affect the thermal stability of this compound?
A2: this compound is most stable at neutral pH (around 5.6-7.0). Its degradation is significantly accelerated in both acidic (pH 3.1) and alkaline (pH 9) conditions.
Q3: What are the key factors influencing the rate of this compound's thermal degradation?
A3: The primary factors are temperature, pH, the presence of oxygen, and the composition of the matrix (e.g., solvent, presence of other compounds).
Q4: Are there any known thermal degradation products of this compound?
A4: While specific thermal degradation products are not extensively detailed in the provided search results, it is known that heating can lead to the formation of various derivatives. In the context of its glycoside, daidzin, heating can produce acetyl daidzin and this compound itself. For comprehensive identification of unknown degradation products, techniques like HPLC-MS are recommended.
Q5: What is a suitable analytical method for studying this compound degradation kinetics?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound and its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) can provide structural information for the identification of unknown compounds.
Data Presentation
Table 1: Summary of Kinetic Parameters for this compound Thermal Degradation
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Activation Energy (Ea) | Reference |
| 70-90 | 9 | Not specified | Not specified | 11.6 kcal/mol | |
| 70-90 | 7 & 9 | Not specified | Not specified | 34.1 kcal/mol (microcalorimetry, anaerobic) | |
| 100 | Not specified | Not specified | 139-176 min | Not specified | |
| 150 | Not specified | Not specified | ~1.9 times longer than at 150°C | Not specified | |
| 200 | Not specified | Not specified | ~8.2 times longer than at 200°C | Not specified |
Table 2: Influence of pH on this compound Degradation at 120°C
| pH | % Degradation | Reference |
| 9 | ~15% | |
| 7 | ~40% |
Experimental Protocols
Protocol 1: Determination of this compound Thermal Degradation Kinetics using HPLC
1. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare working solutions of this compound in buffered solutions at the desired pH values (e.g., pH 3.1, 5.6, 7.0, and 9.0). Ensure the final solvent concentration is low to avoid affecting the reaction.
2. Thermal Treatment:
-
Aliquot the this compound solutions into sealed vials to prevent evaporation.
-
Place the vials in a pre-heated oven or water bath set to the desired temperatures (e.g., 70, 80, 90, 120, 150°C).
-
At predetermined time intervals, remove a vial from the heat source and immediately place it in an ice bath to quench the reaction.
3. HPLC Analysis:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed.
-
Detection: Monitor the absorbance at the maximum wavelength for this compound (around 250-260 nm).
-
Quantification: Create a calibration curve using this compound standards of known concentrations. Calculate the concentration of this compound in the heated samples by comparing their peak areas to the calibration curve.
4. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time for each temperature.
-
If the plot is linear, the reaction follows first-order kinetics, and the negative of the slope is the degradation rate constant (k).
-
Calculate the activation energy (Ea) using the Arrhenius equation by plotting ln(k) versus the reciprocal of the absolute temperature (1/T).
Visualizations
Caption: Workflow for studying this compound thermal degradation kinetics.
References
minimizing batch-to-batch variation of daidzein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of daidzein, focusing on minimizing batch-to-batch variation to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is an isoflavone, a class of phytoestrogens found predominantly in soybeans and other legumes.[1] Its chemical structure is similar to that of 17β-estradiol, allowing it to bind to estrogen receptors (ERs).[2] this compound has a higher binding affinity for Estrogen Receptor Beta (ERβ) compared to Estrogen Receptor Alpha (ERα).[1][2][3] This preferential binding classifies it as a selective estrogen receptor modulator (SERM). Beyond ERs, this compound can also modulate other cellular signaling pathways and enzyme activities.
Q2: Why am I observing significant variability in my experimental results between different batches of this compound?
Batch-to-batch variation in this compound experiments can stem from several factors:
-
Purity and Impurities: The purity of the this compound powder can differ between batches. The presence of other isoflavones or contaminants can lead to off-target effects.
-
Stability and Degradation: this compound can degrade over time, especially under suboptimal storage conditions such as high temperatures, exposure to light, or inappropriate pH.
-
Solubility Issues: this compound has poor water solubility. Inconsistent dissolution of this compound in stock solutions can lead to inaccurate concentrations.
-
Metabolism in Cell Culture: The rate at which cells metabolize this compound can vary, affecting its bioavailability and the concentration of its active metabolites.
Q3: How should I properly store this compound powder and its stock solutions?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. If a stock solution stored at -20°C is older than one month, its efficacy should be re-evaluated.
Troubleshooting Guide
Issue 1: Inconsistent Potency or Efficacy Across Experiments
Q: My dose-response curves for this compound are shifting between experiments using different batches. What could be the cause?
A: This issue often points to problems with the concentration or integrity of your this compound. Here is a workflow to troubleshoot this problem:
Issue 2: Poor Solubility and Precipitation in Media
Q: I am noticing precipitation after diluting my this compound stock solution into my cell culture media. How can I prevent this?
A: this compound's low aqueous solubility can cause it to precipitate in aqueous media.
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing this compound stock solutions.
-
Final DMSO Concentration: When diluting the stock solution in your culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid cellular toxicity.
-
Stepwise Dilution: It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating due to a rapid change in concentration.
-
Co-solvents: For in vivo studies, co-solvents such as PEG400, Tween 80, or sodium carboxymethylcellulose (CMC-Na) can be used to improve solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 254.24 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or glass vials with Teflon-lined caps
-
-
Procedure:
-
Accurately weigh out 2.54 mg of this compound powder.
-
Add the this compound powder to a sterile tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: Quality Control of this compound Batches via HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and concentration of this compound.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm).
-
-
Mobile Phase and Elution:
-
An isocratic elution with a mobile phase consisting of a mixture of ammonium acetate and methanol (40:60) can be used.
-
The flow rate should be set to 1.0 mL/min.
-
-
Detection:
-
The effluents can be monitored at a wavelength of 254 nm.
-
-
Procedure:
-
Prepare a standard curve using a reference standard of this compound with known purity.
-
Prepare samples of each new batch of this compound by dissolving it in the mobile phase.
-
Inject the standards and samples into the HPLC system.
-
Compare the peak area and retention time of the new batches to the reference standard to determine purity and concentration.
-
Quantitative Data
Table 1: Thermal Stability of this compound
| Temperature | pH | Conditions | Observation | Reference |
| 70-90 °C | 7 and 9 | Model solution | Apparent first-order degradation kinetics. | |
| 100 °C | Not specified | Not specified | This compound is stable. | |
| > 135 °C | Not specified | Heating | Formation of this compound from its glucosides. | |
| > 200 °C | Not specified | Heating | This compound is relatively stable over 30 minutes. |
Signaling Pathways and Logical Relationships
This compound's Interaction with Estrogen Receptors
This compound primarily exerts its biological effects through its interaction with estrogen receptors, particularly ERβ. This interaction can trigger downstream signaling pathways that regulate gene expression.
Factors Influencing Experimental Reproducibility
Several interconnected factors can influence the reproducibility of experiments involving this compound. Proper handling and quality control are paramount.
References
addressing conflicting results in daidzein studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of daidzein studies and address conflicting experimental results.
Frequently Asked Questions (FAQs)
Q1: Why do studies report conflicting effects of this compound on cancer cells, sometimes showing it promotes growth and other times that it inhibits it?
A1: The conflicting effects of this compound are primarily due to its dual nature as a phytoestrogen, acting as both a weak estrogen agonist and an antagonist. The specific outcome of a this compound experiment can be influenced by several factors:
-
Dose-Dependent Effects: Low concentrations of this compound (typically below 10 µM) can mimic estrogen and stimulate the proliferation of estrogen receptor-positive (ER+) cancer cells like MCF-7.[1][2][3][4] In contrast, higher concentrations (often above 20 µM) tend to inhibit cell growth and induce apoptosis.[1]
-
Estrogen Receptor (ER) Status: The effect of this compound is highly dependent on the ER status of the cells. In ERα-positive cells, this compound can have a proliferative effect at low doses. In ERα-negative cells, it typically exhibits anti-proliferative effects. This compound shows a preferential binding affinity for ERβ over ERα, and the ratio of these receptors in a given cell type can dictate the cellular response.
-
Metabolism and Bioavailability: this compound is extensively metabolized by both liver enzymes and the gut microbiota. A key metabolite, equol, is produced by gut bacteria in only about 30-50% of the human population and has a higher estrogenic activity than this compound itself. Other metabolites, like this compound-4'-sulfate (D4S), may retain or have altered activity. Therefore, the observed effect depends on the metabolic profile of the experimental model or study population.
-
Presence of Other Hormones: The hormonal environment of the experiment can influence this compound's effect. In the presence of estradiol (E2), this compound can act as an anti-estrogen by competing for estrogen receptors.
Q2: What is equol and why is it important in this compound research?
A2: Equol is a metabolite of this compound produced by specific gut bacteria. It is considered a crucial factor in the biological activity of this compound for several reasons:
-
Higher Estrogenic Potency: Equol has a significantly higher binding affinity for estrogen receptors, particularly ERβ, and exhibits greater estrogenic activity than this compound.
-
Improved Bioavailability: Equol is more stable and readily absorbed than its precursor, this compound.
-
Inter-individual Variation: Only about one-third to one-half of the human population possesses the necessary gut bacteria to convert this compound to equol, leading to significant inter-individual differences in response to soy consumption. This "equol producer" status can be a critical variable in clinical and nutritional studies.
-
Distinct Biological Effects: In some studies, equol has shown different effects compared to this compound. For instance, one study found that dietary this compound stimulated the growth of estrogen-dependent mammary tumors in mice, whereas equol did not.
Q3: How should I prepare and handle this compound for in vitro experiments to ensure reproducibility?
A3: Proper preparation and handling of this compound are critical for obtaining reliable and reproducible results.
-
Solubility: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve this compound in an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Stability: this compound solutions can be sensitive to light and oxidation. Stock solutions in DMSO are reported to be stable for up to 2 months when stored at -20°C under an inert gas. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable, and it is not recommended to store them for more than one day. Recent research has also explored nanoparticle encapsulation to improve this compound's stability.
-
Purity: Ensure the purity of the this compound used in your experiments, as impurities can lead to unexpected biological effects.
Troubleshooting Guides
Problem 1: Inconsistent results in cell proliferation assays (e.g., MTT, WST-1).
| Possible Cause | Troubleshooting Step |
| Dose-dependent biphasic effect | Perform a wide range dose-response curve (e.g., 0.1 µM to 100 µM) to identify if this compound exhibits both stimulatory and inhibitory effects at different concentrations. |
| Solvent cytotoxicity | Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure that the observed effects are not due to the solvent. |
| Cell line ER status | Confirm the estrogen receptor (ERα and ERβ) expression profile of your cell line. The response to this compound can vary significantly between ER-positive and ER-negative cells. |
| This compound degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid prolonged exposure of solutions to light. |
Problem 2: Western blot results for signaling pathway proteins are not as expected.
| Possible Cause | Troubleshooting Step |
| Incorrect time point | Conduct a time-course experiment to determine the optimal time point for observing changes in protein expression or phosphorylation after this compound treatment. Signaling events can be transient. |
| This compound concentration | The activation or inhibition of signaling pathways can be dose-dependent. Test a range of concentrations to see if the effect on your target protein is specific to a certain dose. |
| Crosstalk between pathways | Be aware that this compound can modulate multiple signaling pathways, including PI3K/Akt, MAPK/ERK, and JNK. Consider investigating key proteins in related pathways to get a more complete picture. |
| Metabolism of this compound | If using a model system with metabolic capacity (e.g., primary cells, in vivo), consider that the observed effects might be due to this compound metabolites rather than the parent compound. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| MCF-7 | Breast Cancer | 50 | MTT | |
| A549 | Lung Cancer | 226.2 (24h), 130.5 (48h) | MTT | |
| H1975 | Lung Cancer | 257.3 (24h), 186.5 (48h) | MTT | |
| LOVO | Colon Cancer | 249.2 (24h) | MTT | |
| BEL-7402 | Liver Cancer | 59.7 | Not specified |
Table 2: Effects of this compound and its Metabolites on Neuroglobin (NGB) Levels in Breast Cancer Cells
| Compound | Cell Line | Concentration | Effect on NGB Levels | Reference |
| This compound (D) | MCF-7, T47D | 1-10 µM | Reduced | |
| This compound-4'-sulfate (D4S) | MCF-7, T47D | 0.1-1 µM | Reduced | |
| Equol (Eq) | MCF-7, T47D | 0.1-10 µM | Increased | |
| O-desmethylangolensin (O-DMA) | MCF-7 | 0.1 µM | Increased |
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound-containing medium and include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in DMF:water) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis for Signaling Proteins
This protocol outlines the general steps for analyzing protein expression changes induced by this compound.
-
Cell Lysis: After treating cells with this compound for the desired time and at the appropriate concentration, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., p-Akt, ERK, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Divergent Effects of this compound and Its Metabolites on Estrogen-Induced Survival of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Impacts of Genistein and this compound on Estrogen Conjugations in Human Breast Cancer Cells: A Targeted Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Daidzein vs. Genistein: A Comparative Analysis of Potency
An Objective Guide for Researchers and Drug Development Professionals
Daidzein and genistein, the two most prominent isoflavones found in soy products, have garnered significant scientific interest for their diverse biological activities, including estrogenic, anti-cancer, antioxidant, and anti-inflammatory effects. Structurally, they are very similar, differing by only a single hydroxyl group on the A ring of the flavonoid structure, which genistein possesses at the C-5 position. This subtle structural difference, however, translates into notable variations in their biological potency across different functional assays. This guide provides an objective comparison of the potency of this compound and genistein, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their study design and drug development efforts.
Comparative Analysis of Biological Potency
The relative potency of this compound and genistein is highly dependent on the biological context and the specific molecular targets involved. Genistein frequently exhibits higher potency in receptor binding, enzyme inhibition, and antiproliferative assays, which is often attributed to its additional hydroxyl group.
Estrogenic Activity: Estrogen Receptor Binding
Both this compound and genistein are classified as phytoestrogens due to their ability to bind to estrogen receptors (ERs), ERα and ERβ. However, they exhibit different binding affinities. Competitive binding assays consistently show that both isoflavones preferentially bind to ERβ over ERα. Genistein demonstrates a significantly higher binding affinity for both receptors compared to this compound. This enhanced affinity, particularly the 20- to 30-fold higher preference for ERβ, is a key factor in its more potent estrogenic and anti-proliferative activities in certain contexts.
Table 1: Relative Binding Affinity (RBA) of Isoflavones for Estrogen Receptors RBA is determined relative to 17β-estradiol (E2), where the binding affinity of E2 is set to 100%.
| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | ERβ vs ERα Preference |
| Genistein | ~0.5 - 5% | ~30 - 87% | ~20-30 fold |
| This compound | ~0.1 - 1% | ~0.5 - 18% | ~5-14 fold |
Note: RBA values can vary between studies depending on the specific assay conditions and source of the receptor.
The differential binding affinity and receptor preference are critical for understanding the tissue-specific effects of these isoflavones. ERα activation is often linked to cell proliferation in tissues like the breast and uterus, while ERβ activation is associated with anti-proliferative and anti-inflammatory effects.
Caption: Estrogen Receptor (ER) Signaling Pathway Activation by Genistein.
Antiproliferative and Cytotoxic Activity
In the context of cancer research, genistein consistently demonstrates greater antiproliferative potency than this compound across a variety of human cancer cell lines.[1] This is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. Studies have shown that genistein inhibits the growth of lung, pancreatic, breast, and prostate cancer cells more effectively than this compound, which often shows weak or no inhibitory effects at similar concentrations.[1] For example, in some prostate cancer cell lines, genistein has an IC50 in the range of 4.3–27 µM, while this compound is largely ineffective.[2]
Table 2: Comparative Antiproliferative Activity (IC50 in µM) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Genistein (µM) | This compound (µM) | Potency Difference |
| LNCaP | Prostate | 4.3 - 27 | > 100 (largely inactive) | Genistein significantly more potent |
| DU-145 | Prostate | 4.3 - 27 | > 100 (largely inactive) | Genistein significantly more potent |
| PC-3 | Prostate | ~40 | Weakly inhibitory | Genistein significantly more potent[1] |
| MDA-MB-231 | Breast | Dose-dependent inhibition | No significant inhibition | Genistein significantly more potent[1] |
| A549 | Lung | Dose-dependent inhibition | No significant inhibition | Genistein significantly more potent |
| PaCa-2 | Pancreatic | Dose-dependent inhibition | No significant inhibition | Genistein significantly more potent |
Note: IC50 values are highly dependent on the cell line, assay duration, and experimental conditions.
The higher potency of genistein is attributed not only to its estrogenic activity but also to its ability to inhibit key enzymes involved in cell proliferation and survival.
Enzyme Inhibition
Tyrosine Kinase Inhibition A major differentiator between the two isoflavones is genistein's well-established role as a broad-spectrum protein tyrosine kinase (PTK) inhibitor. It competitively binds to the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) kinase, disrupting downstream signaling pathways such as MAPK and PI3K/AKT that are crucial for cell proliferation, survival, and angiogenesis. This compound, lacking the 5-hydroxyl group, is a much weaker inhibitor of tyrosine kinases. This inhibitory action is a primary mechanism for genistein's potent anti-cancer effects, independent of its ER-mediated activities, especially at higher concentrations (>10 µM).
Caption: Inhibition of EGFR Tyrosine Kinase Signaling by Genistein.
Inhibition of Estrogen Metabolism Enzymes Both isoflavones can inhibit key enzymes in steroid hormone metabolism, such as sulfotransferases (SULTs), which conjugate estrogens for excretion. By inhibiting these enzymes, they can increase the levels of active estrogens in local tissues. Studies on MCF-7 breast cancer cells show that both are potent inhibitors of estrone (E1) and estradiol (E2) sulfation, but genistein is consistently more potent, as indicated by its lower inhibition constants (Ki).
Table 3: Comparative Inhibition of Estrogen Sulfation in MCF-7 Cells
| Parameter | Genistein | This compound |
| Ki for E1 Sulfation | 0.76 µM | 1.64 µM |
| Ki for E2 Sulfation | 0.32 µM | 0.48 µM |
| Source: Data from a targeted metabolomics study on MCF-7 cells. |
Antioxidant Activity
As antioxidants, this compound and genistein show comparable potency in some assays. Studies using the comet assay to measure DNA damage in lymphocytes found that this compound is just as effective as genistein in protecting cells from oxidative damage. Both significantly increased DNA protection at concentrations between 0.1 and 5 µM. However, other studies using different methods have suggested that genistein has slightly higher antioxidant capacity, which may be due to the additional hydroxyl group that can participate in scavenging free radicals. Overall, their potencies as direct antioxidants are considered to be in a similar range and physiologically relevant at concentrations achievable through diet.
Anti-inflammatory Activity
Both isoflavones exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. They can suppress the activation of key transcription factors such as NF-κB and STAT-1, which are crucial for the expression of inducible nitric oxide synthase (iNOS). In studies on activated macrophages, both genistein and this compound were shown to inhibit NF-κB and STAT-1 activation. In animal models of rheumatoid arthritis, both compounds reduced serum levels of TNF-α and IL-6, with genistein showing a more pronounced effect, suggesting it may be a more potent anti-inflammatory agent in this context.
Conclusion
While this compound and genistein share many biological activities, genistein is generally the more potent isoflavone . Its superior potency is most evident in:
-
Estrogen Receptor Binding: Genistein has a significantly higher binding affinity for both ERα and ERβ, with a stronger preference for ERβ.
-
Antiproliferative Activity: Genistein is a markedly more potent inhibitor of cancer cell growth across numerous cell lines.
-
Enzyme Inhibition: Genistein is a well-characterized, potent inhibitor of protein tyrosine kinases, a property largely absent in this compound. It is also a stronger inhibitor of key estrogen-metabolizing enzymes.
In terms of antioxidant activity , their potencies are often comparable, particularly in protecting against DNA damage. Both also demonstrate significant anti-inflammatory effects, though some in vivo models suggest a greater potency for genistein.
The choice between studying this compound or genistein should be guided by the specific biological question and target pathway. For research focused on potent ER modulation, tyrosine kinase inhibition, and anti-cancer effects, genistein is the more powerful agent. For studies where high potency might lead to off-target effects or where the specific actions of this compound and its metabolite equol are of interest, this compound remains a crucial compound for investigation.
Appendix: Experimental Protocols
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the relative binding affinity of a test compound (e.g., this compound or genistein) to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]-17β-estradiol.
Methodology:
-
Cytosol Preparation: Uterine cytosol containing ERs is prepared from ovariectomized rats. Uteri are homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4). The homogenate is centrifuged to remove the nuclear fraction, and the resulting supernatant is ultracentrifuged to obtain the clear cytosol, which is stored at -80°C.
-
Assay Setup: The assay is performed in tubes containing a fixed amount of uterine cytosol protein (e.g., 50-100 µg), a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled competitor (genistein, this compound, or unlabeled estradiol as a standard).
-
Incubation: The mixture is incubated, typically overnight (18-24 hours) at 4°C, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to each tube and incubated on ice. The HAP binds the receptor-ligand complexes. The slurry is then washed multiple times with buffer via centrifugation to remove the unbound [3H]-estradiol.
-
Quantification: A scintillation cocktail is added to the final HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of [3H]-estradiol binding against the log concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of [3H]-estradiol binding) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of Test Compound) x 100.
Caption: Experimental Workflow for the Estrogen Receptor Competitive Binding Assay.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to determine the IC50 values of compounds like genistein and this compound.
Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or genistein). Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) is added to each well.
-
Formazan Crystal Formation: The plate is incubated for an additional 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl, or an SDS-HCl solution) is added to each well to dissolve the formazan crystals. The plate is often shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength (e.g., >650 nm) may be used to reduce background noise.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated by plotting percent viability against the log concentration of the compound.
Caption: Experimental Workflow for the MTT Cell Viability Assay.
References
Daidzein vs. Genistein: A Comparative Analysis of Bioavailability
A comprehensive guide for researchers and drug development professionals on the relative bioavailability of two primary soy isoflavones, daidzein and genistein. This report synthesizes key pharmacokinetic data from multiple studies, outlines common experimental protocols, and visualizes the complex factors influencing the absorption and metabolism of these compounds.
The isoflavones this compound and genistein, predominantly found in soy products, have garnered significant scientific interest for their potential health benefits.[1][2] However, their efficacy is intrinsically linked to their bioavailability, which dictates the concentration and time course of the active compounds reaching systemic circulation. Understanding the nuances of this compound and genistein bioavailability is therefore critical for the design of clinical trials and the development of isoflavone-based therapeutics. This guide provides a detailed comparison of their pharmacokinetic profiles, supported by experimental data.
Comparative Pharmacokinetic Parameters
The bioavailability of this compound and genistein has been the subject of numerous studies, with findings sometimes appearing contradictory. This variation can be attributed to differences in study design, the chemical form of the isoflavone administered (aglycone versus glucoside), the food matrix, and individual subject characteristics.[1][3] The following table summarizes key pharmacokinetic parameters from several comparative studies in humans and animals.
| Parameter | This compound | Genistein | Species | Dosage and Form | Key Findings | Reference |
| Tmax (hours) | 7.4 | 5.5 | Human | 0.4 mg/kg (¹³C-labeled) | Genistein reaches peak serum concentration faster than this compound. | [4] |
| Cmax (µmol/L) | Lower | Significantly Higher | Human | 0.4 mg/kg (¹³C-labeled) | Maximum serum concentration of genistein is greater than this compound. | |
| Systemic Bioavailability | Lower | Higher | Human | 0.4 mg/kg (¹³C-labeled) | Genistein is more bioavailable than this compound. | |
| Urinary Recovery (%) | 30.1 | 9.0 | Human | 0.4 mg/kg (¹³C-labeled) | A higher percentage of ingested this compound is recovered in urine. | |
| Plasma Concentration (µmol/L) | 9.5 (at 2h) | Lower (at 2h) | Rat | 77 µmol/kg (conjugates) | Plasma this compound concentration was almost double that of genistein at 2 hours post-dose. | |
| Urinary Excretion (%) | 17.4 | 11.9 | Rat | 77 µmol/kg (conjugates) | Higher urinary excretion of this compound over a 48-hour period. | |
| Urinary Recovery (%) | ~21 | ~9 | Human | 0.7, 1.3, 2.0 mg/kg (from soymilk) | Urinary recovery of this compound was significantly greater than that of genistein. | |
| Bioavailability from Glucosides | Higher | Higher | Human | 1 mg/kg (pure compound) | Bioavailability is greater when ingested as β-glycosides compared to aglycones. | |
| Absolute Bioavailability (Aglycone) | 29-34% | 9-14% | Mouse | 1.2 mg/kg genistein, 0.55 mg/kg this compound (gavage) | This compound aglycone shows higher absolute bioavailability. |
Note: Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUC = Area under the plasma concentration-time curve. The chemical form administered can significantly impact bioavailability, with glycosides generally showing higher bioavailability than aglycones.
Experimental Protocols
The assessment of isoflavone bioavailability typically involves controlled administration of the compound to subjects, followed by serial collection of biological samples for analysis.
Human Pharmacokinetic Study Protocol
A representative experimental design to compare the pharmacokinetics of this compound and genistein in humans would involve a randomized, crossover study.
-
Subject Recruitment: A cohort of healthy volunteers is recruited. Exclusion criteria often include recent antibiotic use (which can alter gut microbiota and isoflavone metabolism) and high soy consumption.
-
Study Design: A randomized, two-phase crossover design is frequently employed. In the first phase, subjects receive a standardized dose of either this compound or genistein (or a soy product containing both). After a washout period (typically at least one week), subjects receive the other compound.
-
Administration: The isoflavones can be administered as pure compounds (aglycones or glucosides) in capsules or as part of a food matrix like soymilk or a soy-based supplement.
-
Sample Collection: Blood samples are collected at baseline and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12, 24, and 32 hours). Urine is also collected over specified intervals (e.g., 0-24h, 24-48h).
-
Sample Analysis: Plasma and urine samples are analyzed to quantify the concentrations of the parent isoflavone and its metabolites. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a common and sensitive analytical method. To measure total isoflavone concentration, samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to their aglycone forms.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t1/2).
Caption: A typical experimental workflow for a human bioavailability study of isoflavones.
Factors Influencing Bioavailability
The bioavailability of this compound and genistein is not solely dependent on the properties of the molecule itself but is influenced by a host of external and internal factors.
-
Chemical Form: Isoflavones exist in plants as glycosides (bound to a sugar molecule) and in smaller amounts as aglycones (without the sugar). While it was initially thought that aglycones would be more readily absorbed, some studies suggest that glycosides may have higher overall bioavailability. The hydrolysis of glycosides to aglycones by gut microbiota is a critical step for absorption.
-
Food Matrix: The food in which isoflavones are consumed can impact their absorption. For instance, a high-fiber diet may decrease the bioavailability of genistein. Conversely, isoflavones from supplements may be more bioavailable than those from soy-based foods in some cases. However, other research suggests that isoflavones from soy foods may be more bioavailable than from supplements.
-
Gut Microbiota: The composition and activity of an individual's gut microbiota play a crucial role in isoflavone metabolism. Gut bacteria are responsible for hydrolyzing isoflavone glycosides to their absorbable aglycone forms. Furthermore, this compound can be metabolized by certain gut bacteria into equol, a metabolite with higher estrogenic activity.
-
Host Factors: Genetic factors, age, and sex can also influence isoflavone metabolism and bioavailability. However, one review found no difference in bioavailability between pre- and postmenopausal women.
Caption: Key determinants of this compound and genistein bioavailability.
Conclusion
The available evidence indicates that both this compound and genistein are well-absorbed in humans, though their pharmacokinetic profiles differ. Genistein generally exhibits a higher maximum plasma concentration and greater systemic bioavailability compared to this compound in some human studies. Conversely, other studies in humans and rats have reported a higher bioavailability for this compound. These discrepancies highlight the significant influence of the study design, the form of isoflavone administered, and the food matrix. The metabolism by gut microbiota is a critical and variable factor influencing the ultimate bioavailability and physiological effects of these isoflavones. For researchers and drug development professionals, a thorough understanding of these influencing factors is paramount for accurately interpreting study results and for designing effective interventions and products based on these bioactive soy compounds.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Higher bioavailability of isoflavones after a single ingestion of a soya-based supplement than a soya-based food in young healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparing the pharmacokinetics of this compound and genistein with the use of 13C-labeled tracers in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein: A Comparative Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of daidzein, a prominent isoflavone found in soy and other legumes.[1][2] By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Mechanism of Action: Inhibition of Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
NF-κB Signaling Pathway:
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (specifically the p65 subunit) to translocate to the nucleus, where it initiates the transcription of genes encoding pro-inflammatory cytokines and enzymes.[3]
This compound has been shown to effectively inhibit this cascade. Studies have demonstrated that this compound treatment suppresses the phosphorylation of IKKα/β, IκBα, and the p65 subunit of NF-κB. This inhibition prevents the nuclear translocation of p65, thereby downregulating the expression of inflammatory genes.
MAPK Signaling Pathway:
The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stimuli, including inflammation. This compound has been observed to suppress the phosphorylation of p38 and ERK in LPS-stimulated macrophages. However, its inhibitory effect on JNK phosphorylation appears to be less significant. In other models, this compound has been shown to inhibit JNK phosphorylation.
Comparative Efficacy of this compound
In Vitro Studies:
The anti-inflammatory effects of this compound have been extensively validated in various in vitro models. A common experimental setup involves the use of macrophage cell lines, such as RAW264.7, stimulated with LPS to mimic an inflammatory response.
| Inflammatory Marker | Cell Line | Treatment | Concentration | % Inhibition / Reduction | Reference |
| Nitric Oxide (NO) | RAW264.7 | This compound | 50 µM | Significant reduction | |
| TNF-α | RAW264.7 | This compound | 50 µM | Significant reduction | |
| IL-6 | RAW264.7 | This compound | 50 µM | Significant reduction | |
| IL-6 | MH7A (synovial cells) | This compound | 10 µg/ml | Significant inhibition | |
| COX-2 | RAW264.7 | This compound | 50 µM | Significant reduction | |
| iNOS | RAW264.7 | This compound | 50 µM | Significant reduction | |
| Ccl2 mRNA | RAW264 Macrophages | This compound | - | Decreased levels | |
| Il6 mRNA | RAW264 Macrophages | This compound | - | Decreased levels |
Comparison with Other Compounds:
| Compound | Model | Key Findings | Reference |
| Daidzin (glycoside form) | LPS-stimulated RAW264.7 cells | Similar potency to this compound in suppressing inflammation. Inhibited p38/ERK MAPK and NF-κB p65. | |
| Genistein (isoflavone) | IL-1β-stimulated MH7A cells | This compound inhibited IL-6 production, while genistein did not show a significant effect in this model. | |
| Genistein (isoflavone) | Collagen-induced arthritis in rats | Both this compound and genistein reduced serum TNF-α and IL-6. | |
| Dexamethasone (corticosteroid) | Collagen-induced arthritis in rats | This compound and dexamethasone both reduced serum TNF-α and IL-6. |
In Vivo Studies:
Animal models provide crucial insights into the systemic anti-inflammatory effects of this compound. In a rat model of collagen-induced arthritis, oral administration of this compound demonstrated significant therapeutic effects.
| Parameter | Animal Model | Treatment | Dosage | Outcome | Reference |
| Serum TNF-α | Collagen-induced arthritis in rats | This compound | 20 mg/kg | Significant reduction | |
| Serum IL-6 | Collagen-induced arthritis in rats | This compound | 20 mg/kg | Significant reduction | |
| Ear Thickness | Delayed-type hypersensitivity in rats | This compound | 20 mg/kg | Significantly lower than control | |
| Myocardial Infarct Size | Ischemia/reperfusion in rats | This compound | 10 mg/kg, i.p. | Reduced by 52.8% |
Experimental Protocols
A generalized workflow for validating the anti-inflammatory effects of a compound like this compound is outlined below.
Detailed Methodologies:
-
Cell Culture and Treatment: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. A standard curve using sodium nitrite is generated to quantify the results.
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then incubated with primary antibodies against target proteins (e.g., COX-2, iNOS, phospho-p65, total-p65, phospho-ERK, total-ERK) followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from the cells and reverse-transcribed into cDNA. Real-time PCR is then performed using specific primers for the genes of interest (e.g., Tnf, Il6, Nos2, Ptgs2) to quantify their mRNA expression levels. Gene expression is typically normalized to a housekeeping gene such as β-actin.
Conclusion
The collective evidence from in vitro and in vivo studies strongly supports the anti-inflammatory properties of this compound. Its ability to modulate the NF-κB and MAPK signaling pathways leads to a significant reduction in the production of key inflammatory mediators. Comparative studies indicate that this compound's efficacy is comparable to its glycoside, daidzin, and in some contexts, to the established anti-inflammatory drug dexamethasone. These findings underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapies. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic utility in human inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Isoflavones with an Emphasis on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoflavones daidzin and this compound inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoflavones daidzin and this compound inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Daidzein vs. Equol: A Comparative Analysis of Bioactivity for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioactivities of the soy isoflavone daidzein and its gut-microbiota-derived metabolite, equol. This guide synthesizes experimental data on their estrogenic, antioxidant, anti-inflammatory, and cell proliferation effects, providing a basis for informed research and development decisions.
Introduction
This compound, a prominent isoflavone found in soy products, has garnered significant attention for its potential health benefits. However, its bioactivity is profoundly influenced by its metabolism within the human gut. A subset of the population, known as "equol producers," possesses the necessary intestinal microflora to convert this compound into equol. This metabolic conversion is a critical determinant of the physiological effects of soy consumption, as equol often exhibits more potent and diverse biological activities than its precursor. This guide provides a detailed comparative analysis of the bioactivities of this compound and equol, supported by experimental data, to elucidate their distinct mechanisms of action and therapeutic potential.
I. Estrogenic Activity and Estrogen Receptor Binding
Equol consistently demonstrates a higher affinity for estrogen receptors (ERs) compared to this compound, with a particular preference for ERβ.[1][2] This enhanced binding affinity translates to greater estrogenic potency.
Table 1: Comparative Estrogen Receptor (ER) Binding Affinity of this compound and Equol
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA, E2=100) | β/α Selectivity Ratio | Reference |
| This compound | ERα | >1000 | <0.1 | \multirow{2}{}{~30} | [2] |
| ERβ | ~35 | 2.1 | [2] | ||
| S-Equol | ERα | 6.41 | - | \multirow{2}{}{13} | [3] |
| ERβ | 0.73 | - | |||
| R-Equol | ERα | 50 | - | \multirow{2}{*}{0.29} | |
| ERβ | >100 | - |
Note: Lower Ki values indicate higher binding affinity. RBA is the relative binding affinity compared to 17β-estradiol (E2). S-equol is the enantiomer produced by human intestinal bacteria.
The differential binding affinities of this compound and equol for ERα and ERβ are crucial, as the tissue distribution of these receptor subtypes varies, leading to tissue-specific effects.
Signaling Pathway: Estrogen Receptor Activation
Caption: Estrogen receptor signaling pathway for this compound and equol.
II. Effects on Cancer Cell Proliferation
The impact of this compound and equol on cancer cell growth is complex and often dose-dependent. In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, both compounds can stimulate proliferation at low concentrations. However, equol has been shown to be significantly more potent in this regard.
Table 2: Comparative Effects of this compound and Equol on MCF-7 Breast Cancer Cell Proliferation
| Compound | Concentration for Maximal Stimulation (in vitro) | Potency vs. This compound (pS2 mRNA expression) | Effect on Tumor Growth (in vivo, athymic mice) | Reference |
| This compound | 1 µM | 1x | Slight stimulatory effect | |
| Equol | 1 µM | 100x | No significant stimulation |
Interestingly, while equol is a more potent stimulator of ER-positive cell proliferation in vitro, studies in animal models have shown that dietary equol did not significantly stimulate the growth of MCF-7 tumors, whereas this compound had a slight stimulatory effect. This discrepancy may be due to pharmacokinetic and metabolic factors in vivo. In contrast, at higher concentrations, equol has been reported to inhibit the growth of certain cancer cells, including estrogen receptor-negative (ER-) breast cancer cells.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for a typical MTT cell viability assay.
III. Antioxidant Activity
Equol is consistently reported to possess stronger antioxidant activity than this compound. This is attributed to its chemical structure, which allows for more effective scavenging of reactive oxygen species (ROS).
Table 3: Comparative Antioxidant Activity of this compound and Equol
| Assay | Compound | Relative Antioxidant Activity | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | This compound | Lower | |
| Equol | Higher | ||
| LDL Oxidation Inhibition | This compound | Lower | |
| Equol | Higher | ||
| Catalase and Superoxide Dismutase (SOD) Activity in HepG2 cells | This compound | Increased activity | |
| Equol | More pronounced increase in activity |
Studies have shown that equol is more effective than this compound at inhibiting lipid peroxidation and exhibits higher activity in various antioxidant assays. Furthermore, both this compound and equol can stimulate the activity and expression of antioxidant enzymes such as catalase and superoxide dismutase, with equol demonstrating a more potent effect.
IV. Anti-inflammatory Effects
Equol has demonstrated superior anti-inflammatory properties compared to this compound in various in vitro models. Equol can effectively inhibit the production of key inflammatory mediators.
Table 4: Comparative Anti-inflammatory Effects of this compound and Equol in Macrophages/Microglia
| Inflammatory Mediator | This compound Effect | Equol Effect | Reference |
| Nitric Oxide (NO) Production | No significant effect | Significant inhibition | |
| Prostaglandin E2 (PGE2) Production | No significant effect | Significant inhibition | |
| TNF-α Production | - | Inhibition | |
| IL-6 Production | - | Inhibition | |
| iNOS Expression | - | Inhibition | |
| COX-2 Expression | - | Inhibition |
Equol's anti-inflammatory actions are mediated, in part, through the inhibition of pathways involving NF-κB and MAP kinases, leading to the downregulation of pro-inflammatory enzymes like iNOS and COX-2.
Signaling Pathway: Inhibition of Inflammatory Response
Caption: Equol's inhibition of key inflammatory signaling pathways.
V. Bioavailability and Metabolism
A critical distinction between this compound and equol lies in their origin and bioavailability. This compound is directly consumed from soy products, while equol is a metabolite produced by specific gut bacteria. Only about 30-50% of the human population can produce equol. Equol is more stable and has a lower clearance rate from the body compared to this compound, which may contribute to its enhanced bioactivity.
Logical Relationship: this compound Metabolism to Equol
Caption: Metabolic conversion of this compound to equol by gut microbiota.
VI. Experimental Protocols
A. Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Reaction: A constant amount of uterine cytosol and a fixed concentration of [3H]-estradiol are incubated with increasing concentrations of the competitor compound (this compound or equol).
-
Separation of Bound and Free Ligand: The receptor-bound [3H]-estradiol is separated from the unbound ligand, often using hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated as (IC50 of estradiol / IC50 of competitor) x 100.
B. MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 10^4–10^5 cells/well and allowed to adhere.
-
Treatment: The cell culture medium is replaced with medium containing various concentrations of this compound or equol, along with appropriate controls.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well (final concentration ~0.5 mg/mL) and incubated for 1-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, SDS-HCl solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
C. Western Blot for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Cells or tissues are lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., iNOS, COX-2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The band intensity corresponds to the level of protein expression.
Conclusion
The bioconversion of this compound to equol by the gut microbiota represents a pivotal event that significantly enhances the bioactivity of soy isoflavones. Equol consistently demonstrates superior estrogenic, antioxidant, and anti-inflammatory properties compared to its precursor, this compound. However, the effects on cell proliferation are more nuanced and can be context-dependent. The fact that only a segment of the population can produce equol has profound implications for personalized nutrition and the development of therapeutic agents based on these compounds. For researchers and drug development professionals, understanding the distinct bioactivities and mechanisms of this compound and equol is paramount for designing effective studies and harnessing their full therapeutic potential. Future research should continue to explore the differential effects of these compounds in various physiological and pathological contexts, with a particular focus on the implications of the "equol producer" phenotype.
References
- 1. Equol: A Bacterial Metabolite from The this compound Isoflavone and Its Presumed Beneficial Health Effects [mdpi.com]
- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equol, a natural estrogenic metabolite from soy isoflavones: convenient preparation and resolution of R- and S-equols and their differing binding and biological activity through estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
daidzein vs 17β-estradiol: estrogenic activity comparison
A Comparative Guide to the Estrogenic Activity of Daidzein and 17β-Estradiol
Introduction
This guide provides a detailed comparison of the estrogenic activity of the endogenous hormone 17β-estradiol and the soy-derived phytoestrogen, this compound. 17β-estradiol is the most potent and primary circulating estrogen in humans, playing a crucial role in a vast array of physiological processes. This compound, an isoflavone found in soybeans and other legumes, is structurally similar to 17β-estradiol, allowing it to bind to and activate estrogen receptors (ERs).[1][2] This interaction forms the basis of its estrogenic and potential health-modulating effects. For researchers and drug development professionals, understanding the quantitative differences in their activities is critical for evaluating the therapeutic potential and safety of phytoestrogens.
Mechanism of Action: Estrogen Receptor Signaling
Both 17β-estradiol and this compound exert their effects primarily by binding to the two main subtypes of estrogen receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3][4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activator or co-repressor proteins to modulate gene transcription.[3] This signaling cascade ultimately leads to the physiological responses associated with estrogens. While both compounds activate this pathway, their differing affinities for ERα and ERβ result in distinct, tissue-specific biological outcomes.
Caption: Classical estrogen receptor signaling pathway initiated by ligand binding.
Quantitative Comparison of Estrogenic Activity
The estrogenic potency of a compound is typically evaluated based on three key parameters: its binding affinity to estrogen receptors, its ability to activate the transcription of estrogen-responsive genes, and its effect on the proliferation of estrogen-dependent cells.
Table 1: Estrogen Receptor Binding Affinity
Receptor binding assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled 17β-estradiol from the ER. The Relative Binding Affinity (RBA) is calculated relative to 17β-estradiol, which is set at 100%. This compound consistently shows a significantly lower binding affinity for both ER subtypes compared to 17β-estradiol. Notably, this compound exhibits a preferential binding to ERβ over ERα.
| Compound | Receptor Subtype | Relative Binding Affinity (RBA %) | Reference |
| 17β-Estradiol | ERα | 100 | |
| ERβ | 100 | ||
| This compound | ERα | ~0.1 - 1 | |
| ERβ | ~0.5 - 20 |
Note: RBA values can vary between studies due to different experimental conditions.
Table 2: Transcriptional Activation in Reporter Gene Assays
Reporter gene assays quantify the ability of a compound to induce gene expression via an ERE. Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an ERE promoter. The potency is often expressed as the EC50 value, the concentration required to elicit 50% of the maximal response. This compound is a full agonist but is substantially less potent than 17β-estradiol.
| Compound | Assay System | EC50 (Molar) | Relative Potency (Estradiol = 1) | Reference |
| 17β-Estradiol | ERE-CAT (MCF-7 cells) | 1 x 10⁻¹¹ | 1 | |
| This compound | ERE-CAT (MCF-7 cells) | > 1 x 10⁻⁷ | < 0.0001 |
Table 3: Proliferative Effect in E-SCREEN Assay
The Estrogen-Stimulated Cell Proliferation (E-SCREEN) assay measures the mitogenic effect of compounds on estrogen-dependent cells, typically MCF-7 human breast cancer cells. The results confirm that this compound can stimulate cell proliferation, but at concentrations several orders of magnitude higher than 17β-estradiol.
| Compound | Cell Line | Proliferative EC50 (Molar) | Relative Proliferative Effect (RPE %) | Reference |
| 17β-Estradiol | MCF-7 | ~1 x 10⁻¹¹ | 100 | |
| This compound | MCF-7 | ~3 x 10⁻⁸ - 1 x 10⁻⁷ | ~100 (at high conc.) |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are the standard protocols for the key assays used to compare estrogenic activity.
Estrogen Receptor Competitive Binding Assay
This assay quantifies the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a high-affinity labeled ligand.
Methodology:
-
Receptor Preparation: Human recombinant ERα or ERβ is prepared in a suitable buffer.
-
Ligand Preparation: A constant, low concentration of a high-affinity radioligand (e.g., [³H]17β-estradiol) is used.
-
Competition: The receptor and radioligand are incubated with increasing concentrations of the unlabeled test compound (this compound) or the reference compound (17β-estradiol).
-
Separation: After reaching equilibrium, bound and free radioligand are separated, often using a hydroxylapatite or charcoal-dextran method.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The relative binding affinity (RBA) is then calculated.
Caption: Workflow for an estrogen receptor competitive binding assay.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate transcription through the ER signaling pathway.
Methodology:
-
Cell Culture & Transfection: A suitable cell line (e.g., HeLa or MCF-7) is cultured. Cells are transiently or stably transfected with two plasmids: one expressing the human ER (ERα or ERβ) and a second containing a luciferase reporter gene driven by an ERE-containing promoter.
-
Compound Treatment: Transfected cells are treated with a range of concentrations of the test compound (this compound) or 17β-estradiol for 18-24 hours.
-
Cell Lysis: After incubation, the cells are washed and lysed to release the cellular contents, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate (luciferin) is added to the cell lysate. The light produced by the enzymatic reaction is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration). A dose-response curve is generated to determine the EC50 value.
Caption: Workflow for an ERE-luciferase reporter gene assay.
E-SCREEN (Cell Proliferation) Assay
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells.
Methodology:
-
Cell Culture: MCF-7 cells, which are ER-positive, are maintained in a standard growth medium.
-
Hormone Deprivation: Before the experiment, cells are cultured in a medium without phenol red (a weak estrogen) and with charcoal-stripped serum to remove endogenous estrogens and minimize basal proliferation.
-
Seeding and Treatment: Cells are seeded into multi-well plates and allowed to attach. They are then treated with various concentrations of the test compound (this compound) or 17β-estradiol.
-
Incubation: The cells are incubated for approximately 6-7 days to allow for cell division.
-
Quantification of Proliferation: Cell number is determined. Historically, this was done by cell counting, but modern methods use assays like the sulforhodamine B (SRB) colorimetric assay, which measures total cellular protein.
-
Data Analysis: A dose-response curve is constructed to determine the EC50 for proliferation and the maximal proliferative effect relative to 17β-estradiol.
References
- 1. This compound and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy [mdpi.com]
- 2. This compound and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Differential Effects of Daidzein Across Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of potential therapeutic compounds across different cellular contexts is paramount. This guide provides a comparative analysis of the experimental effects of daidzein, a soy isoflavone, on various cancer cell lines. By cross-validating its impact, we can better elucidate its mechanisms of action and potential as an anti-cancer agent.
This compound has been shown to exhibit a range of effects on cancer cells, from inducing apoptosis and cell cycle arrest to modulating key signaling pathways. However, the extent of these effects varies significantly depending on the cell line, highlighting the importance of a comparative approach. This guide synthesizes experimental data to offer a clearer perspective on this compound's differential activity.
Comparative Efficacy of this compound: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The table below summarizes the IC50 values of this compound in several cancer cell lines, demonstrating its varied cytotoxic effects.
| Cell Line | Cancer Type | IC50 of this compound (µM) | Reference |
| MCF-7 | Breast Cancer | 50 | [1][2] |
| BEL-7402 | Hepatocellular Carcinoma | 59.7 ± 8.1 | [3] |
| A-375 | Melanoma | 18 | [4] |
| 143B | Osteosarcoma | 63.59 | [5] |
| U2OS | Osteosarcoma | 125 | |
| HeLa | Cervical Cancer | 20 | |
| A549 | Lung Cancer | >100 | |
| HepG-2 | Hepatocellular Carcinoma | >100 | |
| MG-63 | Osteosarcoma | >100 | |
| PC-3 | Prostate Cancer | Weakly inhibited | |
| MDA-MB-231 | Breast Cancer | No inhibition |
As the data indicates, this compound shows moderate cytotoxic activity against cell lines such as MCF-7, BEL-7402, and A-375, while others like A549 and HepG-2 are significantly less sensitive. This variability underscores the cell-specific nature of this compound's action.
Delving into the Molecular Mechanisms: Signaling Pathways
This compound's anti-cancer effects are mediated through the modulation of various signaling pathways. A prominent mechanism observed in sensitive cell lines, such as the MCF-7 breast cancer cell line, is the induction of apoptosis via the intrinsic mitochondrial pathway.
Figure 1. this compound-induced mitochondrial apoptosis pathway in MCF-7 cells.
In MCF-7 cells, this compound treatment leads to an increase in reactive oxygen species (ROS), which in turn disrupts the mitochondrial membrane potential. This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. These events trigger the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-7, culminating in apoptotic cell death.
Beyond apoptosis, this compound has been observed to induce cell cycle arrest at different phases in various cell lines. For instance, in BEL-7402 cells, this compound causes cell cycle arrest at the G2/M phase. In contrast, it induces a G0/G1 phase arrest in A-375 melanoma cells and prostate cancer cell lines.
Experimental Protocols: A Guide to Methodology
To ensure the reproducibility and cross-validation of these findings, detailed experimental protocols are crucial. Below are summaries of the key methodologies used in the cited studies.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5x10³ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µl of MTT solution (5 mg/ml) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µl of a solubilization solution, such as dimethylformamide and sodium dodecyl sulfate, or DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the this compound concentration on a logarithmic graph.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with this compound are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. β-actin is often used as a loading control to normalize the data.
Conclusion
The cross-validation of this compound's effects across different cell lines reveals a complex and context-dependent anti-cancer activity. While it demonstrates significant efficacy in certain breast, liver, and skin cancer cell lines, its impact is less pronounced in others. The primary mechanism of action in sensitive cells appears to be the induction of apoptosis through the mitochondrial pathway, coupled with cell cycle arrest. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of this compound and highlight the necessity of cell-line-specific validation in pre-clinical studies. This comparative approach is essential for identifying the cancer types most likely to respond to this compound-based therapies and for guiding future drug development efforts.
References
- 1. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production [journal.waocp.org]
- 3. Effects of this compound in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effects of this compound against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of inhibition effect of this compound on osteosarcoma cells based on experimental validation and systematic pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein's Efficacy Across Disease Models: A Comparative Guide
Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention within the scientific community for its diverse pharmacological activities. Its structural similarity to estrogen allows it to interact with estrogen receptors, yet its therapeutic actions extend far beyond hormonal modulation. This guide provides a comparative analysis of this compound's efficacy in various preclinical animal models, presenting quantitative data, detailed experimental protocols, and key signaling pathways to inform future research and drug development.
Neurodegenerative Disorders
This compound has demonstrated neuroprotective effects in animal models of both Alzheimer's and Parkinson's disease, primarily through its antioxidant and anti-inflammatory properties.
| Disease Model | Animal Model | This compound Treatment Protocol | Key Quantitative Findings | Comparison/Control | Citation |
| Alzheimer's Disease | Streptozotocin (STZ)-induced Wistar rats | 10 and 20 mg/kg body weight | Significant improvement in learning and memory in the Morris water maze test. Restored levels of malondialdehyde (MDA), catalase (CAT), superoxide dismutase (SOD), and glutathione (GSH). | Compared to STZ-induced untreated rats. | [1][2] |
| Parkinson's Disease | MPTP-induced C57BL/6 mice | Not specified | Improved motor coordination and grip strength. Significantly restored dopamine levels and reduced pro-inflammatory mediators (TNF-α, IL-1β, IL-6). | Compared to MPTP-induced untreated mice. | [3] |
| Parkinson's Disease | MPTP-induced C57/BL6J mice | Not specified | Improved movement disorders and reduced the loss of dopamine neurons. Attenuated GSK3β activity and increased expression of Nrf2 and downstream antioxidants (SOD1, SOD2, CAT). | Compared to MPTP-induced untreated mice. | [4] |
| Chronic Stress-Induced Depression | Chronic Unpredictable Mild Stress (CUMS) mice | 1 mg/kg body weight, orally | Decreased depressive and anxiety-like behaviors. Improved motor coordination and memory. Improved ERK1/2, pERK1/2, and mTOR expressions in the cortex, hippocampus, and medulla. | Compared to CUMS-induced untreated mice. | [5] |
Streptozotocin-Induced Alzheimer's Disease Model in Rats
-
Animals: Male Wistar rats.
-
Disease Induction: Intracerebroventricular (ICV) injection of streptozotocin (STZ) is used to induce a state that mimics many aspects of Alzheimer's disease.
-
Treatment: Following STZ induction, rats are treated with this compound (10 and 20 mg/kg body weight) for a specified period.
-
Behavioral Assessment: The Morris water maze test is employed to evaluate spatial learning and memory. Spontaneous locomotor activity is also monitored.
-
Biochemical Analysis: Brain tissues (cerebral cortex and hippocampus) are homogenized to measure levels of oxidative stress markers, including malondialdehyde (MDA), catalase (CAT), superoxide dismutase (SOD), and reduced glutathione (GSH).
-
Histopathology: Brain sections are stained to observe neuronal damage and other pathological changes in the cerebral cortex and hippocampus.
MPTP-Induced Parkinson's Disease Model in Mice
-
Animals: C57BL/6 or C57/BL6J mice.
-
Disease Induction: Mice are intraperitoneally injected with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce Parkinsonian symptoms through the selective destruction of dopaminergic neurons.
-
Treatment: this compound is administered to the mice, and its effects are compared against an untreated MPTP group.
-
Motor Function Tests: Behavioral tests such as footprint analysis, grip strength tests, and rotarod tests are used to assess motor coordination and deficits.
-
Biochemical Analysis: Brain tissue is analyzed for dopamine levels. Levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 are also measured.
-
Western Blot Analysis: Protein expression levels of key signaling molecules, such as GSK3β and Nrf2, and downstream antioxidants are quantified.
References
- 1. Protective effect of this compound against streptozotocin-induced Alzheimer's disease via improving cognitive dysfunction and oxidative stress in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exerts neuroprotective activity against MPTP-induced Parkinson's disease in experimental mice and lipopolysaccharide-induced BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Roles of this compound Through Extracellular Signal-Regulated Kinases Dependent Pathway In Chronic Unpredictable Mild Stress Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Naturally Sourced Daidzein for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced daidzein is a critical decision that can impact experimental outcomes, reproducibility, and scalability. This guide provides an objective comparison of the two forms, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate material for your research needs.
This compound (4',7-dihydroxyisoflavone) is a prominent isoflavone phytoestrogen found in soybeans and other leguminous plants.[1] Its structural similarity to estrogen allows it to interact with estrogen receptors, leading to a wide range of biological activities that are of interest in fields such as oncology, endocrinology, and cardiology.[2] As research into this compound's therapeutic potential continues, understanding the nuances between its synthetic and natural forms is paramount.
Production and Sourcing: From Plant to Powder
The origin of this compound dictates its production process and, consequently, its impurity profile and composition.
Naturally Sourced this compound: In nature, this compound is predominantly found in its glycosylated form, daidzin.[3][4] Extraction from soybeans is the most common method for obtaining natural this compound. This multi-step process typically involves defatting the soy material, followed by extraction with a solvent like ethanol. The extracted glycosides are then hydrolyzed, often using enzymes or acid catalysis, to release the aglycone form, this compound, which is subsequently purified through techniques like column chromatography.[5]
Synthetic this compound: Chemical synthesis offers an alternative route to this compound, providing a product that is not reliant on botanical sources. Various synthetic pathways have been reported, often starting from precursors like resorcinol and p-hydroxyphenylacetic acid. Synthesis allows for the production of this compound with a potentially high degree of purity and consistency. It is also the method of choice for producing isotopically labeled this compound (e.g., ¹³C- or ¹⁴C-labeled), which is an invaluable tool for pharmacokinetic and metabolism studies.
The following diagram illustrates the general workflows for obtaining this compound from both natural and synthetic sources.
Caption: Figure 1. General Production Workflows.
Physicochemical Properties: A Comparison of Purity and Impurities
A key differentiator between synthetic and natural this compound is the purity and the nature of potential impurities. Synthetic this compound, produced in a controlled chemical environment, can achieve very high purity levels. In contrast, natural extracts, even after extensive purification, may contain other related isoflavones or plant-derived compounds.
| Property | Synthetic this compound | Naturally Sourced this compound |
| Purity | Typically high, often >98% or >99%. Certified reference materials are available with purities exceeding 99.9%. | Purity can be variable depending on the extraction and purification methods. High-purity extracts can be obtained (>90%), but may still contain other isoflavones like genistein and glycitein. |
| Common Impurities | Residual solvents, unreacted starting materials, and by-products from the chemical synthesis. | Other isoflavones (e.g., genistein, glycitein), isoflavone glycosides, fatty acids, and other phytochemicals from the source plant. |
| Consistency | Generally high lot-to-lot consistency due to controlled manufacturing processes. | Can vary depending on the source material (e.g., soybean cultivar, growing conditions) and processing. |
Table 1. Comparison of Physicochemical Properties.
Biological Activity and Efficacy
From a pharmacological standpoint, the biological activity of this compound, regardless of its source, is attributed to its specific molecular structure. Therefore, pure synthetic and pure natural this compound are expected to have identical biological activity. However, the presence of other compounds in natural extracts could potentially modulate the overall biological effect.
This compound exerts many of its effects through the estrogen signaling pathway. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential binding to ERβ. This selective binding is a key aspect of its activity, leading to its classification as a selective estrogen receptor modulator (SERM).
The following diagram illustrates the simplified signaling pathway of this compound's interaction with estrogen receptors.
Caption: Figure 2. This compound Estrogen Receptor Signaling.
Pharmacokinetics and Bioavailability
Studies on the pharmacokinetics of this compound have been conducted using both naturally sourced and isotopically labeled synthetic forms. The bioavailability of this compound is influenced by its form (aglycone vs. glycoside) and metabolism by gut microbiota. While direct comparative studies are limited, data from separate studies can provide insights.
| Parameter | Value | Source of this compound | Reference |
| Time to Peak (Tmax) | ~7.4 hours | ¹³C-labeled (Synthetic) | |
| Half-life (t½) | ~7.75 hours | ¹³C-labeled (Synthetic) | |
| Urinary Recovery | ~21% of ingested dose | Soymilk (Natural) |
Table 2. Pharmacokinetic Parameters of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for robust scientific findings. Below are summaries of common methods for the extraction of natural this compound and a standard in vitro assay to assess its biological activity.
Protocol 1: Extraction and Purification of this compound from Soybeans
This protocol provides a general overview of the steps involved in extracting this compound from soy flour.
-
Defatting: Soybean powder is defatted using a solvent like hexane to remove lipids.
-
Extraction: The defatted material is then extracted with an aqueous ethanol solution (e.g., 70% ethanol).
-
Hydrolysis: The extract, containing daidzin and other glycosides, is subjected to enzymatic (e.g., using β-glucosidase) or acid hydrolysis to cleave the sugar moieties and yield the aglycone, this compound.
-
Purification: The crude this compound is purified using chromatographic techniques, such as column chromatography with silica gel or macroporous resins, to isolate this compound from other compounds.
-
Quantification: The purity and concentration of the final product are typically determined by High-Performance Liquid Chromatography (HPLC).
Protocol 2: MCF-7 Cell Proliferation Assay
The MCF-7 human breast cancer cell line, which is estrogen receptor-positive, is commonly used to assess the estrogenic or anti-estrogenic activity of compounds like this compound.
-
Cell Culture: MCF-7 cells are cultured in a suitable medium, often phenol red-free to avoid estrogenic interference, supplemented with serum. For experiments, charcoal-stripped serum is used to remove endogenous hormones.
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to attach.
-
Treatment: The cells are then treated with various concentrations of this compound (either synthetic or natural) for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol) are included.
-
Viability Assessment: Cell proliferation is measured using a viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The results are expressed as a percentage of the control, and dose-response curves are generated to determine the stimulatory or inhibitory concentrations.
Conclusion and Recommendations
The choice between synthetic and naturally sourced this compound depends on the specific requirements of the research.
The following logical diagram can assist in the decision-making process.
Caption: Figure 3. Decision-Making for this compound Sourcing.
-
For applications requiring the highest purity, consistency, and an accurately known concentration, such as in developing analytical methods, in vitro mechanistic studies, or as a reference standard, synthetic this compound is the superior choice. Its well-defined composition minimizes the confounding effects of other bioactive molecules.
-
For research focused on the effects of soy-based diets or supplements, or when studying the synergistic effects of multiple phytochemicals, a well-characterized natural this compound extract may be more appropriate. It is crucial, however, to thoroughly analyze the composition of the extract to ensure reproducibility.
Ultimately, the decision rests on the specific research question and the level of control required over the experimental variables. For all applications, a comprehensive Certificate of Analysis for the chosen this compound product is essential for interpreting results and ensuring the quality of the research.
References
Daidzein's In Vitro Antioxidant Capacity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant capacity of daidzein, a prominent isoflavone found in soy and other legumes. The following sections present a compilation of experimental data, detailed methodologies for key antioxidant assays, and visual representations of relevant biological pathways to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of Antioxidant Activity
This compound's antioxidant potential has been evaluated through various in vitro assays, which assess its ability to scavenge free radicals and mitigate oxidative processes. The following tables summarize the quantitative data from several studies, comparing this compound's efficacy with other well-known antioxidants like genistein, vitamin C, and Trolox.
| Antioxidant Assay | This compound IC50 | Genistein IC50 | Vitamin C (Ascorbic Acid) IC50 | Trolox IC50 | Reference |
| DPPH Radical Scavenging | 2.81 ± 0.03 mM | 1.89 ± 0.16 mM | 15.1 µM | Not Reported | [1] |
| Hydroxyl Radical Scavenging | 0.702 ± 0.012 mM | 0.621 ± 0.028 mM | Not Reported | Not Reported | [1] |
| Superoxide Radical Scavenging | 1.924 ± 0.011 mM | 0.391 ± 0.012 mM | Not Reported | Not Reported | [1] |
| Nitric Oxide Radical Scavenging | 35.68 µg/mL | Not Reported | Not Reported | Not Reported | [2] |
Note on conflicting data: It is important to note that some studies have reported that this compound possesses no significant antioxidant activity in certain cell-free assays, such as the DPPH and Trolox Equivalent Antioxidant Capacity (TEAC) assays[3]. This discrepancy in findings may be attributed to variations in experimental conditions, including solvent systems and assay kinetics. The data presented here is a summary of studies that have reported positive antioxidant activity.
Mechanism of Action: Direct and Indirect Antioxidant Effects
This compound exhibits its antioxidant effects through two primary mechanisms:
-
Direct Radical Scavenging: this compound can directly neutralize free radicals by donating a hydrogen atom from its hydroxyl groups. Computational simulations have shown that the 4'-OH group is the more favorable site for this reaction.
-
Indirect Antioxidant Effects via Nrf2 Pathway Activation: this compound can also exert its antioxidant effects indirectly by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their increased expression. These genes encode for protective enzymes such as catalase, superoxide dismutase (SOD), and components of the glutathione system.
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: Add a specific volume of the sample or standard to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Principle: ABTS is oxidized to its radical cation, ABTS•+, by reacting with potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction Mixture: Add a specific volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (typically 6 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of Antioxidant Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Superoxide Radical (O2•−) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide radical.
Principle: Superoxide radicals are generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals reduce Nitroblue Tetrazolium (NBT) to a purple-colored formazan. The presence of an antioxidant that can scavenge the superoxide radical will inhibit the reduction of NBT, thus reducing the color formation.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer (e.g., 20 mM, pH 7.4), NADH, NBT, and PMS.
-
Sample Addition: Add various concentrations of this compound or a standard antioxidant to the reaction mixture.
-
Incubation: Incubate the mixture at ambient temperature for a specific duration (e.g., 5 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 562 nm.
-
Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the antioxidant.
Hydroxyl Radical (•OH) Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the highly reactive hydroxyl radical.
Principle: Hydroxyl radicals are often generated by the Fenton reaction (Fe²+ + H₂O₂ → Fe³⁺ + •OH + OH⁻). These radicals can degrade a detector molecule, such as deoxyribose, leading to the formation of products that react with thiobarbituric acid (TBA) to produce a colored compound. An antioxidant that scavenges the hydroxyl radical will prevent the degradation of the detector molecule and thus reduce the color formation.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a phosphate buffer, FeCl₃, EDTA, H₂O₂, ascorbic acid, and 2-deoxyribose.
-
Sample Addition: Add various concentrations of this compound or a standard antioxidant to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).
-
Color Development: Add TBA and an acid (e.g., trichloroacetic acid) to the mixture and heat it to develop the color.
-
Absorbance Measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).
-
Calculation of Scavenging Activity: The percentage of hydroxyl radical scavenging is calculated by comparing the absorbance of the sample-containing reactions to a control reaction without the antioxidant.
Visualizations
The following diagrams illustrate the experimental workflow for a common antioxidant assay and the key signaling pathway involved in this compound's indirect antioxidant activity.
References
Daidzein vs. Daidzin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between a bioactive compound and its glycosidic form is crucial for preclinical and clinical development. This guide provides a comprehensive comparison of daidzein and its glycoside, daidzin, focusing on their distinct biochemical and physiological effects, supported by experimental data.
This compound, an isoflavone found predominantly in soybeans and other legumes, and its 7-O-glucoside, daidzin, are both recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, their efficacy and mechanisms of action differ significantly, primarily due to the sugar moiety in daidzin which affects its bioavailability and subsequent metabolic activation.
Bioavailability and Metabolism: The Gateway to Bioactivity
Daidzin, in its glycosidic form, is generally not directly absorbed in the small intestine. It requires hydrolysis by intestinal β-glucosidases to release its aglycone form, this compound, which is then absorbed.[1] This enzymatic conversion is a critical step influencing the bioavailability of this compound. Interestingly, some studies suggest that the ingestion of this compound in its glucoside form (daidzin) can lead to higher plasma concentrations of this compound compared to the ingestion of the aglycone form directly.[1]
Once absorbed, this compound is metabolized in the liver and by gut microbiota into various metabolites, including O-desmethylangolensin (O-DMA) and equol. These metabolites themselves possess biological activities, with equol, in particular, showing higher estrogenic activity than this compound.[2]
Comparative Analysis of Biological Effects
The following sections detail the comparative effects of this compound and daidzin across key biological activities, with quantitative data presented for direct comparison.
Anti-inflammatory Effects
Both this compound and its glycoside daidzin have demonstrated anti-inflammatory properties by modulating key signaling pathways, though their mechanisms diverge. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, both compounds were shown to reduce the production of nitric oxide (NO) and the pro-inflammatory cytokine interleukin-6 (IL-6).[3][4] However, their effects on tumor necrosis factor-alpha (TNF-α) and the downstream signaling cascades of NF-κB and MAPK pathways show notable differences.
This compound exhibits a broader inhibitory effect on the NF-κB pathway by inhibiting the phosphorylation of IKKα/β, IκBα, and p65. In contrast, daidzin's inhibitory action on this pathway is more specific, primarily reducing the phosphorylation of p65. Both compounds suppress the p38 and ERK pathways within the MAPK cascade, but have a less significant effect on the JNK pathway.
Table 1: Comparative Anti-inflammatory Effects of this compound and Daidzin in LPS-stimulated RAW264.7 Macrophages
| Parameter | This compound | Daidzin | Reference |
| NO Production Inhibition | Dose-dependent reduction | Dose-dependent reduction | |
| IL-6 Production Inhibition | Significant reduction at 50 µM and 100 µM | Significant reduction at 50 µM and 100 µM | |
| TNF-α Production Inhibition | Moderate suppression at 100 µM | No significant effect | |
| IKKα/β Phosphorylation | Inhibition | No significant effect | |
| IκBα Phosphorylation | Inhibition | No significant effect | |
| p65 Phosphorylation | Inhibition | Inhibition | |
| p38 Phosphorylation | Inhibition | Inhibition | |
| ERK Phosphorylation | Inhibition | Inhibition | |
| JNK Phosphorylation | Mild, not significant | Mild, not significant |
Antioxidant Activity
Both this compound and daidzin possess antioxidant properties, although direct comparative studies using standardized assays like ORAC or DPPH with IC50 values are limited. One study comparing their effects on protein oxidative modification by copper found that this compound had a stronger inhibitory effect than daidzin, which was attributed to this compound's greater copper-chelating ability. Another study investigating the antioxidant activity of this compound, daidzin, and their metabolites found that all compounds stimulated the activity of antioxidant enzymes like catalase and superoxide dismutase (SOD). However, the metabolites O-DMA and equol showed more pronounced antioxidant properties compared to this compound and daidzin.
Table 2: Comparative Antioxidant Effects of this compound and Daidzin
| Assay | This compound | Daidzin | Reference |
| Inhibition of Protein Oxidative Modification by Copper | Stronger inhibition | Weaker inhibition | |
| Stimulation of Catalase and SOD activity | Stimulated activity | Stimulated activity |
Cytotoxicity and Anticancer Effects
This compound has been more extensively studied for its anticancer properties compared to daidzin. This compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, in human breast cancer MCF-7 cells, this compound was found to have an IC50 value of 50 µM. In human hepatocellular carcinoma BEL-7402 cells, the IC50 value was 59.7±8.1 µM. In contrast, daidzin also exhibited cytotoxic effects, with an IC50 value of 20 µM in human cervical cancer HeLa cells. It is important to note that these IC50 values are from different studies and direct comparisons should be made with caution.
Table 3: Cytotoxic Effects of this compound and Daidzin on Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Reference |
| This compound | MCF-7 (Breast Cancer) | 50 µM | |
| This compound | BEL-7402 (Hepatocellular Carcinoma) | 59.7±8.1 µM | |
| Daidzin | HeLa (Cervical Cancer) | 20 µM |
Estrogen Receptor Binding Affinity
This compound is classified as a phytoestrogen due to its structural similarity to estrogen, allowing it to bind to estrogen receptors (ERα and ERβ). This compound displays a preferential binding to ERβ. In contrast, isoflavone glycosides like daidzin bind only weakly to both estrogen receptors. The conversion of this compound to its metabolite, S-equol, significantly increases its affinity for both ERs, while still maintaining a preference for ERβ.
Table 4: Comparative Estrogen Receptor Binding Affinity
| Compound | ERα Binding Affinity | ERβ Binding Affinity | ERβ Preference | Reference |
| This compound | Lower | Higher | Yes | |
| Daidzin | Weak | Weak | - | |
| S-equol (this compound metabolite) | Increased | Markedly Increased | Yes |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and daidzin on cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 8 x 10³ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Add varying concentrations of this compound or daidzin to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Anti-inflammatory Activity in LPS-stimulated RAW264.7 Macrophages
This protocol is used to evaluate the anti-inflammatory effects of this compound and daidzin.
-
Cell Seeding: Seed RAW264.7 macrophages in 24-well plates (for NO measurement) or 6-well plates (for cytokine and protein analysis) and incubate overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or daidzin for 4 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 12 hours.
-
NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokine Measurement (ELISA): Collect the supernatant and measure the concentrations of IL-6 and TNF-α using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation levels of proteins in the NF-κB and MAPK signaling pathways.
Estrogen Receptor Binding Assay
This competitive binding assay is used to determine the binding affinity of compounds to estrogen receptors.
-
Receptor Preparation: Utilize purified human ERα or ERβ protein.
-
Competitive Binding: Incubate the receptor with a radiolabeled estrogen (e.g., ³H-17β-estradiol) in the presence of varying concentrations of the test compound (this compound or daidzin).
-
Separation: Separate the receptor-bound and free radiolabeled estrogen.
-
Quantification: Measure the radioactivity of the bound fraction.
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the binding of the radiolabeled estrogen (IC50) to determine the relative binding affinity.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Researchers and drug development professionals should consider these differences when designing studies and developing therapeutic strategies. The choice between this compound and daidzin will depend on the specific therapeutic target, the desired mechanism of action, and the formulation's ability to facilitate the necessary metabolic conversions. Further head-to-head comparative studies will be invaluable in fully elucidating the therapeutic potential of these two related isoflavones.
References
- 1. Effects of this compound in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Equol, a metabolite of the soybean isoflavone this compound, inhibits neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoprotective activity of the isoflavones, genistein and this compound on mutagenicity induced by direct and indirect mutagens in cultured HTC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Comparative Analysis of Daidzein and its Metabolites: Equol and O-desmethylangolensin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoflavone daidzein and its principal metabolites, equol and O-desmethylangolensin (O-DMA). The biological activities of these compounds, particularly their estrogenic and antioxidant properties, are critically evaluated, supported by experimental data and detailed methodologies. This analysis aims to furnish researchers with the necessary information to advance studies in pharmacology, oncology, and nutritional science.
Introduction
This compound, a prominent isoflavone found in soy products, undergoes metabolic transformation by intestinal microflora into various bioactive compounds, most notably equol and O-desmethylangolensin (O-DMA). The capacity to produce these metabolites varies significantly among individuals, leading to diverse physiological responses to soy consumption. Equol, in particular, has garnered considerable attention for its potent biological activities, which often surpass those of its parent compound, this compound. In contrast, O-DMA generally exhibits weaker effects. Understanding the distinct properties of these metabolites is crucial for elucidating the health effects of soy and for the development of novel therapeutic agents.
Metabolic Pathway of this compound
This compound from dietary sources is first metabolized to dihydrothis compound (DHD). From this intermediate, gut bacteria can produce either equol or O-desmethylangolensin. The specific metabolic route is dependent on the composition of an individual's gut microbiota.
Comparative Biological Activity
The biological activities of this compound, equol, and O-DMA have been extensively studied, with a primary focus on their estrogenic and antioxidant effects. The following tables summarize the quantitative data from various in vitro assays.
Estrogen Receptor Binding Affinity
The estrogenic activity of these compounds is largely determined by their ability to bind to estrogen receptors (ERα and ERβ). Competitive binding assays are commonly used to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity.
| Compound | Estrogen Receptor Subtype | Relative Binding Affinity (RBA % of E2) | IC50 (nM) |
| This compound | ERα | 0.1 | ~1000 |
| ERβ | 0.5 - 5.4 | ~185 | |
| Equol | ERα | 0.5 - 2.4 | ~417 |
| ERβ | 2.9 - 37 | ~27 | |
| O-DMA | ERα | 6 | ~167 |
| ERβ | 37 | ~27 |
Note: RBA and IC50 values can vary between studies due to different experimental conditions.
Equol consistently demonstrates a higher binding affinity for both ERα and ERβ compared to this compound, with a notable preference for ERβ.[1][2][3] O-DMA also shows a higher affinity for both receptor subtypes than this compound.[1][4]
Antioxidant Capacity
The antioxidant properties of this compound and its metabolites are evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The IC50 value in the DPPH assay represents the concentration required to scavenge 50% of the DPPH radicals, with a lower value indicating greater antioxidant activity. ORAC values are typically expressed as Trolox equivalents.
| Compound | DPPH Radical Scavenging Activity (IC50, µg/mL) | ORAC (µmol TE/µmol) |
| This compound | 113.40 | 2.1 - 9.94 |
| Equol | ~10 | 6.8 |
| O-DMA | Not widely reported | Not widely reported |
Equol exhibits significantly higher antioxidant activity than its precursor, this compound. While quantitative data for O-DMA is less available, some studies suggest it also possesses antioxidant properties.
Key Signaling Pathways
This compound and its metabolites can modulate various intracellular signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.
MAPK/ERK and PI3K/Akt Signaling
Equol has been shown to exert its effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways. These pathways are critical in regulating cell growth, survival, and differentiation.
Cell Cycle Regulation by O-DMA
O-desmethylangolensin has been demonstrated to inhibit the proliferation of cancer cells by inducing cell cycle arrest. It can influence the expression and activity of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and cyclins.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound to the estrogen receptor compared to 17β-estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (this compound, equol, O-DMA)
-
Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol)
-
Hydroxylapatite (HAP) slurry to separate bound from free ligand
-
Scintillation counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized rats, homogenized in ice-cold assay buffer, and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Reaction: A constant concentration of [3H]-17β-estradiol and uterine cytosol are incubated with increasing concentrations of the unlabeled test compound in assay tubes.
-
Incubation: The reaction mixtures are incubated for 18-24 hours at 4°C to reach equilibrium.
-
Separation of Bound and Free Ligand: Ice-cold HAP slurry is added to each tube to adsorb the receptor-ligand complexes. The slurry is then washed to remove the unbound radioligand.
-
Quantification: The radioactivity of the bound [3H]-17β-estradiol in the HAP pellet is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value for the test compound is calculated.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol or ethanol
-
Test compounds (this compound, equol, O-DMA)
-
Positive control (e.g., ascorbic acid, Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of Solutions: A working solution of DPPH is prepared. The test compounds and positive control are dissolved in a suitable solvent to create a series of concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a cuvette or a 96-well plate.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value is then determined from a plot of scavenging activity versus concentration.
Conclusion
The metabolic conversion of this compound by the gut microbiota yields metabolites with distinct and often more potent biological activities. Equol stands out for its superior estrogenic and antioxidant properties compared to this compound. O-desmethylangolensin also exhibits biological activity, though generally to a lesser extent than equol. The significant inter-individual variation in this compound metabolism underscores the importance of considering metabolite profiles in clinical and nutritional studies. The provided experimental protocols and comparative data serve as a valuable resource for researchers investigating the multifaceted roles of these compounds in health and disease. Further research is warranted to fully elucidate the therapeutic potential of this compound's metabolites.
References
- 1. The Role of Colonic Bacteria in the Metabolism of the Natural Isoflavone Daidzin to Equol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential effects of dietary phyto-oestrogens this compound and equol on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. O-Desmethylangolensin: The Importance of Equol’s Lesser Known Cousin to Human Health - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Daidzein and Genistein on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental effects of two major soy isoflavones, daidzein and genistein, on lipid metabolism. It synthesizes findings from in vivo and in vitro studies, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction
This compound and genistein are naturally occurring isoflavones found abundantly in soybeans and soy-derived products.[1] As phytoestrogens, they have garnered significant scientific interest for their potential roles in modulating metabolic health, including their impact on lipid profiles.[2] While structurally similar, emerging evidence indicates they can exert differential effects on the complex machinery of lipid synthesis, storage, and catabolism. Understanding these distinctions is critical for the development of targeted therapeutic strategies for metabolic disorders. This guide compares their performance, supported by experimental data, to elucidate their distinct mechanisms of action.
Comparative Efficacy: In Vivo and In Vitro Evidence
Experimental studies in animal models and cell cultures have demonstrated that both this compound and genistein can influence lipid metabolism; however, genistein frequently emerges as the more potent modulator, particularly in the context of hepatic lipogenesis.
In a comparative study using rats, dietary genistein at 2 g/kg significantly reduced serum triacylglycerol and cholesterol concentrations, an effect not observed with the same dose of this compound.[3][4] DNA microarray analysis revealed that genistein had a much stronger effect on hepatic gene expression, altering 154 genes compared to 38 genes altered by this compound.[5] The genes affected by genistein were primarily involved in lipid and carbohydrate metabolism, with a significant reduction in the expression of lipogenic enzymes and their regulating transcription factor, SREBP-1 (Sterol Regulatory Element-Binding Protein-1).
Conversely, other studies have highlighted specific contexts where this compound may exert more significant effects. For instance, one study in female rats found that dietary this compound, but not genistein, reduced both serum and hepatic total cholesterol levels. In post-menopausal women, higher dietary this compound intake was significantly associated with lower total cholesterol and LDL cholesterol. These conflicting outcomes underscore that the metabolic effects of these isoflavones can be influenced by the experimental model, hormonal status, and dosage.
Mechanisms of Action: Key Signaling Pathways
The differential effects of this compound and genistein on lipid metabolism are rooted in their interactions with key nuclear receptors and signaling cascades that govern cellular energy homeostasis.
1. Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Both genistein and this compound can function as agonists for PPARα and PPARγ, nuclear receptors that are master regulators of lipid metabolism. PPARα activation primarily promotes fatty acid oxidation, while PPARγ is a key driver of adipogenesis (fat cell differentiation). Studies indicate that genistein is generally a more potent activator of both PPARα and PPARγ than this compound. This stronger activation of PPARα by genistein may contribute to its observed effects on fatty acid catabolism. However, the pro-adipogenic effects of PPARγ activation, particularly at higher concentrations, can present a complex biological outcome.
Caption: Figure 1: PPAR Activation Pathway by Isoflavones
2. AMP-Activated Protein Kinase (AMPK) Activation: AMPK is a critical cellular energy sensor that, when activated, switches off ATP-consuming anabolic pathways (like fatty acid synthesis) and switches on ATP-producing catabolic pathways (like fatty acid oxidation). Dietary phytoestrogens, particularly genistein, have been shown to activate AMPK. Activated AMPK phosphorylates and inactivates key enzymes in lipid synthesis, such as Acetyl-CoA Carboxylase (ACC). Furthermore, AMPK activation can suppress the expression and processing of SREBP-1c, further contributing to the downregulation of lipogenesis.
Caption: Figure 2: AMPK-Mediated Lipid Regulation
3. SREBP-1c Pathway Inhibition: SREBPs are transcription factors crucial for cholesterol and fatty acid synthesis. The SREBP-1c isoform primarily regulates genes involved in fatty acid synthesis. Genistein has been shown to inhibit the SREBP-1c pathway by reducing the expression of Site-1 Protease (S1P), an enzyme required to cleave and activate SREBP-1. This prevents SREBP-1 from translocating to the nucleus and activating lipogenic genes like fatty acid synthase (FAS), stearoyl-CoA desaturase 1 (SCD1), and acetyl-CoA carboxylase (ACC). This mechanism is a key contributor to genistein's potent anti-lipogenic effects observed in hepatic cells.
Caption: Figure 3: Genistein's Inhibition of SREBP-1c
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and genistein on various markers of lipid metabolism as reported in key experimental studies.
Table 1: In Vivo Effects on Serum and Hepatic Lipids
| Parameter | Species/Model | Treatment | This compound Effect | Genistein Effect | Reference |
| Serum Triacylglycerol | Rat | 2 g/kg diet, 14 days | No significant change | Significant decrease | |
| Serum Cholesterol | Rat | 2 g/kg diet, 16 days | No significant change | Significant decrease | |
| Serum Total Cholesterol | Female Rat | 0.2% diet | Significant decrease | No significant change | |
| Hepatic Triglycerides | Female Rat | 0.2% diet | Significant decrease | No significant change | |
| Body Weight Gain | Mouse (Western Diet) | 0.16% w/w diet, 10 wks | 19% decrease | 40% decrease |
Table 2: In Vitro Effects on Cellular Mechanisms
| Parameter | Cell Line | Treatment Conc. | This compound Effect | Genistein Effect | Reference |
| ApoB Secretion | HepG2 | 100 µM | 71% decrease | 63% decrease | |
| Cholesterol Synthesis | HepG2 | 100 µM | 18% inhibition | 41% inhibition | |
| Cholesterol Esterification | HepG2 | 100 µM | 29% decrease | 56% decrease | |
| MTP Activity | HepG2 | 100 µM | 24% decrease | 30% decrease | |
| FAS Expression | HepG2 | 10 µM | Not reported | Significant decrease |
Experimental Protocols
Methodologies from key comparative studies are detailed below to provide context for the presented data.
Caption: Figure 4: General In Vivo Experimental Workflow
1. Study: A comparative analysis of genistein and this compound in affecting lipid metabolism in rat liver (Takahashi et al., 2009)
-
Animal Model: Male Sprague-Dawley rats.
-
Experimental Design: In Experiment 1, rats were divided into three groups and fed either a control diet (isoflavone-free), a diet with 2 g/kg genistein, or a diet with 2 g/kg this compound for 14 days. In Experiment 2, rats were fed diets with 1 or 2 g/kg of genistein or an isoflavone-free diet for 16 days.
-
Sample Collection: At the end of the experimental period, blood was collected for serum lipid analysis, and livers were excised for gene expression and enzyme activity analysis.
-
Analytical Methods: Serum triacylglycerol and cholesterol were measured using commercial enzymatic kits. Hepatic gene expression was analyzed using a DNA microarray (Affymetrix GeneChip). Activities of hepatic enzymes involved in fatty acid synthesis and β-oxidation were measured via spectrophotometric methods.
2. Study: Dietary this compound, but not genistein, has a hypocholesterolemic effect (Choi et al.)
-
Animal Model: Female Sprague-Dawley rats, both non-ovariectomized (non-Ovx) and ovariectomized (Ovx).
-
Experimental Design: Rats were assigned to one of six groups: non-Ovx control, non-Ovx + 0.2% this compound, non-Ovx + 0.2% genistein, and corresponding Ovx groups. The experimental diets were provided for 8 weeks.
-
Analytical Methods: Serum total cholesterol, HDL cholesterol, and triglycerides were determined using an automatic analyzer. Hepatic lipids were extracted and measured. Hepatic mRNA levels of genes related to cholesterol metabolism (e.g., ApoB) were quantified using RT-PCR.
3. Study: Genistein and this compound decrease apolipoprotein B secretion from HepG2 cells (Borradaile et al., 2002)
-
Cell Model: Human hepatoma (HepG2) cells.
-
Experimental Design: Cells were cultured and treated with varying concentrations of genistein or this compound (up to 100 µM) for 24 hours.
-
Analytical Methods: ApoB secretion into the media was quantified by ELISA. Cellular cholesterol synthesis was measured by the incorporation of [¹⁴C]acetate. Cholesterol esterification was assessed by measuring the incorporation of [³H]oleic acid into cholesteryl esters. Microsomal triacylglycerol transfer protein (MTP) activity was determined using a commercial assay kit. mRNA levels of relevant genes were measured by Northern blotting.
Conclusion
Both this compound and genistein exert modulatory effects on lipid metabolism, but they do so with differing potency and through partially distinct mechanisms. The balance of evidence suggests that genistein is a more powerful inhibitor of hepatic lipogenesis , primarily through its robust effects on the AMPK and SREBP-1c signaling pathways and its broader impact on hepatic gene expression. In contrast, This compound's effects appear more pronounced in specific contexts , such as lowering cholesterol in female rats and post-menopausal women, suggesting its mechanisms may be more influenced by hormonal status.
For drug development professionals and researchers, these findings imply that genistein may be a more promising candidate for targeting metabolic diseases characterized by excess fatty acid synthesis, such as non-alcoholic fatty liver disease (NAFLD). However, the specific hypocholesterolemic potential of this compound warrants further investigation. Future research should focus on elucidating the context-dependent effects and exploring the potential synergistic actions of these two isoflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. Unanticipated differences in the rat plasma metabolome of genistein and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative analysis of genistein and this compound in affecting lipid metabolism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) A comparative analysis of genistein and this compound in affecting lipid metabolism in rat liver. (2009) | Yoko Takahashi | 45 Citations [scispace.com]
- 5. A Comparative Analysis of Genistein and this compound in Affecting Lipid Metabolism in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
Daidzein's Efficacy in Mitigating Oxidative Stress: A Comparative Analysis
For Immediate Release
A comprehensive review of existing research validates the significant role of the isoflavone daidzein in reducing oxidative stress. This guide offers an objective comparison of this compound's performance against other antioxidants, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers, scientists, and drug development professionals.
This compound, a naturally occurring isoflavone found predominantly in soybeans and other legumes, exhibits potent antioxidant properties through multiple mechanisms. It directly scavenges free radicals and enhances the body's endogenous antioxidant defense system by modulating the activity of key enzymes.
Comparative Antioxidant Activity
The antioxidant capacity of this compound has been quantified in various in vitro assays, allowing for a comparison with other well-known antioxidants. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these comparisons.
| Antioxidant | Assay | IC50 (µg/mL) | Source |
| This compound | DPPH Radical Scavenging | 110.25 | [1] |
| Hydroxyl Radical Scavenging | 24.57 | [2] | |
| Nitric Oxide (NO) Scavenging | 35.68 | [2] | |
| ABTS Radical Scavenging | 83.34 | [3] | |
| Genistein | DPPH Radical Scavenging | >20 (µM) | [4] |
| Black Soybean Extract | DPPH Radical Scavenging | 113.40 | |
| Hydroxyl Radical Scavenging | 71.07 | ||
| Nitric Oxide (NO) Scavenging | 71.60 | ||
| ABTS Radical Scavenging | 77.39 | ||
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | 4.93 | |
| Quercetin | N/A | More effective than this compound in some assays |
Note: Lower IC50 values indicate greater antioxidant activity.
Studies have shown that this compound is effective in protecting cells from oxidative damage, particularly DNA damage, at concentrations that are achievable in plasma after consuming soy products. Interestingly, metabolites of this compound, such as equol and O-desmethylangolensin (O-DMA), have been found to possess even greater antioxidant properties than this compound itself.
Signaling Pathways of this compound's Antioxidant Action
This compound's indirect antioxidant effects are largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, this compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of a suite of protective enzymes.
References
The Daidzein Dilemma: A Comparative Guide to the Reproducibility of its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
The isoflavone daidzein, a prominent component of soy, has been the subject of extensive research for its potential therapeutic effects across a range of health areas, including cancer, osteoporosis, cardiovascular disease, and the alleviation of menopausal symptoms. However, a critical examination of the published literature reveals a landscape of inconsistent and, at times, contradictory findings. This guide provides an objective comparison of the reported effects of this compound, presenting supporting experimental data from various studies to highlight the challenges and nuances of its reproducibility.
In Vitro Anti-Cancer Effects: A Tale of Varying Sensitivities
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, though its potency varies significantly depending on the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, showcases this variability.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reported Effects | Citation |
| MCF-7 | Breast Cancer | 50 | Not Specified | Induction of apoptosis via intrinsic pathway, increased Bax/Bcl-2 ratio, ROS production, alteration of ERα/β ratio. | [1] |
| BEL-7402 | Liver Cancer | 59.7 ± 8.1 | 48 | Induction of apoptosis via ROS-mediated mitochondrial dysfunction pathway, G2/M cell cycle arrest. | [2] |
| A549 | Lung Cancer | No cytotoxic activity | 48 | No significant inhibition of viability. | [2] |
| HeLa | Cervical Cancer | No cytotoxic activity | 48 | Not applicable. | [2] |
| HepG-2 | Liver Cancer | No cytotoxic activity | 48 | Not applicable. | [2] |
| MG-63 | Osteosarcoma | No cytotoxic activity | 48 | Not applicable. | |
| MiaPaCa-2 (ER+) | Pancreatic Cancer | 45 | 72 | Inhibition of cell growth. | |
| PANC-1 (ER-) | Pancreatic Cancer | 75 | 72 | Inhibition of cell growth. | |
| 143B | Osteosarcoma | 63.59 | 48 | Inhibition of proliferation and migration, induction of cell cycle arrest. | |
| U2OS | Osteosarcoma | 125 | 48 | Inhibition of proliferation and migration, induction of cell cycle arrest. |
Experimental Protocols: In Vitro Cytotoxicity and Apoptosis Assays
Cell Culture and Treatment: Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in multi-well plates and treated with varying concentrations of this compound (typically ranging from 0 to 200 µM) for specified durations (24, 48, or 72 hours).
Cell Viability Assay (MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to assess cell viability. Following this compound treatment, MTT solution is added to the cells and incubated to allow for the formation of formazan crystals by metabolically active cells. These crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50% compared to untreated control cells.
Apoptosis Assays: Apoptosis is often assessed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Caspase activity assays (e.g., Caspase-3/7) are also employed to measure the activation of key executioner caspases in the apoptotic cascade.
Signaling Pathways in this compound's Anti-Cancer Action
This compound's influence on cancer cells is mediated through various signaling pathways. One frequently implicated pathway is the intrinsic apoptosis pathway, characterized by the involvement of the mitochondria.
In some contexts, such as osteosarcoma, this compound has been shown to inhibit the Src-ERK signaling pathway.
Clinical Trials: A Mixed Bag of Outcomes
Clinical studies investigating the effects of this compound on menopausal symptoms, bone health, and cardiovascular risk factors have yielded inconsistent results. The NCT01270737 trial, a 6-month randomized, double-blind, placebo-controlled study in equol-producing Chinese postmenopausal women, provides a valuable dataset for comparing the effects of whole soy and purified this compound.
Menopausal Symptoms
| Study | Intervention | Duration | Outcome on Menopausal Symptoms | Citation |
| NCT01270737 | 40g soy flour (whole soy) or 63mg purified this compound daily | 6 months | No significant difference in the alleviation of menopausal symptoms compared to placebo. | |
| Open-label pilot study | 40-60mg this compound-rich isoflavone aglycones (DRIs) daily | 8 weeks | 54% improvement in hot flash composite score. | |
| Randomized, double-blind, placebo-controlled trial | 40mg or 60mg DRIs daily | 12 weeks | Significant reduction in mean daily hot flash frequency compared to placebo. |
Bone Turnover Markers
| Study | Intervention | Duration | Outcome on Bone Turnover Markers | Citation |
| NCT01270737 | 40g soy flour (whole soy) or 63mg purified this compound daily | 6 months | No significant effect on bone metabolism markers (β-CTX, BSAP, Osteocalcin, P1NP, 25(OH)D3). | |
| Randomized, double-blind, placebo-controlled trial | Isoflavone supplement (26mg biochanin A, 16mg formononetin, 1mg genistein, 0.5mg this compound) daily | 1 year | Significantly lower loss of lumbar spine bone mineral content and density compared to placebo. |
Cardiovascular Risk Markers
| Study | Intervention | Duration | Outcome on Cardiovascular Markers | Citation |
| NCT01270737 | 40g soy flour (whole soy) or 63mg purified this compound daily | 6 months | Whole soy, but not purified this compound, had a beneficial effect on reducing LDL-C and hs-CRP. | |
| Randomized, double-blind, placebo-controlled trial | 50mg purified this compound with 10g soy protein daily | 24 weeks | No significant differences in changes of TC, TG, HDL-C, LDL-C, Lp(a), hs-CRP, and UA compared to placebo. | |
| Cross-sectional study | This compound challenge | Not applicable | Equol and O-DMA producers had more favorable cardiovascular risk profiles (lower BP, lipids, hs-CRP) than non-producers. |
Experimental Protocol: NCT01270737 Clinical Trial
Study Design: A 6-month parallel-group, double-blind, randomized, placebo-controlled trial.
Participants: 270 equol-producing, prehypertensive Chinese postmenopausal women.
Interventions:
-
Whole Soy Group: 40g of soy flour daily.
-
This compound Group: 40g of low-fat milk powder + 63mg of purified this compound daily.
-
Placebo Group: 40g of low-fat milk powder daily.
Outcome Measures:
-
Menopausal Symptoms: Assessed by a validated and structured symptom checklist at baseline and 6 months.
-
Bone Turnover Markers: Serum levels of cross-linked C-telopeptides of type I collagen (β-CTX), bone-specific alkaline phosphatase (BSAP), osteocalcin, procollagen type I N-terminal propeptide (P1NP), and 25-hydroxyvitamin D (25(OH)D3) were measured at baseline and 6 months.
-
Cardiovascular Markers: Fasting venous samples were analyzed for glucose, lipids (total cholesterol, LDL-C, HDL-C, triglycerides), high-sensitivity C-reactive protein (hs-CRP), and free fatty acids at baseline and at the end of the trial. Carotid intima-media thickness (CIMT) was also assessed.
Experimental Workflow: Clinical Trial
Conclusion: Navigating the Inconsistencies
The reproducibility of this compound's effects is a complex issue influenced by a multitude of factors. In vitro, the anti-cancer efficacy of this compound is highly dependent on the specific cancer cell line being investigated. In clinical settings, the observed effects on menopausal symptoms, bone health, and cardiovascular markers are often modest and inconsistent across studies.
Several factors may contribute to this lack of reproducibility:
-
Metabolism: The conversion of this compound to its more bioactive metabolite, equol, by gut microbiota varies significantly among individuals. This difference in metabolism, creating "equol producers" and "non-producers," is a critical variable that can influence clinical outcomes.
-
Dosage and Formulation: The dose of this compound and its formulation (e.g., purified this compound vs. whole soy) can impact its bioavailability and biological activity.
-
Study Design and Population: Differences in study duration, participant characteristics (e.g., age, ethnicity, health status), and outcome measures can lead to divergent results.
For researchers and drug development professionals, this comparative guide underscores the importance of meticulous experimental design and the consideration of individual metabolic differences when investigating the therapeutic potential of this compound. Future studies should aim for greater standardization of protocols and the stratification of participants based on their equol-producing status to better elucidate the true efficacy and reproducibility of this compound's effects.
References
- 1. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Daidzein
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Daidzein, a naturally occurring isoflavone found in soybeans and other legumes. Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of experimental outcomes.
Hazard Identification and Control
This compound is classified as a skin and eye irritant.[1][2][3][4] While specific occupational exposure limits for this compound have not been established by major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH), it should be handled with care as a potentially hazardous compound. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.
Engineering Controls:
-
Work with this compound powder should be conducted in a well-ventilated area.
-
The use of a chemical fume hood is recommended, especially when weighing the powder or preparing solutions, to minimize the risk of inhalation.[1]
-
For weighing highly toxic powders, a ventilated balance enclosure or a glove box can provide an additional layer of protection.
Administrative Controls:
-
Develop a standard operating procedure (SOP) for handling this compound and ensure all personnel are trained on the procedures.
-
Clearly label all containers with the identity of the substance and associated hazards.
-
Keep the amount of this compound in the work area to a minimum.
-
Avoid eating, drinking, or smoking in areas where this compound is handled.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Since this compound is often dissolved in Dimethyl Sulfoxide (DMSO), glove selection should be compatible with DMSO. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin and clothing from contamination. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Required to protect the eyes from dust particles and splashes. A face shield may be necessary when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling this compound powder outside of a chemical fume hood to prevent inhalation of airborne particles. |
Glove Chemical Resistance for Dimethyl Sulfoxide (DMSO)
Since this compound is frequently dissolved in DMSO for experimental use, the chemical resistance of gloves to DMSO is a critical consideration. The following table provides a general guide; however, it is crucial to consult the glove manufacturer's specific chemical resistance data.
| Glove Material | Chemical Resistance to DMSO |
| Nitrile | Good to Excellent for incidental splash protection. Not recommended for prolonged, direct exposure. |
| Neoprene | Good |
| Natural Rubber (Latex) | Fair to Good |
| Polyvinyl Chloride (PVC) | Not Recommended |
Note: Breakthrough times can vary significantly based on glove thickness, manufacturer, and the specific formulation of the glove material. Always check the manufacturer's data.
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound in DMSO, a common procedure in cell culture and other in vitro studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile pipette and tips
Procedure:
-
Preparation: Don the appropriate PPE (lab coat, gloves, and safety glasses) and perform all subsequent steps in a chemical fume hood.
-
Weighing this compound:
-
Place a sterile, pre-labeled microcentrifuge tube or vial on the analytical balance.
-
Tare the balance to zero.
-
Carefully add the desired amount of this compound powder to the tube using a clean spatula.
-
Record the exact weight.
-
-
Dissolving in DMSO:
-
Remove the tube containing the this compound powder from the balance.
-
Add the calculated volume of sterile DMSO to the tube to achieve the desired stock solution concentration. This compound is soluble in DMSO at approximately 30 mg/mL.
-
Securely cap the tube.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required to aid dissolution.
-
-
Storage:
-
Store the this compound stock solution at -20°C for long-term stability. It is recommended not to store aqueous dilutions for more than one day.
-
Operational and Disposal Plans
Spill Management:
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid making the powder airborne.
-
Dampen the absorbent paper with a suitable solvent (e.g., water or ethanol) to minimize dust.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand, or absorbent pads).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the area.
-
Follow the instructions of the EHS response team.
-
Waste Disposal:
All waste contaminated with this compound and its solvents should be considered hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), weigh paper, and plasticware should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused this compound solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
Waste containing DMSO should be segregated and disposed of according to your institution's guidelines for solvent waste.
-
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment for all personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
